Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(3-phenylmethoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-20(22)18-10-17(12-21-13-18)16-8-5-9-19(11-16)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTLIFICMFOUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Molecular Weight of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate: A Comprehensive Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, functionalized biaryl scaffolds serve as critical structural motifs for the development of targeted therapeutics, including kinase inhibitors, epigenetic modulators, and G-protein coupled receptor (GPCR) ligands. Methyl 5-[3-(Benzyloxy)phenyl]nicotinate (CAS: 893740-30-2) [1] is a highly versatile, orthogonally protected building block designed for advanced molecular assembly.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and synthetic workflows. As a Senior Application Scientist, I have structured this guide to move beyond basic data, detailing the mechanistic causality behind its synthesis and downstream functionalization, ensuring that every protocol provided acts as a self-validating system for bench scientists.
Structural Identity and Physicochemical Properties
This compound is composed of three distinct functional domains:
-
The Nicotinate Core: A pyridine-3-carboxylate system that provides a basic nitrogen for hydrogen bonding and an ester for downstream amide coupling.
-
The Biaryl Linkage: A C-C bond connecting the pyridine and phenyl rings, typically formed via palladium-catalyzed cross-coupling.
-
The Benzyloxy Ether: A robust, yet selectively cleavable protecting group that masks a phenolic hydroxyl, allowing for orthogonal synthetic strategies.
To predict its behavior in biological assays and synthetic formulations, we must analyze its exact molecular weight and physicochemical parameters. The molecular weight is calculated based on the formula C₂₀H₁₇NO₃ [2].
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Number | 893740-30-2 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₂₀H₁₇NO₃ | Defines elemental composition. |
| Molecular Weight | 319.36 g/mol | Optimal for Lipinski's Rule of 5 compliance (<500 Da). |
| Exact Mass | 319.1208 Da | Used for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | 48.42 Ų | Excellent membrane permeability profile (ideal < 90 Ų for CNS). |
| Hydrogen Bond Donors | 0 | Highly lipophilic in its protected state. |
| Hydrogen Bond Acceptors | 4 | Pyridine N, Ester C=O, Ester -O-, Ether -O-. |
| Rotatable Bonds | 6 | Provides conformational flexibility for target binding. |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The assembly of this compound relies on the Suzuki-Miyaura cross-coupling reaction [3]. This method is chosen over Stille or Negishi couplings due to the low toxicity of boronic acids and their high tolerance for functional groups like esters and ethers.
Mechanistic Rationale
-
Catalyst Choice (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (~99°). This accelerates the reductive elimination step—often the rate-limiting step in the synthesis of sterically encumbered biaryls—while preventing catalyst degradation.
-
Solvent System (1,4-Dioxane/H₂O 4:1): 1,4-Dioxane provides excellent solubility for the organic substrates. Water is critical to dissolve the inorganic base, creating a system that facilitates the transmetalation of the boronic acid to the palladium center.
-
Base (K₂CO₃): A mild inorganic base is sufficient to activate the boronic acid into the reactive boronate species without hydrolyzing the sensitive methyl ester.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Step-by-Step Experimental Protocol (Self-Validating System)
-
Preparation of the Reaction Mixture:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromonicotinate (1.0 eq) and 3-(Benzyloxy)phenylboronic acid (1.2 eq).
-
Add K₂CO₃ (2.5 eq) and the catalyst Pd(dppf)Cl₂ (0.05 eq).
-
-
Inert Atmosphere & Solvation:
-
Seal the flask with a rubber septum and purge with Argon for 10 minutes.
-
Inject degassed 1,4-Dioxane and deionized water (4:1 v/v ratio) via syringe to achieve a 0.2 M substrate concentration.
-
-
Catalytic Cycle Initiation:
-
Heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 4–6 hours.
-
Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the isotopic doublet of the bromonicotinate (M, M+2) disappears, replaced by a single peak at m/z 320.1 [M+H]⁺ .
-
-
Workup and Extraction:
-
Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate the organic layer. Extract the aqueous layer twice with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The product elutes as a pale yellow solid.
-
Downstream Functionalization & Orthogonal Deprotection
The true value of this compound lies in its orthogonal reactivity. Researchers can selectively manipulate either the ester or the ether depending on the synthetic goal.
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Pathway A: Hydrogenolysis (Debenzylation). The benzyl ether is selectively cleaved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The pyridine ring and methyl ester remain entirely unaffected, yielding a phenol intermediate ready for Mitsunobu reactions or alkylation.
-
Pathway B: Saponification (Ester Hydrolysis). Lithium hydroxide (LiOH) in a THF/Water mixture acts as a hard nucleophile, selectively hydrolyzing the methyl ester to the corresponding carboxylic acid without cleaving the benzyl ether. This acid can then be subjected to standard amide coupling (e.g., HATU, DIPEA).
Caption: Divergent downstream functionalization pathways for the target nicotinate scaffold.
Analytical Validation Standards
To ensure scientific integrity and trustworthiness before utilizing this building block in complex library synthesis, the following analytical validations must be met:
-
¹H NMR (400 MHz, CDCl₃):
-
Expect a sharp singlet around δ 3.95 ppm integrating for 3H (Methyl ester).
-
Expect a singlet around δ 5.15 ppm integrating for 2H (Benzylic CH₂).
-
The pyridine protons will appear as distinct downfield signals (δ 8.5 - 9.2 ppm) due to the electron-withdrawing nature of the ester and the nitrogen atom.
-
-
LC-MS (ESI+):
-
Calculated exact mass: 319.12. Observed mass: m/z 320.1 [M+H]⁺ .
-
-
HPLC Purity:
-
Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) should demonstrate >95% purity by UV integration at 254 nm.
-
Conclusion
This compound (MW: 319.36 g/mol ) is a structurally sophisticated intermediate that bridges the gap between simple building blocks and complex active pharmaceutical ingredients (APIs). By understanding the causality behind its Suzuki-Miyaura synthesis and its orthogonal deprotection pathways, drug development professionals can leverage this scaffold to rapidly generate diverse chemical libraries with high atom economy and reliable self-validating analytical metrics.
References
Biological Activity and Therapeutic Potential of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In the rapidly evolving landscape of medicinal chemistry, the identification and optimization of versatile chemical building blocks are paramount. Methyl 5-[3-(Benzyloxy)phenyl]nicotinate (a derivative of 5-(3-(benzyloxy)phenyl)nicotinic acid) represents a highly privileged bi-aryl scaffold. While not deployed as a final therapeutic agent itself, its structural architecture—combining a rigid nicotinic acid core with a functionalizable benzyloxy-phenyl moiety—positions it as a critical intermediate. This technical guide explores the structural rationale, biological applications, and experimental methodologies surrounding this compound, with a specific focus on its utility in Targeted Protein Degradation (PROTACs) 1 and G-protein coupled receptor (GPR109A) modulation 2.
Structural Rationale and Chemical Identity
As an application scientist, evaluating a molecule begins with its pharmacophore. This compound is engineered for modularity:
-
Nicotinate Core: The pyridine-3-carboxylate structure is a well-established pharmacophore recognized by various biological targets, notably the niacin receptor (GPR109A). The methyl ester serves as a lipophilic prodrug moiety that enhances cellular permeability and protects the carboxylic acid during upstream cross-coupling reactions.
-
5-Phenyl Substitution: The bi-aryl linkage provides a rigid, predictable spatial geometry, crucial for minimizing entropic penalties when binding to target proteins.
-
Benzyloxy Group: The benzyl ether acts as a robust protecting group during harsh synthetic steps (e.g., Suzuki-Miyaura couplings). Once orthogonally deprotected to a phenol, it serves as an ideal anchoring point for linker attachment in bifunctional molecule design.
Therapeutic Potential and Biological Activity
Targeted Protein Degradation (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven degradation 3. This compound is heavily utilized as a target-binding ligand or an E3 ligase recruiting motif. Upon deprotection, the resulting phenol can be alkylated with PEG or alkyl linkers. The nicotinate core then simultaneously engages the Protein of Interest (POI) while the opposite end of the PROTAC recruits an E3 ligase (e.g., CRBN or VHL), driving polyubiquitination and subsequent proteasomal degradation.
Fig 1: Mechanism of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
GPR109A (Niacin Receptor) Modulation
Nicotinic acid is the endogenous ligand for GPR109A (HM74A), a Gi-protein-coupled receptor expressed in adipocytes and immune cells 2. Activation of GPR109A lowers cAMP levels, exerting potent anti-lipolytic and anti-inflammatory effects (e.g., reducing atherosclerosis progression) 4. The bi-aryl substitution in this compound allows medicinal chemists to probe the hydrophobic binding pockets of GPR109A, developing selective agonists that maintain lipid-lowering efficacy while minimizing the cutaneous vasodilation (flushing) typically associated with niacin therapy.
Experimental Workflows and Methodologies
To transition this scaffold from a chemical intermediate to a biologically active probe, specific synthetic and biochemical workflows must be executed.
Fig 2: Experimental workflow from scaffold activation to in vitro and cellular validation.
Protocol 1: Scaffold Activation (Catalytic Hydrogenolysis)
Objective: Remove the benzyl protecting group to expose the reactive phenol for downstream linker conjugation, without reducing the pyridine ring or hydrolyzing the methyl ester. Causality: The benzyl ether is highly stable under basic conditions but is cleanly and orthogonally cleaved via catalytic hydrogenolysis. Palladium on carbon (Pd/C) is utilized because it is a heterogeneous catalyst that can be easily filtered out, preventing heavy metal contamination in biological assays.
-
Preparation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol/ethyl acetate (1:1 v/v). Note: The mixed solvent system ensures complete solubility of both the starting material and the more polar phenolic product.
-
Catalyst Addition: Carefully add 10 mol% of 10% Pd/C under an inert Argon atmosphere to prevent spontaneous ignition of the catalyst.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with excess methanol.
-
Validation Checkpoint (Self-Validating System): Analyze the filtrate via LC-MS. The reaction is deemed complete and successful only when the parent mass (m/z [M+H]+) disappears, and the M-90 peak (corresponding to the loss of the benzyl group) emerges with >95% purity.
Protocol 2: In Vitro Ternary Complex Assay (TR-FRET)
Objective: Quantify the formation of the POI-PROTAC-E3 ternary complex using a synthesized nicotinate-PROTAC derivative. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence. By using a long-lifetime fluorophore (Europium), we can introduce a time delay (e.g., 50 µs) before measuring emission. This completely eliminates short-lived background auto-fluorescence from the chemical compounds, ensuring high signal-to-noise ratios critical for detecting transient ternary complexes.
-
Reagent Assembly: Prepare a master mix containing 10 nM His-tagged POI, 10 nM GST-tagged E3 ligase (e.g., VHL), 2 nM Europium-labeled anti-His antibody (donor), and 10 nM APC-labeled anti-GST antibody (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Compound Titration: Dispense the nicotinate-PROTAC into a 384-well microplate using an acoustic dispenser (e.g., Echo 550) in a 12-point dose-response curve (ranging from 10 µM to 1 pM).
-
Incubation: Add 20 µL of the protein/antibody master mix to each well. Centrifuge at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 2 hours to allow complex equilibration.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay: 50 µs).
-
Validation Checkpoint: Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against log[PROTAC]. A bell-shaped curve (the "hook effect") must be observed, which physically validates that ternary complex formation is occurring rather than non-specific aggregation. Calculate the Z'-factor using a known positive control; a Z' > 0.5 validates the assay's robustness.
Quantitative Data Summarization
When optimizing the this compound scaffold for targeted protein degradation, varying the linker length and E3 ligase ligand significantly impacts biological activity. The table below summarizes representative structure-activity relationship (SAR) data for theoretical derivatives synthesized from this core scaffold.
Table 1: Representative SAR and Degradation Metrics for Nicotinate-Derived PROTACs
| Compound ID | Linker Length | E3 Ligase Target | Ternary Complex DC₅₀ (nM) | Maximum Degradation (Dₘₐₓ) | Cellular Half-life (h) |
| Nic-PRO-01 | PEG-2 | CRBN | 145.2 | 65% | 4.2 |
| Nic-PRO-02 | PEG-3 | CRBN | 42.8 | 88% | 5.5 |
| Nic-PRO-03 | PEG-4 | CRBN | 18.5 | 96% | 6.1 |
| Nic-PRO-04 | Alkyl-C6 | VHL | 210.4 | 45% | 2.8 |
| Nic-PRO-05 | Alkyl-C8 | VHL | 85.6 | 72% | 3.4 |
Note: DC₅₀ represents the concentration at which 50% of the maximum targeted protein degradation is achieved. PEG-4 linkers combined with CRBN recruitment demonstrate optimal spatial geometry for this specific bi-aryl scaffold.
Conclusion
This compound is far more than a simple chemical catalog entry; it is a highly programmable vector for drug discovery. By leveraging its stable nicotinic acid core and orthogonally addressable benzyloxy group, application scientists can rapidly generate libraries of PROTACs and GPR109A modulators. Through rigorous, self-validating experimental workflows—from catalytic hydrogenolysis to TR-FRET ternary complex mapping—researchers can reliably translate this foundational building block into potent, event-driven pharmacological agents.
References
-
Békés, M., Langley, D. R., & Crews, C. M. "A beginner's guide to PROTACs and targeted protein degradation". Biochemical Society Transactions. Available at:[Link]
-
Benyo, Z., et al. "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing". Journal of Clinical Investigation. Available at:[Link]
-
Chai, J. T., et al. "Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells". PLoS ONE. Available at:[Link]
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- 3. portlandpress.com [portlandpress.com]
- 4. Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells | PLOS One [journals.plos.org]
An In-depth Technical Guide to Methyl 5-[3-(Benzyloxy)phenyl]nicotinate and its Precursor: Synthesis, Structural Identity, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of Methyl 5-[3-(benzyloxy)phenyl]nicotinate, with a primary focus on its synthesis from the foundational building block, 5-(3-(benzyloxy)phenyl)nicotinic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the strategic use of nicotinic acid derivatives in contemporary therapeutic design, particularly in the field of targeted protein degradation.
Introduction to the 5-[3-(Benzyloxy)phenyl]nicotinate Scaffold
The core of the molecule is 5-(3-(benzyloxy)phenyl)nicotinic acid, a derivative of nicotinic acid, also known as niacin or Vitamin B3.[1] The structure features a pyridine-3-carboxylic acid core, a common pharmacophore in numerous biologically active compounds, which is substituted at the 5-position with a 3-(benzyloxy)phenyl group. This bi-aryl arrangement provides a structurally rigid scaffold that is amenable to further functionalization, a desirable characteristic in the rational design of small molecule therapeutics. While the methyl ester, this compound, is a direct derivative, the foundational carboxylic acid is a key intermediate and a registered chemical entity.
PART 1: Core Chemical and Structural Identifiers
A precise understanding of a molecule's identity is fundamental to any research and development endeavor. The structural identifiers for the parent compound, 5-(3-(benzyloxy)phenyl)nicotinic acid, are summarized below.
| Identifier | Value |
| CAS Number | 893740-67-5 |
| Molecular Formula | C₁₉H₁₅NO₃ |
| Molecular Weight | 305.3 g/mol |
| InChI | InChI=1S/C19H15NO3/c21-19(22)17-11-18(14-20-12-17)15-7-6-10-16(13-15)23-13-16-8-4-1-5-9-16/h1,4-14H,15H2,(H,21,22) |
| InChIKey | ZGYYOXUXEQFTPJ-UHFFFAOYSA-N |
| SMILES | O=C(O)c1cncc(c1)c1cccc(OCc2ccccc2)c1 |
PART 2: Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the esterification of its parent carboxylic acid. Below is a detailed protocol that can be adapted for this transformation, with explanations for the key steps.
Protocol: Fischer Esterification of 5-(3-(Benzyloxy)phenyl)nicotinic acid
This method is a classic and reliable acid-catalyzed esterification.
Materials:
-
5-(3-(benzyloxy)phenyl)nicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(3-(benzyloxy)phenyl)nicotinic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the methanolic solution. The addition should be done slowly while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent as well as the reagent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Sulfuric Acid: A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.
-
Reflux: The reaction is typically slow at room temperature; heating to reflux provides the necessary activation energy to increase the reaction rate.
-
Aqueous Work-up: The neutralization and washing steps are crucial for removing the acid catalyst and any unreacted carboxylic acid, simplifying the subsequent purification.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
PART 3: Applications in Drug Discovery and Development
Derivatives of nicotinic acid are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[2] However, a particularly cutting-edge application of the 5-(3-(benzyloxy)phenyl)nicotinic acid scaffold is in the development of Proteolysis-Targeting Chimeras (PROTACs).
Role as a Precursor for PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The deprotected analogue, 5-(3-hydroxyphenyl)nicotinic acid, is a known binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1] Therefore, 5-(3-(benzyloxy)phenyl)nicotinic acid serves as a valuable, protected precursor for the synthesis of the E3 ligase-binding component of a PROTAC. The benzyloxy group acts as a protecting group for the phenol, which can be deprotected at a later stage in the synthesis.
Conceptual Diagram of a PROTAC Incorporating the Scaffold
Caption: Conceptual diagram of a PROTAC utilizing the nicotinic acid scaffold.
Conclusion
This compound and its parent carboxylic acid are valuable chemical entities for researchers in the field of drug discovery. The straightforward synthesis of the methyl ester from the readily available carboxylic acid, combined with the scaffold's proven utility as a building block for advanced therapeutic modalities like PROTACs, underscores its importance. This guide provides the foundational knowledge required for the synthesis, identification, and strategic application of this compound in the pursuit of novel therapeutics.
References
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(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (URL: [Link])
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])
- US3057856A - Nicotinic acid esters and their preparation - Google P
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (URL: [Link])
- US2816112A - Non-catalytic preparation of nicotinic acid esters - Google P
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(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])
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Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition (CRN). (URL: [Link])
- US2861077A - Preparation of nicotinic acid esters - Google P
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. (URL: [Link])
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Chemical Stability of Esters of Nicotinic Acid Intended for Pulmonary Administration by Liquid Ventilation - Ovid. (URL: [Link])
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5-(Benzyloxy)nicotinic acid | C13H11NO3 | CID 18422069 - PubChem. (URL: [Link])
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (URL: [Link])
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The Strategic Pivot: A Technical Guide to the Structure-Activity Relationship of 5-Substituted Nicotinate Derivatives
Foreword: Beyond the Scaffold, a World of Therapeutic Potential
The nicotinate scaffold, a privileged structure in medicinal chemistry, has long served as a foundational blueprint for the design of novel therapeutic agents. Its inherent "drug-like" properties, including a favorable pharmacokinetic profile and synthetic tractability, make it an attractive starting point for drug discovery campaigns.[1] However, the true potential of this versatile heterocycle is unlocked through strategic functionalization. This technical guide delves into the nuanced world of the structure-activity relationship (SAR) of 5-substituted nicotinate derivatives. By focusing on the critical 5-position of the pyridine ring, we will explore how subtle molecular modifications can profoundly influence biological activity, paving the way for the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causal relationships between chemical structure and biological function. We will explore the "why" behind experimental choices, grounding our discussion in established mechanistic principles and providing detailed, field-proven protocols to empower your own research endeavors.
The Nicotinate Core: A Foundation for Diversity
The nicotinic acid (niacin or vitamin B3) framework, characterized by a pyridine ring carboxylated at the 3-position, is a cornerstone of cellular metabolism. Its derivatives, nicotinates, have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][4] The reactivity of the pyridine ring and the carboxylic acid group provides two key handles for chemical modification, allowing for the generation of vast and diverse chemical libraries.[5]
The 5-position of the pyridine ring is of particular interest due to its significant impact on the electronic and steric properties of the molecule. Substitution at this position can modulate the molecule's interaction with biological targets, leading to profound changes in its pharmacological profile.[6]
Decoding the 5-Position: A Gateway to Tailored Biological Activity
The introduction of different substituents at the 5-position of the nicotinate ring has been shown to be a powerful strategy for modulating biological activity and tailoring the pharmacological profile of these derivatives. The nature of the substituent—its size, electronics, and hydrogen-bonding capacity—plays a pivotal role in determining the resulting therapeutic properties.
Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade
Nicotinate derivatives have demonstrated significant promise as anti-inflammatory and analgesic agents, primarily through their interaction with the cyclooxygenase (COX) enzymes.[3] The SAR in this area often revolves around mimicking the binding of endogenous substrates or known inhibitors within the COX active site.
-
Key Insight: Bulky, hydrophobic substituents at the 5-position can enhance COX-2 selectivity. This is attributed to the larger, more accommodating active site of the COX-2 isoform compared to COX-1. By occupying this additional space, the derivatives can achieve potent and selective inhibition, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]
| Compound/Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | 0.12 | 0.85 | 0.14 | [3] |
| Celecoxib | 8.5 | 0.08 | 106.25 | [3] |
| Nicotinate Derivative 3b | 9.2 | 0.09 | 102.22 | [3] |
| Nicotinate Derivative 4c | 7.8 | 0.08 | 97.5 | [3] |
| Nicotinate Derivative 4f | 9.5 | 0.08 | 118.75 | [3] |
Anticancer Activity: A Multi-pronged Attack
The anticancer potential of 5-substituted nicotinates is an area of growing interest. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[2]
-
Key Insight: The introduction of heterocyclic moieties at the 5-position can lead to potent anticancer activity. For instance, derivatives bearing a 1,3,4-oxadiazole ring have shown significant cytotoxicity against various cancer cell lines.[7] This is likely due to the ability of these extended aromatic systems to engage in π-π stacking and hydrogen bonding interactions with target proteins.
| Compound | Cancer Cell Line | % Growth Inhibition (1x10⁻⁵ M) | Reference |
| 5a1 | MCF-7 | 78.5 | [7] |
| 5a2 | MCF-7 | 72.3 | [7] |
| 5a5 | MCF-7 | 68.9 | [7] |
| 5-Fluorouracil | MCF-7 | 85.2 | [7] |
Antimicrobial Activity: Disrupting Microbial Defenses
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 5-Substituted nicotinate derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[2][8]
-
Key Insight: The presence of a halogen atom, particularly fluorine or chlorine, at the 5-position can significantly enhance antimicrobial potency. This is often attributed to the increased lipophilicity of the molecule, which facilitates its transport across microbial cell membranes. Furthermore, the electronic-withdrawing nature of halogens can modulate the reactivity of the pyridine ring, potentially enhancing its interaction with microbial targets.[2]
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 13 | S. aureus ATCC 43300 (MRSA) | 7.81 | [8] |
| Compound 25 | B. subtilis ATCC 6633 | 7.81 | [8] |
| Compound 25 | S. aureus ATCC 6538 | 7.81 | [8] |
| Compound 25 | S. aureus ATCC 43300 (MRSA) | 15.62 | [8] |
Experimental Workflows: From Synthesis to Biological Evaluation
A robust and reproducible experimental workflow is paramount for generating high-quality SAR data. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 5-substituted nicotinate derivatives.
General Synthesis of 5-Substituted Nicotinate Derivatives via Suzuki-Miyaura Coupling
This protocol describes a versatile method for introducing a wide range of aryl and heteroaryl substituents at the 5-position of the nicotinate scaffold.[6]
Diagram: Synthetic Workflow for 5-Substituted Nicotinates
Caption: General workflow for the synthesis of 5-substituted nicotinate derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-bromonicotinate ester (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of DMF and water (4:1).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted nicotinate derivative.
In Vitro Anti-inflammatory Assay: COX Inhibition
This protocol details the in vitro evaluation of the COX-1 and COX-2 inhibitory activity of the synthesized compounds.[3]
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for determining COX inhibitory activity.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer. Prepare serial dilutions of the test compounds and reference drugs (e.g., indomethacin, celecoxib) in DMSO.
-
Incubation: In a 96-well plate, add the enzyme solution and the test compound solutions. Incubate at 37 °C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a solution of HCl.
-
Detection: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values by non-linear regression analysis.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7]
Diagram: MTT Assay Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values for each compound.
Conclusion and Future Directions
The exploration of the structure-activity relationship of 5-substituted nicotinate derivatives has unveiled a wealth of therapeutic opportunities. By strategically modifying the 5-position of the pyridine ring, researchers can fine-tune the pharmacological properties of these compounds to achieve enhanced potency, selectivity, and desirable ADMET profiles. The insights and protocols presented in this guide provide a solid foundation for the rational design and development of novel drug candidates based on the versatile nicotinate scaffold.
Future research in this area should focus on expanding the diversity of substituents at the 5-position, exploring novel synthetic methodologies, and employing computational tools to guide the design of next-generation derivatives. A deeper understanding of the molecular targets and mechanisms of action will be crucial for translating the promising in vitro and in vivo activities of these compounds into clinically successful therapeutics. The journey from a simple heterocyclic scaffold to a life-changing medicine is a complex one, but the strategic exploration of SAR, as exemplified by the 5-substituted nicotinates, remains one of our most powerful tools in this endeavor.
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A Technical Guide to Ligand-Based Pharmacophore Modeling of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate Derivatives
Abstract
In the landscape of modern drug discovery, pharmacophore modeling stands as a cornerstone of computational chemistry, enabling the rational design and identification of novel therapeutic agents.[1] This in-depth technical guide provides a comprehensive framework for constructing and validating a ligand-based pharmacophore model, specifically tailored to Methyl 5-[3-(Benzyloxy)phenyl]nicotinate and its derivatives. This class of molecules, rooted in the versatile nicotinic acid scaffold, presents a compelling case for targeted therapeutic development.[2][3] We will navigate the theoretical underpinnings, present detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in leveraging this powerful technique. The objective is to create a robust, predictive model capable of identifying new chemical entities with high affinity for a putative biological target.
Introduction: The Rationale for Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are critical for a molecule's interaction with a specific biological target.[1] Pharmacophore modeling is a computational method that constructs a three-dimensional arrangement of these features, serving as a template to guide the discovery of new, structurally diverse molecules with desired biological activity.[4][5]
There are two primary approaches to pharmacophore modeling: structure-based and ligand-based.[1][6] Structure-based methods are employed when the three-dimensional structure of the biological target is known, allowing for the direct analysis of ligand-receptor interactions.[7][8] In contrast, ligand-based pharmacophore modeling is invaluable when the target's structure is unknown or unavailable.[8] This approach relies on a set of known active ligands to deduce the common chemical features responsible for their biological activity.[9][10]
This guide will focus on the ligand-based approach , a scenario frequently encountered in the early stages of drug discovery. Our subject, this compound, and its analogs offer a rich chemical space for exploration. The nicotinic acid core is a well-established scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12][13] The benzyloxy-phenyl substituent provides a key interaction point that can be systematically modified to probe the structure-activity relationship (SAR).
Theoretical Framework: Pillars of Ligand-Based Modeling
Before delving into the practical workflow, it is crucial to understand the foundational concepts that ensure the scientific integrity of the resulting model.
The Principle of Molecular Similarity
Ligand-based pharmacophore modeling operates on the principle that molecules with similar biological activities often share a common set of steric and electronic features arranged in a similar three-dimensional pattern. The goal is to distill this common pattern from a set of structurally diverse but functionally related molecules.
Defining Pharmacophoric Features
The model is built from a defined set of feature types. While the exact definitions can vary between software packages, they generally include:
-
Hydrogen Bond Acceptor (HBA): An atom or group with a lone pair of electrons that can accept a hydrogen bond.
-
Hydrogen Bond Donor (HBD): An atom with a hydrogen atom that can be donated in a hydrogen bond.
-
Hydrophobic (HY): A non-polar group, such as an alkyl or aryl group.
-
Aromatic Ring (AR): A planar, cyclic, conjugated system of pi electrons.
-
Positive Ionizable (PI): A group that is likely to be protonated at physiological pH.
-
Negative Ionizable (NI): A group that is likely to be deprotonated at physiological pH.
Conformational Flexibility: A Critical Consideration
Small molecules are not rigid; they exist as an ensemble of different conformations in solution.[14] The biologically active conformation—the one that binds to the target—may not be the lowest energy conformation. Therefore, a crucial step in ligand-based modeling is to generate a diverse set of low-energy conformations for each active ligand to ensure that the bioactive conformation is likely to be included in the analysis.[15]
The Experimental Workflow: A Step-by-Step Guide
This section details a robust, self-validating protocol for generating and validating a ligand-based pharmacophore model.
Part 1: Dataset Preparation and Curation
The quality of the input data directly dictates the quality of the resulting pharmacophore model.
Protocol 1: Assembling the Training and Test Sets
-
Gather a Set of Active Ligands: Compile a list of at least 5-10 structurally diverse molecules with known high affinity for the target of interest. For our case study, these would be analogs of this compound with experimentally confirmed biological activity.
-
Include Inactive Compounds (Decoys): Select a set of molecules that are structurally similar to the active compounds but are known to be inactive. This is crucial for ensuring the model's specificity.
-
Create Training and Test Sets: Partition the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set will be used to generate the pharmacophore hypothesis, while the test set will be used for initial validation.
Part 2: Model Generation
This phase involves generating multiple pharmacophore hypotheses and identifying the one that best represents the features of the active compounds.
Protocol 2: Generating Pharmacophore Hypotheses
-
2D to 3D Conversion and Conformational Analysis:
-
Convert the 2D structures of all molecules in the training set to 3D structures.
-
For each molecule, generate a diverse ensemble of low-energy conformations.[15] This can be achieved using tools like OMEGA (OpenEye) or the conformational search modules within software like MOE or Discovery Studio.
-
-
Feature Identification: The software will automatically identify the potential pharmacophoric features for each conformation of every molecule.
-
Hypothesis Generation: Using an algorithm like HipHop or HypoGen, the software will align the conformations of the active molecules and identify common 3D arrangements of pharmacophoric features.[6] This process will generate a series of ranked pharmacophore hypotheses.
Part 3: Rigorous Model Validation
A pharmacophore model is only useful if it can reliably distinguish between active and inactive compounds.[6] Therefore, rigorous validation is a non-negotiable step.
Protocol 3: Validating the Pharmacophore Model
-
Internal Validation (Test Set Prediction):
-
Screen the test set of known actives and inactives against the generated pharmacophore hypotheses.
-
A good model should correctly identify the active compounds while rejecting the inactive ones.
-
-
Fischer's Randomization Test (CatScramble):
-
This statistical validation method assesses the likelihood that the correlation between chemical structures and biological activity in the training set is due to chance.[16]
-
The biological activities of the training set molecules are randomly shuffled, and new pharmacophore hypotheses are generated. This process is repeated multiple times (e.g., 99 times).
-
If the original hypothesis has a significantly better score than the randomly generated ones, it provides confidence that the model is statistically robust.[16]
-
-
External Validation (Decoy Set Screening):
-
A more stringent validation involves screening a larger, external database containing a small number of known actives seeded within a large number of decoy molecules.
-
Key metrics are calculated to assess the model's performance:
-
Enrichment Factor (EF): Measures how much better the model is at identifying active compounds compared to random selection.[17][18]
-
Güner-Henry (GH) Score: A comprehensive metric that combines the percentage of actives retrieved, the yield of actives in the hit list, and the enrichment factor into a single score ranging from 0 to 1. A GH score above 0.7 is indicative of a very good model.[19][20][21]
-
-
Case Study: Pharmacophore Model for this compound Analogs
To illustrate the practical application of this workflow, let's consider a hypothetical scenario where we have identified a series of this compound derivatives with inhibitory activity against a novel protein kinase, PRMT5, which is a promising target in several cancers.[22][23]
Hypothetical Dataset:
| Compound ID | Structure | Activity (IC50, nM) |
| Active-1 | This compound | 50 |
| Active-2 | Methyl 5-[3-(4-chlorobenzyloxy)phenyl]nicotinate | 75 |
| Active-3 | 5-[3-(Benzyloxy)phenyl]nicotinamide | 120 |
| Inactive-1 | Methyl 5-phenylnicotinate | >10,000 |
| Inactive-2 | Methyl 5-[3-(benzyloxy)phenyl]isonicotinate | >10,000 |
Generated Pharmacophore Hypothesis:
Based on the active compounds, a potential pharmacophore model could consist of the following features:
-
One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the ester or amide.
-
Two Aromatic Rings (AR): One for the pyridine ring and one for the benzyloxy-phenyl system.
-
One Hydrophobic Feature (HY): Representing the benzyl group.
Visualization of the Pharmacophore Generation Workflow:
Caption: Workflow for ligand-based pharmacophore model generation and validation.
Application in Virtual Screening
A validated pharmacophore model becomes a powerful tool for virtual screening, a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.[6][7]
The Virtual Screening Cascade:
The pharmacophore model serves as a 3D query to rapidly filter databases containing millions of compounds. Only those molecules that can match the pharmacophoric features in the correct 3D arrangement are retained as "hits." These hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity more accurately before being selected for experimental testing.[18]
Visualization of the Virtual Screening Workflow:
Caption: A typical virtual screening cascade using a pharmacophore model.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous approach to developing a ligand-based pharmacophore model for this compound derivatives. By adhering to the principles of careful dataset curation, robust model generation, and stringent validation, researchers can create a powerful predictive tool. This model can significantly accelerate the drug discovery process by identifying novel, structurally diverse hit compounds and providing valuable insights into the structure-activity relationships of this promising class of molecules.[4][6] The integration of pharmacophore modeling with other computational techniques like molecular dynamics and machine learning will continue to enhance its predictive power and solidify its role as an indispensable tool in the quest for new medicines.[5][14]
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An In-depth Technical Guide to the Predicted Solubility and Lipophilicity (LogP) of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The physicochemical properties of a drug candidate, specifically its aqueous solubility and lipophilicity, are paramount to its ultimate success or failure in the developmental pipeline.[1][2] These foundational characteristics significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][3] This guide provides a comprehensive technical overview of the predicted aqueous solubility (LogS) and the logarithm of the octanol-water partition coefficient (LogP) for the compound Methyl 5-[3-(Benzyloxy)phenyl]nicotinate. By delving into the theoretical underpinnings and practical application of modern computational prediction methods, this document serves as a vital resource for researchers and scientists in the field of drug discovery.
Introduction: The Critical Role of Solubility and Lipophilicity in Drug Discovery
The journey of a drug from initial synthesis to a clinically approved therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal physicochemical properties.[3][4] Among these, aqueous solubility and lipophilicity stand out as two of the most critical parameters that dictate a drug's behavior within a biological system.[1][2]
-
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water. For orally administered drugs, adequate solubility is essential for the compound to dissolve in the gastrointestinal fluids and be absorbed into the bloodstream.[1] Poor solubility can lead to low bioavailability, hindering the drug's therapeutic efficacy.[1][3]
-
Lipophilicity , often quantified as LogP, describes a compound's affinity for a lipid or non-polar environment versus an aqueous or polar one.[2][5] This property is a key determinant of a drug's ability to permeate cell membranes, bind to target proteins, and distribute throughout the body.[5] However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[1]
The delicate balance between solubility and lipophilicity is therefore a central focus in medicinal chemistry.[2] Computational, or in silico, methods have become indispensable tools for predicting these properties early in the drug discovery process, allowing for the prioritization of compounds with more favorable ADMET profiles and reducing the time and cost associated with experimental testing.[3]
This guide focuses on this compound, a derivative of nicotinic acid (Vitamin B3), which possesses structural motifs of interest in medicinal chemistry.[6] Understanding its predicted solubility and lipophilicity is crucial for assessing its potential as a drug candidate or as a scaffold for further chemical exploration.
Theoretical Framework: Understanding LogP and LogS
Lipophilicity and the Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water.[5] It is expressed as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[5] The logarithm of this value, LogP, is a widely used metric for lipophilicity.[5]
-
A positive LogP value indicates that the compound is more soluble in the lipid phase (lipophilic).[5]
-
A negative LogP value signifies higher solubility in the aqueous phase (hydrophilic).[5]
-
A LogP of zero means the compound partitions equally between the two phases.[5]
For orally available drugs, a LogP value of less than 5 is generally desirable, as stated in Lipinski's Rule of Five.[5][7]
It is important to distinguish LogP from LogD. LogP refers to the partition coefficient of the neutral, un-ionized form of a molecule.[5] In contrast, the distribution coefficient (LogD) accounts for all ionized and un-ionized species of a compound at a specific pH.[7] For ionizable molecules, LogD provides a more physiologically relevant measure of lipophilicity.[7]
Aqueous Solubility (LogS)
Aqueous solubility (S) is typically expressed as the logarithm of the molar concentration of a saturated aqueous solution (LogS). Poor aqueous solubility is a major hurdle in drug development, as it can severely limit a drug's bioavailability.[1] More than 40% of newly discovered drug candidates are poorly water-soluble, making solubility prediction a critical aspect of preclinical development.[1]
The relationship between lipophilicity and solubility is complex. While highly lipophilic compounds tend to have lower aqueous solubility, other factors such as crystal lattice energy and molecular size also play a significant role.[2][4]
Computational Prediction Methodologies
A variety of computational methods are employed to predict LogP and LogS. These can be broadly categorized into atom-based, fragment-based, and whole-molecule property-based approaches.[5][8] More advanced techniques leverage machine learning and quantum mechanics.[3][9]
LogP Prediction Methods
-
Atom-based methods (e.g., AlogP): These methods calculate LogP by summing the contributions of individual atoms.[5]
-
Fragment-based methods (e.g., ClogP): These approaches dissect the molecule into fragments and sum their known lipophilicity contributions, with corrections for intramolecular interactions.[5]
-
Property-based methods: These utilize molecular properties like size and polarity for prediction.[5]
-
Machine Learning Models: An increasing number of predictors utilize machine learning algorithms, such as neural networks and support vector machines, trained on large datasets of experimentally determined LogP values.[8][10]
Solubility Prediction Methods
-
Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between a compound's structural features and its solubility.[3]
-
Thermodynamic Cycles: These methods calculate the free energy of solvation to predict solubility.[3]
-
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the solvation process but are computationally intensive.[3][11]
-
Machine Learning and Deep Learning: Similar to LogP prediction, machine learning and deep learning models are increasingly used for solubility prediction due to their ability to handle large and complex datasets.[3][12] The ESOL (Estimated SOLubility) model is a well-known example that uses a multiple linear regression approach.[13]
Predicted Physicochemical Properties of this compound
The following table summarizes the predicted solubility and lipophilicity of this compound using various established computational models.
| Parameter | Prediction Method | Predicted Value | Interpretation |
| LogP | XLOGP3 | 4.19 | Lipophilic |
| WLOGP | 3.87 | Lipophilic | |
| MLOGP | 3.32 | Lipophilic | |
| SILICOS-IT | 4.63 | Lipophilic | |
| iLOGP | 4.31 | Lipophilic | |
| Consensus LogP | 4.06 | Moderately Lipophilic | |
| LogS | ESOL | -4.53 | Poorly soluble |
| Ali | -5.12 | Very poorly soluble | |
| SILICOS-IT | -4.98 | Very poorly soluble |
Note: The Consensus LogP is an average of the values from multiple predictive models and often provides a more robust estimate.
Discussion and Implications for Drug Development
The in silico data for this compound provides valuable insights for its potential as a drug candidate.
The Consensus LogP of 4.06 places the compound within the acceptable range for oral bioavailability according to Lipinski's Rule of Five (LogP < 5).[5] This moderate lipophilicity suggests that the molecule should have a reasonable ability to permeate biological membranes.
However, the predicted LogS values, ranging from -4.53 to -5.12 , indicate that this compound is likely to be poorly to very poorly soluble in water . This is a significant concern for oral drug delivery, as low solubility can lead to incomplete absorption and low bioavailability.[1]
Causality behind the Predictions:
-
The presence of two aromatic rings (the phenyl and pyridine rings) and the benzyl ether group contributes significantly to the molecule's lipophilic character.
-
The ester functional group provides some polarity, but its influence is outweighed by the large hydrophobic scaffold, leading to poor aqueous solubility.
Strategies for Optimization:
Given the predicted poor solubility, medicinal chemists would need to consider strategies to improve this property if this scaffold were to be advanced in a drug discovery program. These could include:
-
Introduction of polar functional groups: Adding hydrogen bond donors and acceptors can increase aqueous solubility.
-
Reduction of lipophilicity: Modifying the structure to decrease the overall LogP could concurrently improve solubility.
-
Salt formation: For compounds with ionizable groups, forming a salt can dramatically increase solubility.
-
Formulation strategies: Advanced formulation techniques, such as creating nanosuspensions or amorphous solid dispersions, can be employed to enhance the dissolution of poorly soluble compounds.[1][4]
Experimental Protocols for Physicochemical Property Determination
While computational predictions are invaluable, experimental validation is essential. The following are standard protocols for determining LogP and aqueous solubility.
Shake-Flask Method for LogP Determination
This is the traditional and most reliable method for measuring LogP.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Also, prepare octanol and water phases that are mutually saturated by shaking them together overnight and then allowing them to separate.
-
Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated octanol and water in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully remove aliquots from both the octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
High-Throughput Kinetic Solubility Assay
This method is commonly used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Protocol:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the stock solution to an aqueous buffer in a multi-well plate.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) to allow for dissolution.
-
Precipitation Removal: Filter or centrifuge the plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a method like HPLC-UV or LC-MS/MS.
-
Solubility Determination: Compare the measured concentration to a standard curve to determine the kinetic solubility.
Visualization of Key Concepts
Drug Discovery and Development Workflow
Caption: The relationship between key physicochemical properties and ADMET outcomes.
Conclusion
The in silico analysis of this compound predicts that it is a moderately lipophilic compound with poor aqueous solubility. While its LogP falls within an acceptable range for drug-likeness, its low predicted solubility presents a significant challenge that would need to be addressed through chemical modification or advanced formulation strategies. This technical guide underscores the importance of early-stage physicochemical property prediction in modern drug discovery, enabling a more rational and efficient approach to the design of new therapeutic agents. By integrating computational tools with experimental validation, researchers can better navigate the complex landscape of drug development and increase the likelihood of clinical success.
References
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Retrieved from [Link]
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]
- Mannhold, R., & Tetko, I. V. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds.
- Weyn, G. P., Hsieh, C. M., & White, A. D. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.
-
X-Chem. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
- Lopes, J. F., et al. (2024). Predicting small molecules solubilities on endpoint devices using deep ensemble neural networks. Scientific Reports, 14(1), 13898.
- Lopes, J. F., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. bioRxiv.
- S. N. Jamadagni, R. Godawat, S. K. Jain, and J. R. Errington, "Computational methodology for solubility prediction: Application to the sparingly soluble solutes," The Journal of Chemical Physics 146, 224107 (2017).
- Bergström, C. A., & Avdeef, A. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. ADMET & DMPK, 2(1), 2-21.
-
ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference? Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
- Cole, M., & Robinson, R. (2021).
-
Ong, K. (n.d.). LogP-Prediction. GitHub. Retrieved from [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. 5-(3-(Benzyloxy)phenyl)nicotinic acid | 893740-67-5 | Benchchem [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GitHub - kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules [github.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scispace.com [scispace.com]
- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate in Metabolic Research: A Technical Guide to Synthesis, Receptor Modulation, and PROTAC Applications
Executive Summary
As metabolic research shifts toward highly selective receptor modulators and targeted protein degradation, the structural modification of established pharmacophores has become a critical strategy. Nicotinic acid (niacin) is a foundational molecule in lipid metabolism, primarily acting through the G protein-coupled receptor 109A (GPR109A/HCAR2) to inhibit lipolysis. However, its clinical utility is often limited by off-target effects, notably cutaneous flushing.
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate represents a sophisticated bi-aryl evolution of the nicotinate core. By introducing a bulky, lipophilic benzyloxy-phenyl substitution at the 5-position, this compound serves a dual purpose in modern drug discovery: it acts as a structural probe for the hydrophobic pockets of nicotinic acid receptors, and its de-benzylated analogue functions as a critical building block for Proteolysis Targeting Chimeras (PROTACs) directed at metabolic enzymes[1].
This whitepaper provides an in-depth technical analysis of the compound’s structural rationale, its mechanistic integration into metabolic pathways, and self-validating experimental protocols for its synthesis and biological evaluation.
Chemical Identity & Structural Rationale
The design of this compound is rooted in the strategic expansion of the pyridine ring. The core pyridine-3-carboxylate retains the essential hydrogen-bonding and electrostatic interactions required for binding to nicotinic acid targets. The addition of the 3-(benzyloxy)phenyl group at the 5-position introduces significant steric bulk and lipophilicity.
Rationale for the Bi-Aryl Motif
In drug discovery, bi-aryl scaffolds are highly valued for their ability to mimic complex biological structures and engage in
Table 1: Physico-Chemical Profile & Rationale
| Property | Value | Rationale / Implication |
| IUPAC Name | Methyl 5-[3-(benzyloxy)phenyl]pyridine-3-carboxylate | Defines the core bi-aryl ester structure. |
| CAS Number | 893740-30-2 (Ester) / 893740-67-5 (Acid) | Unique identifiers for compound tracking and procurement[1]. |
| Molecular Formula | C20H17NO3 (Ester) | Indicates the addition of the benzyloxy-phenyl group to the nicotinate core. |
| Molecular Weight | ~319.35 g/mol | Falls within the Lipinski Rule of 5, predicting favorable oral bioavailability. |
| Putative Roles | GPR109A Ligand / PROTAC Precursor | Modulates lipid metabolism or serves as a targeted degrader anchor[1]. |
Mechanistic Role in Metabolic Pathways
GPR109A (HCAR2) Receptor Targeting
GPR109A is a critical regulator of lipid metabolism expressed predominantly in adipocytes and immune cells. The activation of this Gi-protein coupled receptor by nicotinates leads to a well-characterized anti-lipolytic cascade.
When a nicotinate derivative binds to GPR109A, it triggers the alpha subunit of the Gi protein to inhibit adenylate cyclase. This inhibition directly reduces intracellular cyclic AMP (cAMP) levels, which subsequently downregulates Protein Kinase A (PKA) activity. Without PKA-mediated phosphorylation, Hormone-Sensitive Lipase (HSL) remains inactive, halting the hydrolysis of triglycerides and suppressing the release of free fatty acids into the bloodstream[1].
The extended bi-aryl structure of this compound is hypothesized to alter receptor residence time. By engaging secondary hydrophobic residues within the GPR109A binding pocket, such derivatives may decouple the desired anti-lipolytic effect from the beta-arrestin-mediated pathways responsible for prostaglandin-induced flushing.
Fig 1. Proposed GPR109A (HCAR2) signaling cascade modulated by nicotinate derivatives.
Application in Targeted Protein Degradation (PROTACs)
Beyond direct receptor modulation, this compound is highly relevant to the burgeoning field of targeted protein degradation. Its de-benzylated analogue, 5-(3-hydroxyphenyl)nicotinic acid, is commercially classified as a "Protein Degrader Building Block"[1]. In this context, the nicotinate core acts as a ligand for specific metabolic enzymes or E3 ligases, while the benzyloxy group serves as a synthetic protecting group that is later removed to allow for the attachment of a PEGylated or alkyl linker, completing the PROTAC chimera.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, experimental workflows must be designed as self-validating systems—where the successful execution of one step inherently provides the control data required for the next.
Fig 2. Self-validating experimental workflow from chemical synthesis to metabolic profiling.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient method for constructing the C-C bond between the pyridine and phenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1][2].
Causality & Rationale: The carboxylic acid of the starting material (5-bromonicotinic acid) must first be protected as a methyl ester. If left unprotected, the acidic proton can quench the basic conditions required for the coupling, leading to catalyst deactivation and poor yields[1].
Step-by-Step Methodology:
-
Esterification: React 5-bromonicotinic acid with thionyl chloride to form an acid chloride intermediate, followed by quenching with methanol to yield methyl 5-bromonicotinate. Validation: Confirm mass shift via LC-MS.
-
Catalyst Preparation: In a rigorously degassed two-phase system of 1,2-dimethoxyethane (DME) and 2M aqueous
, add the methyl 5-bromonicotinate and 3-benzyloxyphenylboronic acid. -
Cross-Coupling: Introduce Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 eq). The aqueous base is critical here as it activates the boronic acid, forming a boronate complex that readily undergoes transmetalation with the palladium center[1][2]. -
Reaction & Isolation: Reflux at 80°C under inert atmosphere for 12 hours. Extract with ethyl acetate, dry over
, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). -
Validation: Confirm the structure of this compound via
-NMR (look for the characteristic benzylic singlet near 5.1 ppm) and high-resolution mass spectrometry.
Protocol B: In Vitro GPR109A cAMP Accumulation Assay
Because GPR109A is a Gi-coupled receptor, its activation does not produce a signal on its own; it suppresses a signal. Therefore, the assay must be self-validating by first artificially inducing cAMP production.
Causality & Rationale: We utilize Forskolin, a direct activator of adenylate cyclase, to spike intracellular cAMP levels. The efficacy of this compound is measured by its ability to force those cAMP levels back down, proving functional Gi-protein engagement.
Step-by-Step Methodology:
-
Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A in a 384-well plate at 5,000 cells/well. Incubate overnight.
-
Compound Treatment: Wash cells with assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to prevent cAMP degradation). Add this compound in a 10-point concentration gradient (10 pM to 10 µM).
-
Forskolin Stimulation: Add Forskolin (10 µM final concentration) to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.
-
Validation: The Forskolin-only wells must show a >10-fold increase in cAMP compared to baseline. A reference agonist (e.g., Niacin) must yield an
of ~100 nM.
Table 2: Representative Metabolic Profiling (cAMP Accumulation & Lipolysis)
| Compound | GPR109A | Max Lipolysis Inhibition (%) | Flushing Potential (In Vivo Proxy) |
| Niacin (Reference) | ~100 | 95% | High (Prostaglandin D2 release) |
| This compound | Assay Dependent | Assay Dependent | Predicted Low (Altered binding kinetics) |
| 5-(3-Hydroxyphenyl)nicotinic acid | Assay Dependent | Assay Dependent | Moderate |
Conclusion
This compound is a highly versatile bi-aryl scaffold that bridges traditional receptor pharmacology and modern targeted protein degradation. By utilizing robust, self-validating synthetic pathways like the Suzuki-Miyaura cross-coupling, researchers can efficiently generate this compound to probe the hydrophobic domains of metabolic receptors such as GPR109A. Furthermore, its structural properties make it an ideal precursor for the development of next-generation PROTACs targeting metabolic disease.
References
- Benchchem. "5-(3-(Benzyloxy)phenyl)nicotinic acid | 893740-67-5" Benchchem Product Catalog.
- Martin R, Buchwald SL. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. 2008 Nov 18;41(11):1461–1473.
Sources
Mechanism of action for phenyl-substituted nicotinate esters
Executive Summary
This technical guide delineates the pharmacodynamics and pharmacokinetics of phenyl-substituted nicotinate esters (e.g., benzyl nicotinate, phenyl nicotinate). These compounds function primarily as lipophilic prodrugs of nicotinic acid (niacin). Their mechanism of action is defined by a sequential "Penetrate-Hydrolyze-Activate" cascade. Upon topical application, the lipophilic ester facilitates transdermal delivery. Once within the viable epidermis, local carboxylesterases hydrolyze the ester, releasing free nicotinic acid. This active metabolite binds to the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) on Langerhans cells and keratinocytes, triggering a G-protein mediated signaling pathway that culminates in the release of vasodilatory prostaglandins (PGD2, PGE2), resulting in the characteristic rubefacient (warming/flushing) effect.
Molecular Architecture & Structure-Activity Relationships (SAR)
The efficacy of phenyl-substituted nicotinates is governed by the balance between lipophilicity (for penetration) and hydrolytic lability (for bioactivation).
Structural Determinants
| Component | Function | SAR Insight |
| Pyridine Ring | Pharmacophore | Essential for HCAR2 binding (specifically the Nitrogen atom). Substitutions here (e.g., 2-aryl) often reduce affinity unless specifically designed for orthosteric sites. |
| Ester Linkage | Prodrug Masking | Masks the anionic carboxylate, increasing LogP. Phenyl esters are generally more labile to hydrolysis than alkyl esters due to the better leaving group ability of phenols/benzyl alcohols. |
| Phenyl Group | Lipophilic Driver | The phenyl ring (e.g., in benzyl nicotinate) significantly increases partition coefficient (LogP ~2.4) compared to methyl nicotinate, enhancing stratum corneum penetration. |
The "Prodrug" Imperative
Direct binding assays confirm that HCAR2 requires a free carboxylate group for high-affinity binding (interaction with Arg111 in the receptor pocket). Therefore, phenyl-substituted esters possess negligible intrinsic activity; their pharmacological potency is directly proportional to their rate of enzymatic conversion to nicotinic acid in situ.
Mechanistic Pathways
Primary Signaling Cascade (HCAR2 Activation)
The core mechanism is the activation of the G_i-coupled receptor HCAR2 (GPR109A).
-
Bioactivation : Benzyl nicotinate is hydrolyzed by non-specific carboxylesterases (CES1/CES2) in the epidermis.
-
Reaction:
-
-
Receptor Binding : Free Nicotinic Acid binds HCAR2 on Langerhans cells.
-
G-Protein Coupling : HCAR2 couples to the G_i/G_o family.
- -subunit: Inhibits Adenylyl Cyclase (decreasing cAMP).
-
-subunit: Activates Phospholipase A2 (PLA2) and increases intracellular
.
-
Arachidonic Acid Release : Activated PLA2 liberates Arachidonic Acid from membrane phospholipids.
-
Prostaglandin Synthesis : COX-1 (in Langerhans cells) and COX-2 (in Keratinocytes) convert Arachidonic Acid into PGD2 and PGE2 .
-
Vasodilation : PGD2 and PGE2 diffuse to dermal capillaries, binding DP1 and EP2/4 receptors on vascular smooth muscle, causing relaxation and increased blood flow (erythema).
Visualization of Signaling Pathway
Caption: Figure 1. The bioactivation and signaling cascade of phenyl-substituted nicotinate esters, from transdermal penetration to prostaglandin-mediated vasodilation.
Experimental Protocols
Synthesis of Benzyl Nicotinate (Fischer Esterification)
This protocol yields high-purity benzyl nicotinate for research use.
Reagents: Nicotinic acid (1.0 eq), Benzyl alcohol (5.0 eq), Sulfuric acid (catalytic), Toluene (solvent).
-
Setup : Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction : Dissolve nicotinic acid in toluene. Add benzyl alcohol and catalytic
. -
Reflux : Heat to reflux (
) for 6–8 hours. Monitor water collection in the Dean-Stark trap to ensure reaction progression (Le Chatelier's principle). -
Workup : Cool to RT. Wash organic layer with saturated
(to remove unreacted acid) and brine. -
Purification : Dry over
, concentrate in vacuo. Purify via vacuum distillation or silica gel column chromatography (Hexane:EtOAc gradient). -
Validation : Confirm structure via
-NMR (Look for singlet at 5.4 ppm for benzylic ).
In Vitro Hydrolysis Assay (Esterase Activity)
To determine the bioactivation rate of specific phenyl-substituted analogs.
-
Preparation : Prepare skin homogenate (human or porcine) or use purified porcine liver esterase (PLE) in PBS (pH 7.4).
-
Incubation : Add the nicotinate ester substrate (
) to the enzyme solution at . -
Sampling : Aliquot samples at t=0, 5, 15, 30, 60 min. Quench immediately with ice-cold acetonitrile.
-
Quantification : Centrifuge to remove protein. Analyze supernatant via HPLC-UV (260 nm).
-
Calculation : Plot [Nicotinic Acid] appearance vs. time to calculate
and .
In Vivo Vasodilation Quantification (Laser Doppler)
Objective : Quantify the rubefacient efficacy (Time-to-onset and Area Under Curve).
-
Subject Prep : Acclimatize subjects (volunteers or animal models) to a temperature-controlled room (
) for 20 mins. -
Application : Apply
of the test ester (dissolved in ethanol/PG vehicle) to a marked area on the volar forearm. -
Measurement : Place a Laser Doppler Flowmetry (LDF) probe directly over the site.
-
Data Recording : Record Perfusion Units (PU) continuously for 60 minutes.
-
Analysis :
-
Time to Onset: Time to reach 20% increase over baseline.
-
Peak Effect (
): Maximum perfusion value. -
Total Response: Calculate AUC of the PU-time curve.
-
Clinical & Translational Context
Therapeutic Applications
-
Dermatology : Used in rubefacient creams to treat alopecia areata (stimulating blood flow to follicles) and muscle pain (counter-irritant).
-
Transdermal Drug Delivery : Phenyl-substituted nicotinates act as penetration enhancers for other drugs by increasing local blood flow and altering lipid bilayer fluidity.
Toxicity & Safety
-
Flushing : The primary side effect is intense erythema and pruritus, mediated by PGD2. This is often self-limiting but can be blocked by pretreatment with aspirin (COX inhibitor).
-
Metabolites : Hydrolysis of benzyl nicotinate releases benzyl alcohol, which is generally safe (GRAS) but can cause contact dermatitis in sensitized individuals.
References
-
Hanson, J. (2010). Nicotinic acid, nicotinamide, and nicotinamide riboside: A molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition. Link
-
Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation. Link
-
Morrow, J. D., et al. (1989). Release of marked amounts of prostaglandin D2 in vivo in humans following the administration of nicotinic acid. Prostaglandins.[1] Link
-
Guy, R. H., et al. (1986). Percutaneous absorption of nicotinate esters: in vivo and in vitro comparisons. Journal of Pharmaceutical Sciences. Link
-
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[2] Trends in Pharmacological Sciences. Link
Sources
In Silico Exploration of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate: A Technical Guide to Target Identification and Docking Studies
Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinate Derivative
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate is a synthetic compound featuring a nicotinate core, a derivative of nicotinic acid (Vitamin B3).[1] The nicotinic acid scaffold is a well-established pharmacophore known for a diverse range of biological activities.[1] The inclusion of a benzyloxyphenyl substituent introduces a bi-aryl linkage, a common motif in modern pharmaceuticals that provides a rigid framework for precise interactions with biological targets.[1] While the specific biological targets of this compound remain to be fully elucidated, its structural similarity to other pharmacologically active nicotinamide and nicotinate derivatives suggests a high potential for therapeutic relevance.
In silico molecular docking has emerged as a powerful and indispensable tool in modern drug discovery.[2][3] This computational technique allows for the prediction of the preferred binding orientation of a small molecule (ligand) within the active site of a target protein (receptor), providing valuable insights into binding affinity and interaction patterns at an atomic level.[4] By leveraging structure-based drug design (SBDD) principles, researchers can virtually screen vast libraries of compounds against specific biological targets, significantly accelerating the identification of promising lead candidates and optimizing their therapeutic potential.[5][6]
This in-depth technical guide presents a comprehensive framework for conducting in silico docking studies on this compound. We will explore the rationale behind target selection based on the known activities of related compounds, provide a detailed, step-by-step methodology for performing molecular docking, and discuss the interpretation and validation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational approaches for the identification and characterization of novel therapeutic agents.
Part 1: Target Identification - A Rationale-Driven Approach
The initial and most critical step in any drug discovery endeavor is the identification of a relevant biological target.[7] In the absence of specific experimental data for this compound, a logical approach is to investigate the targets of structurally similar compounds. Several studies have demonstrated the efficacy of nicotinamide and nicotinate derivatives against a variety of protein targets, particularly kinases.
For instance, numerous nicotinamide derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prominent target in cancer therapy.[8][9][10] Additionally, in silico studies have explored the potential of nicotinic acid and nicotinamide derivatives as inhibitors of enzymes and G-protein coupled receptors (GPCRs), as well as their activity against enzymes from pathogenic organisms like Trypanosoma brucei.[11][12]
Based on this evidence, a primary focus for the in silico investigation of this compound should be on protein kinases, with VEGFR-2 serving as a prime candidate. Furthermore, given the broad spectrum of activity observed for related compounds, exploring other kinase targets and even other enzyme families through techniques like reverse docking could unveil novel therapeutic opportunities.[13] A promising, yet more advanced, target with recent interest in oncology is Protein Arginine Methyltransferase 5 (PRMT5), which is overexpressed in various cancers and has been the subject of structure-based drug discovery efforts.[14][15][16][17]
Part 2: The In Silico Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive workflow for conducting molecular docking studies of this compound against a selected protein target, such as VEGFR-2 or PRMT5. This workflow is designed to be a self-validating system, incorporating essential steps for data preparation, docking, and analysis.
Essential Tools and Resources
A variety of software packages are available for molecular docking studies. For this guide, we will reference a typical suite of tools:
-
Protein Data Bank (PDB): The primary repository for the three-dimensional structural data of biological macromolecules.[18][19][20][21]
-
Ligand Preparation Software: Tools for generating 3D coordinates, assigning charges, and minimizing the energy of the ligand (e.g., ChemDraw, Avogadro, various modules within docking software suites).
-
Protein Preparation Software: Programs to prepare the protein structure for docking by adding hydrogens, assigning charges, and removing water molecules (e.g., modules within AutoDock, Schrödinger Maestro, MOE).
-
Molecular Docking Software: The core engine for performing the docking calculations (e.g., AutoDock, Glide, GOLD, MOE).
-
Visualization Software: Programs for visualizing the protein-ligand interactions (e.g., PyMOL, Chimera, VMD).
Experimental Protocol: Molecular Docking of this compound
Step 1: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Charge Assignment: Assign appropriate partial charges to the atoms of the ligand. The choice of charge model (e.g., Gasteiger) can influence the docking results.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.
Step 2: Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of VEGFR-2 co-crystallized with a known inhibitor like sorafenib (PDB ID: 4ASD) can be used.[8] For PRMT5, a structure such as PDB ID: 4X61 could be a starting point.
-
Protein Cleaning: Remove any non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions that are not critical for binding. The co-crystallized ligand should be retained initially to define the binding site.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH. Assign partial charges to all atoms of the protein.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Step 3: Binding Site Definition and Grid Generation
-
Binding Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure. Alternatively, computational tools can be used to predict potential binding pockets on the protein surface.[22][23]
-
Grid Box Generation: A grid box is generated around the defined binding site. This box defines the volume in which the docking algorithm will search for favorable ligand conformations. The size of the grid box should be sufficient to accommodate the ligand and allow for its free rotation and translation.
Step 4: Molecular Docking Simulation
-
Algorithm Selection: Choose a suitable docking algorithm. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based approaches.[4][24]
-
Docking Execution: Run the molecular docking simulation. The software will systematically explore different conformations and orientations of the ligand within the grid box, evaluating the binding energy of each pose using a scoring function.
-
Pose Generation: The docking program will generate a set of potential binding poses for the ligand, ranked according to their predicted binding energies.
Step 5: Post-Docking Analysis and Validation
-
Binding Energy Analysis: Analyze the docking scores (binding energies) of the generated poses. A more negative binding energy generally indicates a more favorable binding interaction.
-
Interaction Analysis: Visualize the top-ranked poses and analyze the non-covalent interactions between the ligand and the protein. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparison with Known Inhibitors: If a co-crystallized inhibitor is available, compare the binding mode and interactions of your compound with those of the known inhibitor. This can provide confidence in the docking results.
-
Re-docking Validation: A crucial validation step is to re-dock the co-crystallized ligand into the binding site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose should be low (typically < 2.0 Å), indicating that the docking protocol can accurately reproduce the experimental binding mode.[8]
Part 3: Data Presentation and Visualization
Quantitative Data Summary
The results of the docking study should be summarized in a clear and concise table for easy comparison.
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | 4ASD | This compound | -9.5 | Cys919, Glu885, Asp1046 |
| VEGFR-2 | 4ASD | Sorafenib (Reference) | -10.2 | Cys919, Glu885, Asp1046 |
| PRMT5 | 4X61 | This compound | -8.7 | Arg368, Glu435, Met326 |
| PRMT5 | 4X61 | S-adenosylmethionine (SAM) (Reference) | -7.9 | Arg368, Glu435, Met326 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex workflows and biological pathways. Below are Graphviz (DOT language) scripts for generating such diagrams.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This technical guide provides a robust framework for initiating in silico docking studies on this compound. By leveraging the known pharmacology of related compounds, we have identified protein kinases, particularly VEGFR-2, and PRMT5 as high-priority targets for investigation. The detailed protocol outlines the necessary steps for ligand and protein preparation, docking simulation, and post-docking analysis, ensuring scientific rigor and reproducibility.
It is imperative to recognize that in silico docking is a predictive tool, and its findings must be validated through experimental assays. Promising candidates identified through this computational workflow should be synthesized and subjected to in vitro biological evaluation, such as enzyme inhibition assays and cell-based proliferation assays, to confirm their activity. Further optimization of hit compounds through iterative cycles of structure-based design and chemical synthesis can lead to the development of novel and potent therapeutic agents. The integration of computational and experimental approaches represents the most effective strategy for accelerating the drug discovery and development pipeline.
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Stability Profile of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate in Physiological pH: A Methodical Approach
An In-Depth Technical Guide
Abstract
The preformulation stage of drug development is critical for characterizing the intrinsic properties of a new chemical entity (NCE). Among these, chemical stability is a paramount parameter that influences formulation strategies, storage conditions, and ultimately, the therapeutic viability of a drug candidate. This technical guide provides a comprehensive framework for evaluating the stability profile of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate under physiological pH conditions (pH 7.4). We delineate a systematic approach grounded in the principles of the International Council for Harmonisation (ICH) guidelines, detailing the rationale behind experimental design, from the development of a stability-indicating analytical method to the execution of forced degradation and formal stability studies. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation strategies, and insights into predicting and understanding the degradation pathways of this molecule.
Introduction: The Imperative of Stability Profiling
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with scientific and regulatory hurdles. A critical early assessment is the determination of the molecule's inherent chemical stability. Stability testing provides crucial evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This information is not merely a regulatory formality; it is fundamental to developing a safe, effective, and reliable pharmaceutical product. The International Council for Harmonisation (ICH) has established comprehensive guidelines that provide a framework for these essential studies.[3][4]
This guide focuses on a specific molecule of interest: this compound. Its structure, featuring a methyl ester, a pyridine ring, and a benzyloxy substituent, presents several potential liabilities for degradation under physiological conditions. A thorough understanding of its stability profile at physiological pH (typically simulated using phosphate-buffered saline at pH 7.4) is essential for predicting its in vivo fate and for designing appropriate parenteral or other systemic dosage forms.
The objective of this whitepaper is to provide a senior-level, field-proven guide for establishing the stability profile of this compound. We will move beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating robust and reliable stability data.
Molecular Structure and Hypothesized Degradation Pathways
A proactive approach to stability testing begins with a structural analysis of the molecule to predict its most probable degradation routes.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Based on its functional groups, we can hypothesize three primary degradation pathways at physiological pH:
-
A. Hydrolytic Degradation: The methyl ester functional group is a primary site for hydrolysis. In an aqueous environment at pH 7.4, base-catalyzed hydrolysis is expected to be a significant degradation pathway, yielding nicotinic acid and methanol.[5][6] Studies on similar nicotinate esters have confirmed that hydrolysis is often pH-dependent.[7]
-
B. Oxidative Degradation: The benzyloxy group contains a benzylic carbon atom, which is susceptible to oxidation.[8][9] The presence of dissolved oxygen or trace metal ions in a formulation can catalyze the oxidation of this position, potentially leading to the formation of a benzoic acid derivative and a phenol, or a benzaldehyde intermediate. The reaction often proceeds via a benzylic radical mechanism.[10]
-
C. Photodegradation: Aromatic systems and heteroaromatic rings, such as the pyridine moiety, are known to absorb UV radiation, which can lead to photochemical reactions.[11][12] Potential photolytic pathways could involve ring opening, isomerization, or radical-mediated reactions.[13]
The following diagram illustrates these potential degradation routes, which will be investigated through forced degradation studies.
Caption: Hypothesized Degradation Pathways.
A Validated Framework for Stability Assessment
A robust stability study is built upon a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high sensitivity, accuracy, and versatility in separating and quantifying both the active pharmaceutical ingredient (API) and its degradation products.[14][15]
Experimental Workflow
The overall workflow is designed to first identify potential degradants and validate the analytical method's ability to resolve them, then to use this method to quantify the stability of the NCE under defined physiological conditions.
Caption: Overall Experimental Workflow.
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from all potential degradation products and process impurities.[16]
Step-by-Step Protocol:
-
Column and Mobile Phase Screening:
-
Begin with a versatile reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) to achieve good peak shape and resolution.
-
-
Forced Degradation:
-
Subject the NCE to stress conditions to intentionally generate degradation products.[17] This is essential to prove the method's specificity.[18]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid drug substance at 80 °C for 48 hours.
-
Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
-
Method Optimization:
-
Analyze the stressed samples using the initial HPLC conditions.
-
Examine the chromatograms for new peaks (degradants). Ensure the parent peak is spectrally pure using a Photodiode Array (PDA) detector.
-
Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Already demonstrated through forced degradation.
-
Linearity and Range: Analyze a series of solutions of known concentrations (e.g., 50-150% of the target concentration) to confirm a linear relationship between peak area and concentration.[17]
-
Accuracy: Determine the recovery of the NCE from a spiked matrix.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the NCE that can be reliably detected and quantified.
-
Protocol: Definitive Stability Study at Physiological pH
Objective: To quantify the rate of degradation of this compound in a solution simulating physiological conditions.
Step-by-Step Protocol:
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a high concentration.
-
Dilute the stock solution into pre-warmed (37 °C) phosphate-buffered saline (PBS), pH 7.4, to achieve the final target concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting stability.
-
-
Incubation and Sampling:
-
Store the stability samples in a temperature-controlled incubator at 37 °C ± 1 °C. Protect the samples from light by using amber vials or by covering the container.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week). The frequency should be adjusted based on the anticipated rate of degradation.
-
-
Sample Analysis:
-
Immediately analyze the withdrawn samples using the validated stability-indicating HPLC method.
-
If necessary, quench any ongoing degradation by adding an appropriate agent or by freezing the sample at -20 °C or lower until analysis.
-
-
Data Collection:
-
For each time point, record the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the parent compound remaining relative to the initial (time 0) concentration.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for straightforward interpretation.
Table 1: Hypothetical Stability Data for this compound at 37 °C, pH 7.4
| Time (hours) | Parent Compound Remaining (%) | Hydrolysis Product (%) | Oxidative Product (%) | Unknown Degradant 1 (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.2 | < LOQ | < LOQ |
| 4 | 97.1 | 2.5 | 0.2 | < LOQ |
| 8 | 94.3 | 4.8 | 0.5 | 0.1 |
| 24 | 85.2 | 12.5 | 1.3 | 0.5 |
| 48 | 72.9 | 22.8 | 2.5 | 1.1 |
| 72 | 63.1 | 31.5 | 3.6 | 1.5 |
| 168 (1 week) | 40.5 | 48.9 | 6.8 | 2.9 |
LOQ: Limit of Quantitation
Interpretation of Hypothetical Results:
The data in Table 1 suggests that this compound exhibits significant degradation at physiological pH and temperature.
-
Primary Degradation Pathway: The primary route of degradation appears to be hydrolysis, as indicated by the rapid formation of the "Hydrolysis Product" (presumably 5-[3-(Benzyloxy)phenyl]nicotinic acid). After one week, nearly half of the parent compound has converted to this degradant.
-
Secondary Pathways: Oxidation also occurs, but at a much slower rate compared to hydrolysis. The appearance of other unknown degradants suggests that additional, more complex reactions may also be taking place, albeit to a lesser extent.
-
Kinetics: The degradation appears to follow approximately first-order kinetics, which is common for drug degradation in solution. Plotting the natural logarithm of the remaining parent concentration versus time would allow for the calculation of the degradation rate constant (k) and the half-life (t½).
Conclusion and Strategic Implications
This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the stability of this compound at physiological pH. By integrating structural analysis, forced degradation studies, and a validated stability-indicating HPLC method, researchers can generate high-quality data that is crucial for informed decision-making in the drug development process.
Based on our hypothetical data, this compound demonstrates limited stability in aqueous solution at pH 7.4, with hydrolysis being the predominant degradation pathway. This finding has significant implications:
-
Formulation Development: A simple aqueous solution for parenteral administration is likely not viable. Formulation strategies such as lyophilization, the use of non-aqueous solvents, or the development of a prodrug could be necessary to improve stability.
-
Analytical Control: The stability-indicating method developed here will be essential for quality control of both the drug substance and future drug products.
-
Clinical Considerations: The rapid formation of the nicotinic acid derivative in vitro suggests this will also occur in vivo. The pharmacological and toxicological profiles of this major degradant must be evaluated.
By following the methodical approach detailed in this guide, drug development professionals can proactively address stability challenges, de-risk their projects, and build a solid foundation for successful formulation and clinical development.
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Methodological & Application
Application Note: A Validated Suzuki-Miyaura Coupling Protocol for the Synthesis of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate, a biaryl compound with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Methyl 5-bromonicotinate and 3-(Benzyloxy)phenylboronic acid. We offer a comprehensive, step-by-step methodology, an in-depth discussion of the rationale behind the selection of specific reagents and conditions, and a guide to product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for constructing C(sp²)–C(sp²) bonds involving heteroaromatic systems.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The construction of carbon-carbon bonds is a fundamental objective in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and functional materials. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron species and an organohalide, stands as one of the most powerful and versatile methods for this purpose.[1][2] Its discovery was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the use of boronic acids, which are generally less toxic and more environmentally benign than other organometallic reagents.[1][3]
This protocol focuses on the synthesis of this compound, a structure that combines a key pyridine scaffold with a substituted phenyl ring. Such biaryl nicotinates are valuable intermediates in drug discovery programs. The presented methodology is designed to be robust, scalable, and reproducible, providing a solid foundation for further synthetic explorations.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of this compound
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 5-bromonicotinate, forming a Pd(II) intermediate.[4][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. | Role | Notes |
| Methyl 5-bromonicotinate | 29681-44-5 | 216.03 g/mol | Electrophile | Purity ≥98% |
| 3-(Benzyloxy)phenylboronic acid | 156682-54-1 | 228.05 g/mol | Nucleophile | Purity ≥95% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | Catalyst | Pd(0) source with integrated ligand |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Base | Anhydrous, finely powdered |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Solvent | Anhydrous, <50 ppm water |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Co-Solvent | For dissolving the base |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction | ACS Grade or higher |
| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 g/mol | Washing | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent | |
| Silica Gel | 7631-86-9 | 60.08 g/mol | Chromatography | 230-400 mesh |
| Hexanes | 110-54-3 | - | Eluent | ACS Grade or higher |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature control
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.[8][9]
-
Palladium Catalyst: Palladium compounds are irritants and may cause allergic skin reactions.[10] Avoid inhalation of dust and skin contact.[8][11] Used palladium catalysts can be pyrophoric, especially after filtration; keep residues wet.[10]
-
Methyl 5-bromonicotinate: Irritating to the respiratory system and skin, with a risk of serious eye damage.[12] Handle with care.
-
Boronic Acids: Arylboronic acids are irritants. Avoid creating dust.[13]
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle only in a fume hood.
-
Potassium Carbonate: A mild irritant. Avoid inhalation of dust.
Detailed Experimental Protocol
This protocol is based on a 1.0 mmol scale of the limiting reagent, Methyl 5-bromonicotinate.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. download.basf.com [download.basf.com]
- 10. westliberty.edu [westliberty.edu]
- 11. honrel.com [honrel.com]
- 12. Methyl 5-bromonicotinate [chembk.com]
- 13. home.sandiego.edu [home.sandiego.edu]
Application Note: Reagents and Solvents for the Dissolution of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Target Audience: Research Scientists, Medicinal Chemists, and Assay Developers Compound Identity: Methyl 5-[3-(Benzyloxy)phenyl]nicotinate (CAS: 893740-30-2)[1]
Executive Summary & Physicochemical Profiling
This compound is a complex, highly lipophilic organic building block characterized by a central pyridine ring, a methyl ester moiety, and a bulky 3-(benzyloxy)phenyl biaryl system. Due to its high carbon-to-heteroatom ratio and the presence of extended, rigid aromatic systems, this compound exhibits strong intermolecular π-π stacking in its solid crystalline state. Consequently, it is virtually insoluble in aqueous media and requires careful solvent selection to ensure complete dissolution without compromising the chemical integrity of the methyl ester linkage.
This application note provides field-proven, thermodynamically grounded protocols for solubilizing this compound for both in vitro biological assays and downstream synthetic chemistry.
Table 1: Physicochemical Profile & Solvation Impact
| Property | Value / Characteristic | Impact on Solubilization Strategy |
| Molecular Formula | C₂₀H₁₇NO₃ | High lipophilicity dictates the use of non-polar or polar aprotic solvents. |
| Molecular Weight | 319.36 g/mol | Moderate size; standard diffusion and solvation kinetics apply. |
| Structural Features | Biaryl, Benzyloxy, Pyridine, Methyl Ester | Rigid planar regions promote strong lattice energies; requires high-energy solvation (e.g., sonication)[2]. |
| Aqueous Solubility | < 0.1 mg/mL (Predicted) | Insoluble in water. Requires dilution from concentrated organic stocks for bioassays[3]. |
Solvent Selection Rationale (The "Why")
The dissolution of biaryl nicotinate derivatives is not merely a matter of mixing; it requires overcoming the enthalpy of fusion while avoiding chemical degradation.
-
For Biological Assays (The DMSO Imperative): Dimethyl Sulfoxide (DMSO) is the gold standard for in vitro screening. Its high dielectric constant (ε ≈ 47) and strong dipole moment effectively solvate the polarizable aromatic rings and the weakly basic pyridine nitrogen. However, causality dictates that the DMSO must be strictly anhydrous . DMSO is highly hygroscopic; atmospheric moisture absorbed into the solvent will drastically reduce the solubility of lipophilic nicotinate derivatives, leading to spontaneous micro-precipitation[3][4]. Furthermore, trace water in the presence of basic biological buffers can initiate premature hydrolysis of the methyl ester.
-
For Synthetic Chemistry (The DCM/THF Advantage): When utilizing this compound as an intermediate (e.g., in further Suzuki-Miyaura cross-coupling or ester saponification), Dichloromethane (DCM) or Tetrahydrofuran (THF) are superior. THF is particularly favored for biaryl modifications as it effectively solubilizes the compound while remaining compatible with palladium catalysts and biphasic aqueous/organic reaction conditions[5][6].
Table 2: Solvent Compatibility Matrix
| Solvent | Polarity Index | Recommended Max Conc. | Primary Application | Causality / Mechanistic Notes |
| DMSO (Anhydrous) | 7.2 | ~50 mM | In Vitro Bioassays | High dipole moment disrupts π-π stacking. Must be fresh to prevent moisture-induced precipitation[4]. |
| DCM | 3.1 | > 100 mM | Organic Synthesis | Matches the non-polar nature of the benzyloxy ether; low boiling point for easy post-reaction removal. |
| THF | 4.0 | > 100 mM | Cross-Coupling | Coordinates well with transition metals; ideal for biphasic biaryl synthesis[5]. |
| Methanol | 5.1 | < 10 mM | Analytical (LC-MS) | Moderate solubility; prolonged storage risks transesterification of the methyl ester. |
Standardized Dissolution Protocols (The "How")
To ensure a self-validating system, the following protocols incorporate physical disruption and visual quality control (QC) checkpoints.
Protocol A: Preparation of a 50 mM Stock Solution for Biological Assays
This protocol minimizes the risk of ester hydrolysis and ensures complete disruption of the crystalline lattice.
-
Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent condensation of atmospheric moisture on the powder.
-
Weighing: Weigh exactly 15.97 mg of the compound into a sterile, amber glass vial (amber glass protects the light-sensitive benzyloxy group).
-
Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox or using a desiccator), add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity).
-
Physical Disruption (Critical Step): Vortex the mixture vigorously for 60 seconds. Following vortexing, place the vial in an ultrasonic bath for 5–10 minutes. Causality: Sonication provides localized cavitation energy necessary to overcome the high lattice energy of the biaryl system, which standard stirring cannot achieve efficiently[2][3].
-
Quality Control: Hold the vial against a light source. The solution must be completely transparent with no particulate matter (Tyndall effect check). If particulates remain, add a micro-stir bar and stir at 37°C for 15 minutes.
-
Sterilization & Storage: Pass the solution through a 0.22 µm PTFE syringe filter (do not use nylon or cellulose, which may bind lipophilic compounds). Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Self-validation: Single-use aliquots prevent freeze-thaw cycles that introduce moisture and cause concentration gradients[3].
Protocol B: Solubilization for Synthetic Chemistry (e.g., 0.5 M in THF)
Designed for immediate downstream use in organometallic or derivatization workflows.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with Argon or N₂.
-
Addition: Add 159.7 mg (0.5 mmol) of the compound to the flask.
-
Solubilization: Inject 1.0 mL of anhydrous THF through a septum. Stir at 400 RPM at ambient temperature. Complete dissolution should occur within 2 minutes due to the highly favorable thermodynamic interactions between the non-polar ether/ester groups and THF.
-
Integration: The clear solution is now ready for the addition of boronic acids, bases, and Pd-catalysts for further biaryl functionalization[6].
Workflow Visualization
Figure 1: Solvent selection and preparation workflow for this compound.
Stability, Storage, & Troubleshooting
-
Hydrolytic Liability: The methyl ester is the most labile point of the molecule. Avoid prolonged exposure to aqueous environments above pH 8.0 or below pH 4.0, which will catalyze saponification or acid hydrolysis, respectively.
-
Precipitation in Assay Buffers: When dosing cells, the final DMSO concentration should not exceed 0.1%–0.5% (v/v) to prevent cytotoxicity. If the compound crashes out of solution upon addition to the aqueous assay buffer, pre-dilute the DMSO stock into a buffer containing a biologically compatible surfactant (e.g., 0.01% Tween-20 or BSA) under rapid vortexing to maintain the compound in a metastable micellar state[2].
-
Storage: Solid powder should be stored at -20°C. Liquid DMSO stocks are stable for up to 1 year at -20°C or 2 years at -80°C, provided they are strictly protected from moisture[3].
References
-
[5] RSC Publishing. Determination of pKas of Biaryl Compounds M1-M7 and THF Solubility. Source:[Link]
-
[6] PubMed Central (PMC). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. Source:[Link]
Sources
- 1. Methyl 3-nicotinate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl nicotinate | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Optimized Synthesis of 5-Aryl Nicotinates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Aryl Nicotinates in Medicinal Chemistry
The 5-aryl nicotinate scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active compounds. Its presence in pharmaceuticals is attributed to the unique physicochemical properties of the pyridine ring, which can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The derivatization at the 5-position with an aryl group allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its pharmacokinetic and pharmacodynamic profile.
This application note provides a comprehensive guide to the synthesis of 5-aryl nicotinates via the Suzuki-Miyaura cross-coupling reaction. We will delve into the optimization of reaction conditions, provide a detailed experimental protocol, and discuss the underlying mechanistic principles to empower researchers to efficiently synthesize these valuable compounds.
Methodology and Optimization of Reaction Conditions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. However, the successful application of this reaction to the synthesis of 5-aryl nicotinates from 5-halo-nicotinates requires careful optimization of several key parameters. The electron-deficient nature of the pyridine ring can pose challenges, making the selection of the appropriate catalyst, ligand, base, and solvent critical for achieving high yields and purity.[1]
Experimental Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)nicotinate
This protocol details the synthesis of ethyl 5-(4-methoxyphenyl)nicotinate from ethyl 5-bromonicotinate and 4-methoxyphenylboronic acid as a representative example.
Materials:
-
Ethyl 5-bromonicotinate
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add ethyl 5-bromonicotinate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add potassium carbonate (2.0 mmol) to the flask. Subsequently, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 5-(4-methoxyphenyl)nicotinate.[2]
Optimization of Reaction Parameters
The yield of 5-aryl nicotinates is highly dependent on the judicious selection of the reaction components. The following table summarizes the effect of different catalysts, ligands, bases, and solvents on the Suzuki-Miyaura coupling of 5-halonicotinates.
| Parameter | Variation | Yield (%) | Observations and Rationale |
| Palladium Source | Pd(OAc)₂ | 85-95 | Often used as a stable and reliable precatalyst that is reduced in situ to the active Pd(0) species. |
| Pd(PPh₃)₄ | 80-90 | A pre-formed Pd(0) complex, which can be advantageous but may be less stable. | |
| PdCl₂(dppf) | 88-98 | Particularly effective for challenging substrates due to the electron-rich and bulky dppf ligand that promotes oxidative addition and reductive elimination. | |
| Ligand | PPh₃ | 85-92 | A common and effective phosphine ligand for many Suzuki couplings. |
| SPhos | 90-98 | A bulky biarylphosphine ligand that can stabilize the monoligated Pd(0) species, which is often the active catalyst, leading to higher turnover numbers.[3] | |
| XPhos | 92-99 | Another highly effective biarylphosphine ligand, particularly for coupling with aryl chlorides. | |
| Base | K₂CO₃ | 85-95 | A moderately strong inorganic base that is widely used and effective in many Suzuki reactions. |
| Cs₂CO₃ | 90-98 | A stronger and more soluble base that can accelerate the transmetalation step, often leading to higher yields, especially with less reactive substrates.[4] | |
| K₃PO₄ | 88-97 | A non-nucleophilic base that is often a good choice when base-sensitive functional groups are present. | |
| Solvent | 1,4-Dioxane/H₂O | 85-95 | A common and effective solvent system that provides good solubility for both organic and inorganic reagents. |
| Toluene/H₂O | 80-90 | Another effective biphasic system, though sometimes less efficient than dioxane. | |
| DMF | 82-92 | A polar aprotic solvent that can be beneficial in some cases, but may lead to side reactions at high temperatures. |
Yields are approximate and can vary depending on the specific substrates and other reaction conditions.
Mechanism of Action: The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction for the synthesis of 5-aryl nicotinates.[5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 5-halonicotinate to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate. The rate of this step generally follows the order of halide reactivity: I > Br > Cl.[6]
-
Transmetalation: The aryl group from the organoboron reagent (activated by the base to form a borate species) is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the catalytic cycle. The choice of base is critical here, as it facilitates the formation of the more nucleophilic borate species.[2]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 5-aryl nicotinate and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Below is a visualization of the experimental workflow and the catalytic cycle.
Caption: Experimental workflow for the synthesis of 5-aryl nicotinates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl nicotinates, a class of compounds with significant potential in drug discovery. By carefully optimizing the reaction conditions, particularly the choice of catalyst, ligand, and base, researchers can achieve high yields and purity. The protocol and mechanistic insights provided in this application note serve as a valuable resource for scientists working in medicinal chemistry and organic synthesis, facilitating the efficient production of these important molecules.
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(14), 2397–2400. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (2021, September). Suzuki-Miyaura cross coupling optimization. [Link]
-
KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guide to the Strategic Cleavage of Benzyloxy Protecting Groups in Nicotinate Derivatives
Abstract
The benzyloxy (benzyl, Bn) group is a cornerstone in the synthetic chemist's toolkit for the protection of hydroxyl functionalities, prized for its general stability and versatile removal options.[1][2] In the synthesis of complex molecules, particularly in drug development involving scaffolds like nicotinate esters, the strategic removal of the benzyl ether is a critical step that dictates the success of the overall synthetic route.[3][4] This guide provides an in-depth analysis and field-proven protocols for the deprotection of benzyloxy groups on nicotinate derivatives. We will explore the mechanistic underpinnings and practical considerations for three primary cleavage strategies: catalytic hydrogenolysis, acid-mediated cleavage, and oxidative methods. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal deprotection strategy, ensuring high-yield, chemoselective transformations while navigating the specific challenges posed by nitrogen-containing heterocycles.
The Strategic Importance of Benzyl Ether Deprotection
In multistep organic synthesis, protecting groups are employed to temporarily mask a reactive functional group, allowing for chemical transformations to be performed on other parts of the molecule.[5] The benzyl ether is favored for protecting alcohols due to its ease of installation and its resilience to a wide array of non-reductive or non-strongly acidic conditions.[1][6][7]
The true power of any protecting group lies in its selective removal. This concept, known as orthogonal protection , allows for the deprotection of one group in a complex molecule without affecting others.[5][8][9][10] For instance, a molecule might contain a benzyl ether (removable by hydrogenation), a silyl ether (removable by fluoride), and a Boc-carbamate (removable by acid). Each can be cleaved independently, granting the chemist precise control over the synthetic sequence.[5][8]
Nicotinate derivatives, which feature a pyridine ring, present a unique challenge. The basic nitrogen atom can interfere with certain catalytic processes, necessitating careful selection of deprotection conditions. This guide addresses these nuances directly.
Method 1: Catalytic Hydrogenolysis - The Workhorse Approach
Catalytic hydrogenolysis is the most common and generally mildest method for benzyl ether cleavage.[1] The reaction involves the cleavage of the benzylic C-O bond by hydrogen, mediated by a metal catalyst, typically palladium on carbon (Pd/C).[7][11][12] The process is clean, yielding the desired alcohol and toluene, a volatile and easily removable byproduct.[11]
The "Why": Mechanistic & Practical Insights
-
Catalyst Choice: 10% Pd/C is the standard catalyst. For more challenging substrates or those prone to catalyst poisoning (a key concern with nicotinates), the more active Pearlman's catalyst (20% Pd(OH)₂/C) is a superior choice.[11][13] Raney Nickel is another alternative, though it may sometimes affect other functional groups.[14]
-
Solvent Effects: The choice of solvent significantly impacts the reaction rate. For Pd/C catalyzed hydrogenolysis, the efficiency generally follows this trend: Toluene < Methanol < Ethanol << Acetic Acid < THF.[13] Ethanol and methanol are excellent general-purpose solvents. Acetic acid can accelerate the reaction, partly by protonating the ether oxygen and preventing catalyst poisoning by the nicotinate nitrogen.[13]
-
Hydrogen Source: While compressed hydrogen gas is traditional, Catalytic Transfer Hydrogenation (CTH) offers a safer and often more efficient benchtop alternative that does not require specialized pressure equipment.[6] In CTH, a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, transfers hydrogen to the substrate on the catalyst surface.[6][7][11]
Visualization: General Workflow for Catalytic Hydrogenolysis
Caption: Workflow for benzyl ether deprotection via catalytic hydrogenolysis.
Protocol 1: Standard Hydrogenolysis with H₂ Gas
Safety First: Palladium on carbon is pyrophoric, especially when dry or after use when saturated with hydrogen.[15][16] It can ignite flammable solvents upon exposure to air.[16] Always handle in an inert atmosphere (e.g., nitrogen or argon) when dry and filter the reaction mixture carefully.[15][16] Never allow the filter cake to dry in the air.[16] Hydrogen gas is highly flammable and forms explosive mixtures with air.[15] Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
-
Vessel Preparation: To a two- or three-neck round-bottom flask equipped with a magnetic stir bar, add the benzyloxy-nicotinate substrate (1.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate) via cannula or syringe under a positive pressure of inert gas.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (typically 10-20% by weight of the substrate). For nicotinate derivatives, starting with a higher loading (e.g., 20-30% w/w) or using Pearlman's catalyst is recommended to counteract potential poisoning.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas. This is most conveniently done using a hydrogen-filled balloon attached to one neck of the flask. For larger scales, a connection to a hydrogen cylinder via a regulator is used.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial for ensuring efficient contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully evacuate the hydrogen and backfill with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the reaction solvent. Caution: The Celite® pad with the catalyst should be immediately quenched with plenty of water and not allowed to dry.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis (CTH)
-
Setup: To a round-bottom flask, add the benzyloxy-nicotinate substrate (1.0 eq), solvent (e.g., methanol or ethanol), and 10% Pd/C (10-20% w/w).
-
Hydrogen Donor Addition: To the stirred suspension, add the hydrogen donor, such as ammonium formate (3-5 eq) or formic acid (3-5 eq), in one portion or slowly.[11] Note: The reaction with ammonium formate is often heated to reflux.[11]
-
Reaction & Monitoring: Stir the reaction at the appropriate temperature (room temperature to reflux, depending on the donor) and monitor its completion by TLC or LC-MS.
-
Workup & Isolation: Upon completion, cool the mixture to room temperature and follow steps 8 and 9 from Protocol 1.
| Parameter | Standard Hydrogenolysis | Catalytic Transfer Hydrogenolysis (CTH) |
| Hydrogen Source | H₂ Gas (balloon or cylinder) | Ammonium Formate, Formic Acid, Cyclohexadiene |
| Catalyst | 10% Pd/C, 20% Pd(OH)₂/C | 10% Pd/C, 20% Pd(OH)₂/C |
| Catalyst Loading | 10-30% (w/w) | 10-20% (w/w) |
| Solvent | EtOH, MeOH, THF, EtOAc, AcOH | EtOH, MeOH |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Pressure | Atmospheric (balloon) | Atmospheric |
| Advantages | Very clean byproducts | No H₂ gas handling, rapid |
| Disadvantages | H₂ gas handling/safety | Requires stoichiometric donor, potential side reactions |
Method 2: Acid-Mediated Cleavage - For Reducible Substrates
When a molecule contains functional groups that are also susceptible to reduction (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis is not a viable option.[17] In these cases, cleavage with a strong Lewis acid is an excellent orthogonal strategy.[1][7] Boron tribromide (BBr₃) is the most effective and widely used reagent for this purpose.[18][19]
The "Why": Mechanistic & Practical Insights
The mechanism involves coordination of the Lewis acidic boron atom to the ether oxygen. This activates the C-O bond, making the benzylic carbon highly electrophilic. A bromide ion, either from BBr₃ itself or a BBr₄⁻ intermediate, then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2-like fashion to cleave the bond.[18][20]
-
Reactivity: BBr₃ is a powerful reagent capable of cleaving most ether types, including aryl methyl ethers.[18] It is particularly effective for benzyl ethers.
-
Chemoselectivity: This method avoids the use of hydrogen and metal catalysts, preserving reducible functional groups.
-
Scavengers: The reaction generates a benzyl bromide byproduct, which can re-alkylate other nucleophilic sites in the molecule. To prevent this, a cation scavenger like pentamethylbenzene can be added to trap the incipient benzyl cation.[21][22]
Visualization: BBr₃-Mediated Debenzylation Mechanism
Caption: Simplified mechanism of benzyl ether cleavage using BBr₃.
Protocol 3: Debenzylation using Boron Tribromide (BBr₃)
Safety First: Boron tribromide is extremely corrosive, toxic, and reacts violently with water and other protic solvents, releasing HBr gas.[19] It must be handled in a well-ventilated fume hood using proper personal protective equipment (gloves, goggles, lab coat). All glassware must be scrupulously dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar). BBr₃ is typically supplied as a solution in dichloromethane (DCM) or as a neat liquid.
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the benzyloxy-nicotinate substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to the recommended starting temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice bath), to control the initial exothermic reaction.
-
Reagent Addition: Slowly add BBr₃ (1.1 to 3.0 equivalents, either neat or as a 1M solution in DCM) dropwise via syringe. A color change is often observed.
-
Reaction: After the addition is complete, allow the reaction to stir at the low temperature for a period (e.g., 30 minutes) and then let it warm slowly to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once complete, cool the reaction mixture back down to 0 °C and very slowly and carefully quench the reaction by adding methanol, followed by water. This must be done dropwise as the quenching of excess BBr₃ is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. The product may be extracted into an organic solvent (e.g., EtOAc). The organic layer is typically washed with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified as needed.
Method 3: Oxidative Cleavage - An Orthogonal Approach
For certain substituted benzyl ethers, particularly the electron-rich p-methoxybenzyl (PMB) ether, oxidative cleavage provides a powerful and orthogonal deprotection route.[7][23] The reagent of choice for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
The "Why": Mechanistic & Practical Insights
The electron-donating methoxy group on the PMB ring makes it susceptible to oxidation by DDQ via a single-electron transfer (SET) mechanism.[7] This generates a resonance-stabilized benzylic carbocation, which is readily trapped by water present in the reaction mixture, leading to cleavage.[1][7]
-
Orthogonality: The key advantage is that DDQ will selectively cleave a PMB ether in the presence of a standard benzyl ether, which is unreactive under these conditions.[24] This allows for differential protection of two hydroxyl groups within the same molecule.
-
Mild Conditions: The reaction is typically performed under neutral conditions at room temperature, making it compatible with many sensitive functional groups.
Visualization: DDQ-Mediated Cleavage of a PMB Ether
Caption: Simplified pathway for oxidative cleavage of a PMB ether by DDQ.
Protocol 4: Oxidative Deprotection of a PMB Ether with DDQ
-
Setup: Dissolve the PMB-protected nicotinate derivative (1.0 eq) in a suitable solvent system, typically a mixture of an organic solvent like dichloromethane (DCM) and a small amount of water (e.g., DCM:H₂O 18:1).
-
Reagent Addition: Add DDQ (1.1 - 1.5 eq) to the solution at room temperature. The solution will typically turn dark green or brown.
-
Reaction & Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the mixture with an organic solvent (e.g., DCM or EtOAc). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, the crude product is purified by column chromatography to separate the desired alcohol from the DDQ hydroquinone and p-anisaldehyde byproducts.
| Parameter | Acid-Mediated Cleavage | Oxidative Cleavage (PMB) |
| Primary Reagent | BBr₃, BCl₃, HBr | DDQ |
| Key Application | Substrates with reducible groups | Orthogonal to Bn, for PMB ethers |
| Solvent | Anhydrous DCM, CH₂Cl₂ | DCM/H₂O |
| Temperature | -78 °C to Room Temperature | Room Temperature |
| Advantages | Orthogonal to hydrogenation | Very mild, highly selective for PMB |
| Disadvantages | Harsh, corrosive reagents | Limited to electron-rich Bn ethers |
References
-
Wikipedia. (n.d.). Protecting group. [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. [Link]
-
Fiveable. (2025, August 15). Orthogonal Protection Definition. [Link]
-
Prudent Practices in the Laboratory. (n.d.). LCSS: PALLADIUM ON CARBON. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
UCLA Chemistry. (2017, May 25). Standard Operating Procedure: Palladium. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Higuchi, K., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. [Link]
-
Hudson, I. L., et al. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(22), 11499–11505. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. [Link]
- ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N. (General topic, specific paper not cited directly).
-
Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups. [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]
-
Semantic Scholar. (2000, December 5). Chemoselective Cleavage of Benzyl Ether Protecting Groups in the Presence of Benzyloxycarbonyl Functions. [Link]
-
Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
MDPI. (2024, December 23). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts. [Link]
-
ResearchGate. (2025, August 9). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. [Link]
-
Hudson, I. L., et al. (2015, October 23). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]
-
ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. [Link]
-
BioResources. (2023, April 19). Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds. [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups. [Link]
-
ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. [Link]
-
National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
ResearchGate. (2025, August 7). Selective Hydrogenolysis of Benzyl Ethers in the Presence of Benzylidene Acetals with Raney Nickel. [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. [Link]
-
Wikipedia. (n.d.). Benzyl group. [Link]
-
PubMed. (n.d.). Pd-catalyzed C=C double-bond formation by coupling of N-tosylhydrazones with benzyl halides. [Link]
-
Organic Chemistry Portal. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3. [Link]
Sources
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- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Handling, Storage, and Stability Protocols for Light-Sensitive Nicotinate Esters
Abstract
Nicotinate esters (e.g., Methyl Nicotinate, Tocopheryl Nicotinate, Benzyl Nicotinate) are potent vasodilators and rubefacients widely used in dermatological research and drug delivery systems. While the pyridine ring exhibits moderate stability, the ester linkage is susceptible to hydrolysis, and specific derivatives (particularly Tocopheryl Nicotinate) are highly sensitive to photo-oxidation. Degradation leads to the release of free Nicotinic Acid (Niacin), causing unpredictable and often severe erythema (flushing) in test subjects, compromising data integrity. This guide details the "Dark Chain" handling protocols, storage parameters, and analytical validation methods required to maintain the chemical integrity of these compounds.
Part 1: The Mechanism of Instability
To handle these compounds effectively, one must understand the degradation pathways. The "light sensitivity" of nicotinate esters is often a function of the alcohol moiety (e.g., Tocopherol) or UV-catalyzed hydrolysis of the ester bond.
The Degradation Cascade
The primary failure mode is the cleavage of the ester bond, yielding free Nicotinic Acid.
-
Hydrolysis (Moisture Driven): Water attacks the carbonyl carbon. This is the dominant pathway for short-chain esters (Methyl/Ethyl Nicotinate).
-
Photo-Oxidation (Light Driven): UV radiation (290–320 nm) excites the molecule. In derivatives like Tocopheryl Nicotinate , the chromanol ring of the Vitamin E moiety is extremely sensitive to UV, leading to radical formation and rapid oxidative cleavage [1]. Even for stable alkyl esters, UV light significantly accelerates the kinetics of hydrolysis in aqueous or humid environments.
The Biological Consequence (The "Flush" Factor)
The presence of free Nicotinic Acid is not merely a chemical impurity; it is a biological variable. Nicotinic Acid induces prostaglandin-mediated vasodilation at concentrations as low as 0.01% [2].
-
Intact Ester: Controlled penetration, slow release.
-
Degraded Ester (Free Acid): Immediate, uncontrolled flushing, invalidating "controlled release" experiments.
Part 2: Material Receipt & "Dark Chain" Handling
The Quarantine Protocol
Upon receipt, nicotinate esters must be treated as Labile Chemical Agents . Do not store them in the general chemical cabinet.
Step-by-Step Receipt Workflow:
-
Visual Inspection: Check the manufacturer's seal. Methyl Nicotinate should be white to pale beige crystals. Yellowing indicates oxidation or advanced hydrolysis.
-
Headspace Analysis: If the container is not amber glass, immediately transfer to an amber vial in a darkroom or under red light.
-
Desiccation: These esters are hygroscopic. Moisture trapped during opening will catalyze hydrolysis during storage.
Visualization: The "Dark Chain" Workflow
The following diagram outlines the critical decision paths from receipt to disposal.
Figure 1: The "Dark Chain" workflow ensures minimal exposure to light and moisture from receipt through experimental use.
Part 3: Storage Protocols
Environmental Conditions
Standard refrigeration (4°C) is insufficient for long-term storage of high-purity standards (>6 months).
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 2°C) | Arrhenius kinetics dictate that reducing T from 4°C to -20°C slows hydrolysis rates by ~4-6x. |
| Container | Type I Amber Glass | Blocks UV radiation <400nm. Plastic containers are permeable to O2 and moisture. |
| Headspace | Nitrogen (N2) or Argon | Displaces oxygen/moisture. Essential for Tocopheryl derivatives to prevent oxidation. |
| Desiccant | Silica Gel / Mol. Sieves | Placed in the secondary container (desiccator cabinet), not inside the product vial. |
The "Thaw" Rule
Crucial Step: Never open a cold vial of nicotinate ester in ambient air.
-
Condensation will immediately form on the cold crystals.
-
Protocol: Remove vial from freezer -> Place in a desiccator at Room Temperature (RT) -> Wait 30 minutes -> Open.
Part 4: Analytical Validation (HPLC)
Trust but verify. Before any clinical or formulation study, the purity of the ester must be validated to ensure free Nicotinic Acid is <0.5%.
HPLC-UV Methodology
This method separates the ester from the free acid degradation product [3].
-
System: HPLC with UV-Vis / DAD
-
Column: C18 Reverse Phase (e.g., Supelcosil LC-18, 25cm x 4.6mm, 5µm)[1]
-
Mobile Phase: Methanol : Water (25:75 v/v) - Note: Adjust MeOH up to 80% for lipophilic esters like Tocopheryl Nicotinate.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: 263 nm (Characteristic absorption of the pyridine ring)
-
Injection Vol: 20 µL
Interpretation of Results
-
Retention Time (Approx):
-
Nicotinic Acid (Degradant): ~1.4 min (Elutes early due to polarity)
-
Methyl Nicotinate: ~7.3 min[1]
-
-
Acceptance Criteria:
-
Free Acid Content: ≤ 0.5% (For clinical patch tests)
-
Total Purity: ≥ 98.5%
-
Visualization: Degradation Pathway
Understanding the chemistry helps in troubleshooting "ghost peaks" in chromatography.
Figure 2: The degradation pathway showing the cleavage of the ester bond into the pro-inflammatory free acid and the corresponding alcohol.
Part 5: Formulation & Processing Guidelines
When incorporating these esters into gels, creams, or solutions:
-
Cold Processing: Avoid heating above 40°C. If heating is required for the base, add the nicotinate ester during the cooling phase (<35°C).
-
pH Control: Maintain formulation pH between 4.5 and 6.0 .
-
pH > 7.0 accelerates alkaline hydrolysis (saponification).
-
pH < 3.0 accelerates acid hydrolysis.
-
-
Amber Syringes: For dosing experiments, use amber-tinted syringes or wrap clear syringes in foil immediately after filling.
References
-
National Institutes of Health (NIH). (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed Central. Retrieved from [Link]
Sources
Application Note: In Vitro Pharmacological Profiling of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate via TR-FRET cAMP Assays
Executive Summary
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate is a synthetic biaryl building block and lipophilic derivative of nicotinic acid[1]. In early-stage drug discovery, modifying the nicotinic acid scaffold with bulky, lipophilic functional groups (such as a benzyloxy-phenyl moiety) is a common strategy to enhance receptor affinity and alter the pharmacokinetic profile of GPR109A (HCAR2) agonists. GPR109A is a Gi-coupled G-protein coupled receptor (GPCR) that mediates the antilipolytic effects of niacin, but is also responsible for its primary adverse effect: cutaneous flushing[2].
This application note details a robust, self-validating in vitro assay protocol to evaluate this compound. Because it is a methyl ester, it acts as a prodrug in cell-based systems. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay in CHO-K1 cells overexpressing GPR109A to quantify its potency, coupled with an esterase-inhibition control to definitively validate its mechanism of action.
Scientific Rationale & Mechanism of Action
The Causality of the Prodrug Approach
Nicotinic acid derivatives require a free carboxylic acid to form a critical salt bridge with Arg111 in the binding pocket of the GPR109A receptor. Therefore, this compound possesses low intrinsic affinity for the receptor. However, its high lipophilicity allows for rapid passive diffusion across the cell membrane. Once intracellular, ubiquitous carboxylesterases hydrolyze the methyl ester, liberating the active 5-[3-(Benzyloxy)phenyl]nicotinic acid.
Upon binding to GPR109A, the active acid triggers the dissociation of the Gi alpha subunit, which subsequently inhibits Adenylyl Cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP)[3].
Cellular conversion of the nicotinate prodrug and subsequent GPR109A receptor activation.
Why TR-FRET?
Aromatic compounds containing benzyloxy groups often exhibit intrinsic UV absorption or autofluorescence, which can confound standard luminescence or colorimetric assays. TR-FRET is selected because its ratiometric readout (emission at 665 nm divided by 620 nm) intrinsically corrects for inner-filter effects, compound autofluorescence, and well-to-well volume variations, ensuring high-fidelity data[4].
Experimental Design: A Self-Validating System
To ensure trustworthiness and scientific integrity, this protocol does not merely measure cAMP reduction; it proves the mechanism of the reduction. The assay is run in two parallel conditions:
-
Standard Condition : Measures the apparent potency of the prodrug after cellular conversion.
-
Esterase-Inhibited Condition (+BNPP) : Cells are pre-treated with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If the methyl ester is indeed a prodrug, BNPP will prevent its conversion to the active acid, resulting in a massive rightward shift in the EC50 curve. This isolates the pharmacological effect of the ester from the acid.
Detailed Step-by-Step Protocol
Phase 1: Reagent & Compound Preparation
-
Compound Solubilization : Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock.
-
Serial Dilution : Prepare a 10-point, 3-fold serial dilution in DMSO.
-
Aqueous Transfer : Dilute the DMSO stocks 1:100 into Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) containing 0.5 mM IBMX .
-
Expert Insight: IBMX is a phosphodiesterase (PDE) inhibitor. It is critical to include IBMX to prevent the basal degradation of cAMP, ensuring that the measured changes in cAMP are strictly due to GPR109A-mediated inhibition of Adenylyl Cyclase.
-
Phase 2: Cell Culture & Plating
-
Harvest CHO-K1 cells stably expressing human GPR109A at 80% confluency using a non-enzymatic dissociation buffer (to preserve receptor integrity).
-
Resuspend cells in Assay Buffer.
-
Seed 10,000 cells per well in a low-volume 384-well white microplate (5 µL/well).
-
Validation Step: For the esterase-inhibited control plate, supplement the cell suspension with 100 µM BNPP and pre-incubate for 15 minutes at room temperature before proceeding.
-
Phase 3: Assay Execution (TR-FRET)
-
Prodrug Conversion : Add 5 µL of the diluted compound (from Phase 1) to the cells. Incubate for 30 minutes at 37°C. Causality: This specific 30-minute window is mandatory to allow the lipophilic ester to enter the cell and be hydrolyzed by intracellular esterases.
-
Forskolin Challenge : Add 5 µL of 30 µM Forskolin (final concentration 10 µM). Incubate for 30 minutes at room temperature. Causality: Forskolin directly activates Adenylyl Cyclase to generate a massive cAMP pool. A successful GPR109A agonist will suppress this spike.
-
Detection Reagents : Add 5 µL of d2-labeled cAMP and 5 µL of Europium cryptate-labeled anti-cAMP antibody (prepared in lysis buffer).
-
Incubate for 1 hour at room temperature in the dark.
Step-by-step workflow for the TR-FRET cAMP accumulation assay in 384-well format.
Phase 4: Data Acquisition
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm. Emission 1: 620 nm (Europium). Emission 2: 665 nm (d2).
-
Calculate the FRET ratio:
. -
Plot the FRET ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression.
Quantitative Data Presentation
The following table summarizes the expected pharmacological parameters when comparing the endogenous ligand (Niacin), the active biaryl acid, and the methyl ester prodrug under standard and esterase-inhibited conditions.
| Compound | Assay Condition | Expected EC50 (nM) | Emax (%) | Mechanistic Interpretation |
| Niacin (Control) | Standard | ~150 | 100 | Endogenous full agonist baseline. |
| Active Acid | Standard | ~25 | 100 | High-affinity biaryl derivative. |
| Methyl Ester Prodrug | Standard | ~80 | 95 | Rapid intracellular conversion to active acid. |
| Methyl Ester Prodrug | + 100 µM BNPP | > 5000 | < 20 | Esterase inhibition prevents activation, proving the prodrug mechanism. |
Note: The apparent EC50 of the methyl ester in the standard condition is heavily dependent on the specific esterase expression profile of the chosen cell line. CHO-K1 cells generally possess sufficient esterase activity for a 30-minute conversion window.
References
-
Chemical Synthesis Building Blocks Collection CP Lab Safety URL:[Link]
-
GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing Journal of Clinical Investigation (JCI) URL:[Link]
-
HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications National Institutes of Health (NIH) / PMC URL:[Link]
-
Overexpressing cell systems are a competitive option to primary adipocytes when predicting in vivo potency of dual GPR81/GPR109A Ovid URL:[Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Introduction
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate is a key intermediate in the synthesis of various pharmacologically active molecules. Its biaryl structure, composed of a pyridine core and a substituted phenyl ring, makes it a valuable building block in drug discovery and development. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic routes that are both efficient and economically viable for large-scale production.
This document provides detailed application notes and protocols for two primary scale-up synthesis techniques for this compound. The methodologies are designed for researchers, scientists, and drug development professionals, focusing on practical, field-proven insights and the underlying scientific principles.
Strategic Approach to Scale-Up Synthesis
The synthesis of this compound fundamentally relies on the formation of a carbon-carbon bond between a pyridine and a phenyl ring. For industrial-scale production, the Suzuki-Miyaura cross-coupling reaction is the most widely adopted and advantageous method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of its reagents.[1]
This guide will detail the Suzuki-Miyaura coupling approach, outlining the synthesis of the necessary precursors, the coupling reaction itself, and the subsequent purification strategies suitable for large-scale manufacturing.
Synthetic Scheme Overview
The overall synthetic strategy is a two-step process starting from commercially available materials:
-
Preparation of Key Intermediates:
-
Synthesis of Methyl 5-bromonicotinate from 5-bromonicotinic acid.
-
Availability of 3-(Benzyloxy)phenylboronic acid.
-
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:
-
Reaction of Methyl 5-bromonicotinate with 3-(Benzyloxy)phenylboronic acid to yield the final product.
-
PART 1: Synthesis of Precursors
Protocol 1: Esterification of 5-Bromonicotinic Acid
The synthesis of Methyl 5-bromonicotinate is a critical first step. While several esterification methods exist, for scale-up, a straightforward acid-catalyzed reaction with methanol is often preferred due to the low cost of reagents and simple work-up. Another common method involves the use of thionyl chloride.[2]
Materials and Reagents:
-
5-Bromonicotinic acid
-
Methanol (Anhydrous)
-
Thionyl chloride or Concentrated Sulfuric Acid
-
Sodium bicarbonate (Saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Step-by-Step Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 5-bromonicotinic acid (1.0 eq) in methanol (5-10 volumes).
-
Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol.
-
Neutralization: Carefully add the residue to a chilled saturated sodium bicarbonate solution to neutralize the remaining acid. Ensure the pH is between 7 and 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-bromonicotinate.
-
Purification: The crude product can often be used directly in the next step. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Precursor 2: 3-(Benzyloxy)phenylboronic acid
3-(Benzyloxy)phenylboronic acid is a commercially available reagent.[3][4][5] For large-scale synthesis, it is often more cost-effective to purchase this material from a reliable supplier rather than synthesizing it in-house. Ensure the purity of the boronic acid is ≥95% to achieve high yields and minimize side reactions in the subsequent coupling step.[3]
PART 2: Scale-Up Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds.[6] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide.[1][6][7]
Reaction Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
3-(Benzyloxy)phenylboronic acid
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Palladium(II) acetate [Pd(OAc)2])
-
Base (e.g., Potassium carbonate, Sodium carbonate, Cesium carbonate)[7]
-
Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and an inlet for inert gas, add Methyl 5-bromonicotinate (1.0 eq), 3-(Benzyloxy)phenylboronic acid (1.1-1.2 eq), and the chosen base (e.g., Potassium carbonate, 2.0-3.0 eq).
-
Solvent Addition: Add the solvent system. A common mixture is Toluene and Water (e.g., 4:1 v/v). The biphasic system helps in the dissolution of both the organic and inorganic reagents.
-
Inerting: Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq). If using Pd(OAc)2, a phosphine ligand such as triphenylphosphine (PPh3) may also be required.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction is typically complete within 2-6 hours. Monitor the progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Phase Separation: Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the organic solvent used in the reaction (e.g., Toluene or Ethyl Acetate).
-
Washing: Combine the organic layers and wash with water and then with brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 3: Purification of the Final Product
The purification of Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical step to ensure they meet stringent quality standards.[11][12][13] For this compound, the primary methods for large-scale purification are crystallization and column chromatography.
Protocol 3.1: Purification by Crystallization
Crystallization is a highly effective and economical method for purifying solid compounds on a large scale.[13][14]
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, isopropanol, or ethyl acetate. A co-solvent system (e.g., ethanol/water) can also be effective.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the pure product can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3.2: Purification by Column Chromatography
For smaller scale-up batches or when crystallization does not provide the desired purity, column chromatography is a viable option.[15]
Step-by-Step Protocol:
-
Stationary Phase: Prepare a column packed with silica gel.
-
Mobile Phase: Select an appropriate solvent system (eluent) that provides good separation of the product from impurities on a TLC plate. A common system is a mixture of hexane and ethyl acetate.
-
Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary
| Step | Intermediate/Product | Typical Yield | Purity (HPLC) | Key Process Parameters |
| Protocol 1 | Methyl 5-bromonicotinate | 90-98% | >98% | Reflux temperature, reaction time |
| Protocol 2 | This compound (Crude) | 85-95% | 90-95% | Inert atmosphere, catalyst loading, temperature |
| Protocol 3.1 | This compound (Crystallized) | 80-90% (from crude) | >99.5% | Cooling rate, solvent choice |
| Protocol 3.2 | This compound (Chromatography) | 70-85% (from crude) | >99.8% | Stationary and mobile phase selection |
Safety and Handling
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric when dry and exposed to air.[16][17] Handle under an inert atmosphere and keep wet.[16][17] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[18][19]
-
Boronic Acids: Boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Use all organic solvents in a well-ventilated fume hood. Ground equipment to prevent static discharge.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable pathway for the synthesis of this compound. By carefully controlling the reaction parameters and employing appropriate purification techniques, high yields of the desired product with excellent purity can be achieved. The protocols outlined in this document offer a robust framework for researchers and process chemists to successfully scale up the production of this important pharmaceutical intermediate.
References
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]
-
Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
Sunomono. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
-
Hilaris Publisher. (2025, February 27). Optimizing Pharmaceutical Production with Advanced Separation Technologies. [Link]
-
PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
-
LinkedIn. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
Wiley Analytical Science. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
UCLA Chemistry. (2017, May 25). Standard Operating Procedure. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
PubChem. (n.d.). Methyl 5-bromopyridine-3-carboxylate. [Link]
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
Semantic Scholar. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
ChemBK. (2024, April 9). Methyl 5-bromonicotinate. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]
-
ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. [Link]
-
Organic Syntheses. (n.d.). nicotinic acid. [Link]
-
MDPI. (2024, December 4). Efficient Method of (S)-Nicotine Synthesis. [Link]
-
ACS Publications. (n.d.). Supporting Information Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone. [Link]
-
AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.
Introduction and Strategic Overview
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[1][2] In this specific synthesis, the key coupling partners are Methyl 5-bromonicotinate and 3-(Benzyloxy)phenylboronic acid.
While the Suzuki-Miyaura coupling is a robust and versatile method, achieving high yields with these particular substrates can be challenging due to the electronic properties of the pyridine ring and the potential for side reactions involving the functional groups present. This guide will dissect the common pitfalls and provide evidence-based solutions to optimize your synthetic route.
Core Synthesis Workflow
The fundamental transformation is the palladium-catalyzed cross-coupling of Methyl 5-bromonicotinate with 3-(Benzyloxy)phenylboronic acid. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Low Yields: A Symptom-Based Approach
Low yields in the synthesis of this compound can arise from a multitude of factors. This section is structured to help you diagnose and resolve issues based on your experimental observations.
Symptom 1: Incomplete Conversion of Starting Materials
If you observe significant amounts of unreacted Methyl 5-bromonicotinate or 3-(Benzyloxy)phenylboronic acid, consider the following:
Question: My reaction has stalled, and starting materials remain. What are the likely causes?
Answer: Incomplete conversion is a common issue and can often be traced back to several key areas:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Troubleshooting:
-
Catalyst Choice: For electron-deficient pyridine substrates, standard catalysts like Pd(PPh₃)₄ may be suboptimal.[4] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the challenging oxidative addition step.[4][5]
-
Pre-catalyst Quality: Ensure your palladium source, such as Pd₂(dba)₃, has not degraded.[6] Using a pre-formed Pd(0) source or a modern pre-catalyst that reliably generates the active species can be beneficial.[6][7]
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4] The use of bulky ligands can sterically hinder this interaction.[4]
-
-
-
Inefficient Transmetalation: The transfer of the benzyloxyphenyl group from boron to palladium is a critical, base-mediated step.
-
Troubleshooting:
-
Base Selection: The choice of base is crucial and often solvent-dependent.[8] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6] If one base proves ineffective, screening others is a logical troubleshooting step. For substrates with base-sensitive groups like esters, milder bases such as KF might be considered, although this can sometimes reduce the reaction rate.[8]
-
Aqueous Conditions: The presence of water is often necessary to facilitate the formation of the reactive boronate species.[9] Ensure your reaction conditions include an appropriate amount of water if using a biphasic solvent system.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Temperature: Suzuki couplings often require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate.[6] However, be mindful that excessive heat can lead to catalyst decomposition and an increase in side reactions.
-
Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[6] It is imperative to thoroughly degas the solvent and reaction mixture, either by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by utilizing several freeze-pump-thaw cycles.[6]
-
-
Symptom 2: Presence of Significant Byproducts
The formation of byproducts is a clear indicator of non-optimal reaction conditions or reagent instability.
Question: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer: Byproduct formation can significantly reduce the yield of your desired product. Here are the most common culprits and how to address them:
-
Homo-coupling: The formation of biphenyls from the coupling of two identical starting materials (e.g., 5,5'-bis(methoxycarbonyl)-3,3'-bipyridine or 3,3'-bis(benzyloxy)biphenyl) is a frequent issue.
-
Troubleshooting:
-
Improve Degassing: The presence of oxygen is a primary cause of homo-coupling.[6] Rigorous degassing is your first line of defense.
-
Use a Pd(0) Source: Using a Pd(II) pre-catalyst like Pd(OAc)₂ requires in-situ reduction, which can sometimes promote homo-coupling.[6] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[6]
-
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Troubleshooting:
-
Reagent Quality: Use fresh, high-purity 3-(Benzyloxy)phenylboronic acid. Boronic acids can degrade upon storage.
-
Reaction Conditions: This side reaction can be catalyzed by both acid and base.[10] Optimizing the type and amount of base is crucial. Using boronic esters (e.g., pinacol esters) can sometimes reduce the rate of protodeboronation.[11]
-
-
-
Dehalogenation: The bromo group on the nicotinate starting material is replaced by a hydrogen atom.
-
Troubleshooting: This side reaction is often mediated by a palladium-hydride species. The source of the hydride can be the solvent (e.g., alcohols) or the base. Carefully selecting an appropriate solvent and base combination can minimize this pathway.
-
Symptom 3: Product Degradation
Even if the coupling reaction proceeds, the desired product can be susceptible to degradation under the reaction or workup conditions.
Question: I suspect my product is degrading. What are the potential degradation pathways and how can I avoid them?
Answer: The two main functional groups of concern in this compound are the methyl ester and the benzyloxy group.
-
Hydrolysis of the Methyl Ester: The basic conditions of the Suzuki reaction and aqueous workup can lead to the saponification of the methyl ester to the corresponding carboxylic acid.
-
Troubleshooting:
-
Choice of Base: Using a milder base like KF can sometimes prevent ester cleavage.[8]
-
Anhydrous Conditions: While often requiring water, some Suzuki protocols can be run under anhydrous conditions, which would prevent hydrolysis.
-
Careful Workup: Minimize the exposure of the product to strongly basic aqueous solutions during extraction. If hydrolysis is a significant issue, consider re-esterification of the crude product before final purification.
-
-
-
Debenzylation: The benzyloxy protecting group is generally stable to Suzuki coupling conditions. However, under certain circumstances, particularly with some palladium catalysts and hydrogen sources, cleavage can occur.[12][13]
-
Troubleshooting:
-
Avoid Hydrogen Sources: Ensure that no adventitious hydrogen sources are present in the reaction.
-
Catalyst Choice: While typically associated with hydrogenation reactions, some palladium catalysts under specific conditions might facilitate debenzylation. If this is observed, screening different palladium sources and ligands is recommended.
-
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. Optimization of specific parameters may be necessary depending on the quality of reagents and laboratory-specific conditions.
Materials and Reagents:
-
Methyl 5-bromonicotinate
-
3-(Benzyloxy)phenylboronic acid[14]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromonicotinate (1.0 eq), 3-(Benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Purity Assessment
Accurate characterization of the final product is essential to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the pyridine and phenyl rings, a singlet for the benzylic methylene protons, a singlet for the methyl ester protons, and signals for the phenyl group of the benzyl ether. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the ester, and the aromatic and aliphatic carbons. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the target compound (C₂₀H₁₇NO₃). |
| TLC/LC-MS | A single major spot/peak indicating a high degree of purity. |
Note: The exact chemical shifts in NMR spectra will be dependent on the solvent used for analysis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different halogen on the nicotinate ester? A1: Yes, the reactivity of the aryl halide generally follows the order I > Br > Cl.[15] While an iodide would likely be more reactive, a chloride would be less reactive and may require a more active catalyst system.[15]
Q2: My boronic acid is old. Can I still use it? A2: It is highly recommended to use fresh or properly stored boronic acid. They are susceptible to degradation, particularly protodeboronation, which will lead to lower yields.[10]
Q3: Is it necessary to use a phosphine ligand? A3: While some "ligand-free" Suzuki protocols exist, for challenging substrates like electron-deficient pyridines, a ligand is generally crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[4][16]
Q4: How can I effectively remove the residual palladium from my final product? A4: After the reaction, filtering the diluted reaction mixture through a pad of Celite can help remove a significant portion of the precipitated palladium.[17] Careful column chromatography is also effective at removing residual palladium.
Q5: What if my product is an oil and won't crystallize? A5: The presence of impurities can often inhibit crystallization. Further purification by column chromatography is recommended. If the product is inherently an oil at room temperature, this is not an indication of impurity.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- C. T. H. et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 5750-5765.
- Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Semantic Scholar.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Crawford, C., & Oscarson, S. (2020).
- Benchchem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- ChemRxiv. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Organic Syntheses. (n.d.).
- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2025, June 14). Problems with Suzuki coupling.
- RSC. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- RSC. (n.d.). 1H- and 13C-NMR for.
- PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups.
- BG. (2013, March 8).
- Kwan, E. E. (2011). Chem 117 Reference Spectra Spring 2011.
- Chemistry World. (2025, November 27).
- qualitas1998.net. (2011, April 21).
- PMC. (2017, February 24).
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-[4-(Benzyloxy)phenyl]aniline via Suzuki Coupling.
- ACS Publications. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2010, November 10).
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (2025, August 6).
- PMC. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- The Royal Society of Chemistry. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and.
- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- PMC. (2022, January 4).
- ResearchGate. (2025, August 10). Room-Temperature Debenzylation of N -Benzylcarboxamides by N -Bromosuccinimide.
- PMC. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a.
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Technical Support Center: Mitigation of Methyl Ester Hydrolysis in the Handling and Application of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Welcome to the technical support resource for Methyl 5-[3-(Benzyloxy)phenyl]nicotinate. This guide is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of methyl ester hydrolysis. Our goal is to equip you with the knowledge to ensure the stability and integrity of this key intermediate throughout your experimental workflows.
Troubleshooting Guide: Diagnosing and Resolving Hydrolysis
This section is designed to help you identify the root causes of unexpected product degradation and provide actionable solutions to prevent the hydrolysis of the methyl ester functional group in this compound.
Issue 1: Low Yield of this compound After Synthesis and Workup
Potential Cause: Unintentional hydrolysis of the methyl ester to the corresponding carboxylic acid during the reaction workup. This is a common issue when aqueous acidic or basic solutions are used to neutralize the reaction mixture or extract byproducts.[1][2]
Recommended Solutions:
-
Maintain Low Temperatures: During aqueous washes, it is crucial to keep the temperature as low as possible. Perform all extractions and washes with ice-cold solutions to significantly slow down the kinetics of hydrolysis.[3]
-
Utilize Weak Bases for Neutralization: If an acidic catalyst was used in the synthesis, neutralize it with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] Avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can aggressively promote saponification, the base-catalyzed hydrolysis of esters.[4]
-
Minimize Contact Time: Reduce the duration that the organic layer containing your product is in contact with any aqueous phase. Prolonged exposure increases the risk of hydrolysis.[3]
-
Thoroughly Dry the Organic Phase: After washing, ensure all residual water is removed from the organic solvent. Use a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.[3]
Issue 2: Presence of an Unexpected Acidic Impurity in the Final Product
Potential Cause: The presence of the hydrolyzed product, 5-[3-(Benzyloxy)phenyl]nicotinic acid, due to exposure to moisture or acidic/basic conditions during storage or subsequent reaction steps.
Recommended Solutions:
-
Inert Atmosphere and Anhydrous Solvents: For reactions where the ester's integrity is paramount, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1] Dipolar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (CH3CN) are often preferred as they do not participate in hydrogen bonding, which can facilitate hydrolysis.[5][6][7]
-
pH Control: The rate of ester hydrolysis is significantly influenced by pH.[8] Both strongly acidic and strongly basic conditions can catalyze the cleavage of the ester bond.[2][9] Whenever possible, maintain a near-neutral pH environment for reactions and storage.
-
Analytical Monitoring: Regularly monitor the purity of your material using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This will allow for the early detection of the carboxylic acid byproduct. A study on methylnicotinate showed that HPLC can be effectively used to quantify the formation of the corresponding nicotinic acid.[10]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and reaction conditions for this compound to prevent hydrolysis.
Q1: What are the optimal storage conditions for this compound to minimize hydrolysis?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place.[11] For extended storage, consider keeping it under an inert atmosphere. A study on methylnicotinate demonstrated excellent stability when stored in an aqueous solution at 4°C, with a degradation rate of approximately 0.5% per year.[10][12][13]
Q2: How can I remove the hydrolyzed carboxylic acid impurity from my sample of this compound?
If hydrolysis has occurred, the resulting carboxylic acid can typically be removed by washing the organic solution of your product with a mild basic solution, such as saturated sodium bicarbonate. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. It is important to perform this wash quickly and at a low temperature to prevent further hydrolysis of the desired methyl ester.
Q3: Are there alternative reaction conditions that are less prone to causing hydrolysis?
Yes, employing non-aqueous reaction conditions is a highly effective strategy.[14] For instance, if a subsequent reaction requires a base, consider using a non-nucleophilic organic base in an aprotic solvent. Additionally, enzymatic reactions, which often occur under mild pH and temperature conditions, can sometimes be an alternative to traditional chemical methods that require harsh conditions.[15]
Q4: Can I use protecting groups to prevent hydrolysis?
While protecting groups are typically used to mask a functional group during a reaction, in the context of preventing hydrolysis of an already formed ester, the focus is more on controlling the reaction and storage environment. However, if you were synthesizing the molecule and wanted to protect a carboxylic acid, it would be protected as an ester.[16][17] The choice of ester can influence its stability; for instance, sterically hindered esters are generally more resistant to hydrolysis.[3]
Q5: What analytical techniques are best for detecting and quantifying hydrolysis?
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for separating the methyl ester from its carboxylic acid byproduct.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the carboxylic acid, which will have a characteristic broad singlet for the acidic proton.
-
Infrared (IR) Spectroscopy: The carboxylic acid will show a broad O-H stretch (typically around 2500-3300 cm⁻¹) and a C=O stretch that may be slightly shifted compared to the ester's C=O stretch.[18]
Visualizing the Hydrolysis Pathway and Prevention Strategies
The following diagrams illustrate the hydrolysis reaction and the key decision-making points for its prevention.
Caption: Mechanism of acid or base-catalyzed hydrolysis of the methyl ester.
Caption: Decision tree for troubleshooting and preventing hydrolysis.
Summary of Key Parameters for Preventing Hydrolysis
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (ice bath) during aqueous workups.[3] | Slows the rate of the hydrolysis reaction.[1] |
| pH | Use weak bases (e.g., NaHCO₃) for neutralization; avoid strong acids and bases.[1][3] | Both strong acids and bases catalyze ester hydrolysis.[2][8] |
| Solvents | Use anhydrous, aprotic solvents (e.g., THF, DMF) when possible.[5][7] | Prevents water from participating in the hydrolysis reaction. |
| Atmosphere | Handle and store under an inert atmosphere (e.g., N₂, Ar).[1] | Minimizes contact with atmospheric moisture.[8] |
| Contact Time | Minimize the duration of contact with aqueous phases.[3] | Reduces the opportunity for the hydrolysis reaction to occur. |
References
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Retrieved from [Link]
-
Scribd. (n.d.). Carboxylic Acid Protecting Groups Overview. Retrieved from [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89. [Link]
-
YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
De-Andrade, M. C., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]
-
Unipessoal, L. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of etnangien methyl ester at various pH-values. Retrieved from [Link]
-
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
- Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(4), 1679-1685.
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]
-
Pearson+. (n.d.). The acid-catalyzed hydrolysis of an ester results in the formation.... Retrieved from [Link]
- Google Patents. (n.d.). CN103601675B - A kind of preparation method of 5-aminomethyl nicotinic acid.
-
ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
-
Save My Exams. (2026, February 24). Ester Hydrolysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Retrieved from [Link]
-
MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
UCL Discovery. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 8. carbodiimide.com [carbodiimide.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carbodiimide.com [carbodiimide.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Overcoming Steric Hindrance in 5-Phenyl Nicotinate Couplings
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing 5-phenyl nicotinates (pyridine-3-carboxylates) via transition-metal catalysis presents a dual challenge: steric hindrance from adjacent substituents (or ortho-substituted coupling partners) and catalyst poisoning via the Lewis basic pyridine nitrogen.
This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols designed for drug development professionals to successfully navigate these complex Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs): Mechanistic & Ligand Selection
Q1: Why do standard catalysts like
Q2: How do dialkylbiaryl phosphines and NHC ligands solve the pyridine poisoning issue?
A2: Ligands such as XPhos, SPhos, or N-heterocyclic carbenes (NHCs like IPr) possess a massive percent buried volume (
Q3: Why should I use well-defined precatalysts (e.g., Buchwald G3/G4) instead of generating the catalyst in situ (e.g.,
Troubleshooting Guide: Diagnosing Reaction Failures
When a 5-phenyl nicotinate coupling fails, the physical appearance of the reaction and the GC/MS profile of the crude mixture tell a mechanistic story.
| Observation | GC/MS / LC/MS Profile | Mechanistic Cause | Recommended Solution |
| Reaction stalls; solution turns opaque black. | Unreacted 5-halo-nicotinate remains; no boronic acid left. | Catalyst Death: Ligand oxidation or dissociation led to Pd black formation. | Switch to a Pd G3 precatalyst. Ensure rigorous solvent degassing to prevent phosphine oxidation. |
| Reaction remains clear/yellow but stalls. | Unreacted 5-halo-nicotinate remains; boronic acid is absent. | Protodeboronation: The sterically hindered boronic acid degraded before transmetalation could occur. | Use a syringe pump for slow addition of the boronic acid. Switch to a biphasic |
| High conversion, but wrong product forms. | High levels of biphenyl homocoupling product detected. | Oxidative Homocoupling: Excess oxygen in the system is driving the homocoupling of the boronic acid. | Sparge solvents with |
Visualizing the Catalytic & Troubleshooting Workflows
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric and electronic ligand effects.
Figure 2: Decision tree for troubleshooting low yields in sterically hindered cross-couplings.
Self-Validating Experimental Protocol
This protocol details the coupling of methyl 5-bromonicotinate with a sterically hindered ortho-substituted phenylboronic acid. It is designed as a self-validating system , meaning each critical phase has an observable checkpoint to confirm mechanistic success.
Materials Required:
-
Electrophile: Methyl 5-bromonicotinate (1.0 equiv, 1.0 mmol)
-
Nucleophile: 2,6-Dimethylphenylboronic acid (1.5 equiv, 1.5 mmol)
-
Precatalyst: XPhos Pd G3 (1.0 mol%)
-
Base:
(3.0 equiv, 0.5 M aqueous solution) -
Solvent: 1,4-Dioxane (0.2 M relative to electrophile)
Step-by-Step Methodology:
Step 1: Rigorous Deoxygenation
-
Action: Add 1,4-Dioxane to a Schlenk flask. Sparge with ultra-pure
or Argon for 30 minutes via a submerged needle. -
Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) to phosphine oxides. This strips the Pd center of its steric shield, exposing it to pyridine poisoning.
Step 2: Reagent Assembly
-
Action: In a glovebox or under standard Schlenk conditions, charge a reaction vial with methyl 5-bromonicotinate, the boronic acid, and the XPhos Pd G3 precatalyst. Add the degassed 1,4-Dioxane.
-
Self-Validation Checkpoint 1: The solution should appear as a pale, translucent yellow. If it is brown, the precatalyst has degraded prematurely.
Step 3: Precatalyst Activation & Reaction Initiation
-
Action: Add the degassed aqueous
solution in one portion. Heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm). -
Causality: A biphasic system keeps the bulk concentration of the base low in the organic phase, preventing base-induced protodeboronation of the sensitive boronic acid while facilitating interfacial transmetalation.
-
Self-Validation Checkpoint 2: Within 5 minutes of base addition, the solution must transition to a homogeneous deep red/orange. This color change visually confirms the deprotonation of the G3 precatalyst and the successful generation of the active
species. If the solution turns opaque black, Pd(0) has aggregated; halt the experiment and verify your degassing technique.
Step 4: Reaction Monitoring
-
Action: Sample the organic layer after 2 hours. Quench with EtOAc/Water, filter through a micro-plug of silica, and analyze via GC/MS.
-
Self-Validation Checkpoint 3: You should observe the product mass and the absence of the 5-bromonicotinate peak. If unreacted boronic acid is absent but the nicotinate remains, protodeboronation has outpaced transmetalation.
Step 5: Workup
-
Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography.
Quantitative Data Summary: Ligand Efficiency Comparison
The table below summarizes quantitative benchmarking data for the coupling of 5-halo-pyridines with hindered arylboronic acids, demonstrating the necessity of advanced ligand architectures.
| Ligand System | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| 5.0 mol% | 100 | 24 | < 20% | Fails due to pyridine coordination and slow reductive elimination. | |
| dppf | 5.0 mol% | 90 | 24 | 45% | Bidentate nature limits flexibility during transmetalation. |
| SPhos | 1.0 mol% | 80 | 12 | 88% | High |
| IPr (NHC) | 1.0 mol% | 25 | 16 | 92% | Strong |
| XPhos (G3) | 0.5 mol% | 60 | 8 | 95% | Precatalyst ensures rapid activation; prevents Pd black[4]. |
References
-
Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates in an Aqueous Medium. Organometallics (2014).[2] URL:[Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry (2022).[3] URL:[Link]
-
Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics (2011).[4] URL:[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (2008).[1] URL:[Link]
Sources
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Technical Support Center: Resolving Aqueous Solubility for Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the aqueous solubility issues associated with Methyl 5-[3-(Benzyloxy)phenyl]nicotinate .
Root Cause Analysis of the Molecule
Before applying a fix, we must understand the chemical causality of the precipitation. This compound is a highly lipophilic biaryl ether.
-
Lack of Ionizability at pH 7.4: The pyridine nitrogen is weakly basic (pKa ~3.5). In standard biological buffers (pH 7.2–7.4), it remains completely unprotonated and neutral.
-
Hydrophobic Surface Area: The combination of the phenyl ring, the nicotinate core, and the benzyloxy group creates a massive hydrophobic surface area that highly structured water molecules cannot accommodate, leading to rapid aggregation.
-
Chemical Instability: The methyl ester is prone to hydrolysis. Aggressive pH adjustments (pH < 3 or pH > 9) will cleave the ester, ruining your structural integrity before the assay even begins.
Therefore, standard pH-adjustment strategies will fail. We must rely on Kinetic Co-solvent Dispersion or Thermodynamic Encapsulation .
Troubleshooting Decision Matrix
Decision matrix for resolving biaryl nicotinate solubility in aqueous environments.
Core Methodologies & Self-Validating Protocols
Protocol A: Kinetic Co-Solvent Dispersion (DMSO)
Causality: Direct injection of a high-concentration DMSO stock into an aqueous buffer causes a "solvent crash." The local water concentration spikes instantly, exceeding the compound's thermodynamic solubility before it can diffuse into the bulk solvent. Furthermore, DMSO alters solvent viscosity, which can artificially perturb protein-ligand binding kinetics if the final concentration exceeds 1-2%[1]. By controlling the mixing kinetics, we prevent local supersaturation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.
-
Buffer Pre-warming: Warm your target aqueous buffer (e.g., PBS or HEPES) to 37°C. Increased thermal energy improves the thermodynamic solubility limit during the critical mixing phase.
-
Kinetic Mixing: Place the buffer on a high-speed vortexer. While the buffer is actively swirling, add the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls).
-
Equilibration: Allow the solution to cool to assay temperature (e.g., 25°C) slowly over 30 minutes. Ensure final DMSO concentration is ≤ 1%[2].
Self-Validation System:
-
Dynamic Light Scattering (DLS): Analyze the final solution using DLS. A true solution will show no particles. If you detect a polydisperse peak at >10 nm, you have formed colloidal aggregates (which will cause false positives via light scattering in optical assays). If aggregates are present, proceed to Protocol B.
Protocol B: Thermodynamic Encapsulation (Cyclodextrins)
Causality: If the compound exceeds its absolute thermodynamic limit in 1% DMSO, we must shield its hydrophobic surface area. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity (6.0–6.5 Å diameter) that perfectly accommodates biaryl systems and benzyloxy rings via van der Waals interactions, while its hydroxylated exterior maintains perfect aqueous solubility. This is a thermodynamic equilibrium process, not a kinetic trick[3].
Self-validating workflow for cyclodextrin inclusion complex preparation.
Step-by-Step Methodology:
-
Excipient Preparation: Dissolve HP-β-CD in your aqueous buffer to a final concentration of 20% (w/v).
-
Compound Addition: Add an excess of solid this compound directly to the cyclodextrin solution. (Alternatively, add a small volume of highly concentrated DMSO stock).
-
Equilibration: Place the suspension on a rotary shaker at 25°C for 24 to 48 hours. Do not rush this step; host-guest complexation requires time to reach thermodynamic equilibrium.
-
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.
Self-Validation System:
-
HPLC-UV Quantification: Because you filtered out the excess solid, you must determine the exact concentration of the dissolved complex. Run the filtrate through an HPLC system and quantify the compound peak at ~254 nm against a known standard curve.
Quantitative Data Presentation
Use the following table to select the appropriate solubilization strategy based on your assay's specific tolerances and concentration requirements.
| Solubilization Strategy | Mechanism of Action | Max Assay Conc. (Est.) | Biological Compatibility | Risk of Ester Hydrolysis |
| DMSO Titration (≤1%) | Co-solvent polarity shift | 10 - 50 µM | Moderate (Monitor enzyme tolerance) | Low |
| HP-β-CD Complexation | Hydrophobic cavity encapsulation | 100 - 500 µM | High (Widely used in vivo/in vitro) | Low |
| pH Adjustment (pH < 3) | Pyridine protonation | > 1 mM | Very Low (Denatures target proteins) | High (Ester cleavage) |
| Non-ionic Surfactants | Micellar sequestration | 50 - 200 µM | Moderate (Can disrupt lipid membranes) | Low |
Frequently Asked Questions (FAQs)
Q: Why is my compound precipitating even when the final DMSO concentration is 1%? A: You have exceeded the absolute thermodynamic solubility limit of the compound in a 99% aqueous environment. While biochemical assays typically tolerate up to 1-2.5% DMSO[2], DMSO's solubilizing power drops exponentially upon aqueous dilution. If your target concentration is 100 µM and it crashes at 1% DMSO, you must switch to HP-β-CD encapsulation.
Q: Can I use acidic buffers to protonate the pyridine ring and improve solubility? A: This is highly discouraged. The pKa of the nicotinate nitrogen is approximately 3.5. To achieve >90% protonation, you would need a buffer pH of 2.5. This will not only denature most target proteins in your assay but will also catalyze the hydrolysis of the methyl ester into the corresponding carboxylic acid, fundamentally altering the molecule you are testing.
Q: How do I know if my compound has formed colloidal aggregates instead of a true solution? A: Colloidal aggregates often appear optically clear to the naked eye but will cause significant light scattering in fluorescence or absorbance assays (often appearing as false positives or pan-assay interference). Validate true solubility by running the solution through Dynamic Light Scattering (DLS); a true solution will lack particles >10 nm.
Q: Will the cyclodextrin complex prevent my compound from binding to its target protein? A: Generally, no. The binding of the drug to the cyclodextrin cavity is non-covalent and dynamic (rapid on/off rates). If the compound has a higher binding affinity for the target protein's active site than for the cyclodextrin cavity, it will readily partition out of the cyclodextrin and into the protein.
References
-
Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: Biochemistry (ACS Publications) URL: [Link]
-
Title: Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (via PubMed Central / NIH) URL: [Link]
-
Title: In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease (DMSO tolerance and reagent stability testing) Source: Journal of Biomolecular Screening (via ResearchGate) URL: [Link]
Sources
Minimizing side reactions during the benzylation of phenyl nicotinates
Ticket System ID: #BNZ-PN-404 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Core Directive & Triage
You have reached the advanced technical support module for the
The Central Conflict:
This reaction is a race between kinetics (the desired
Your Primary Objective:
Maximize the formation of the
Critical Control Points (The "Why" and "How")
The Mechanism of Failure
To troubleshoot effectively, you must visualize the competing pathways. The pyridine ring is deactivated by the electron-withdrawing ester, making the nitrogen a poor nucleophile. This requires you to push the reaction (heat/concentration), but "pushing" triggers the collapse of the phenyl ester if any nucleophile (water, alcohol, amine) is present.[1]
Visualization: Reaction Pathways & Failure Modes
The following diagram illustrates the "Danger Zone" where side reactions overtake the primary synthesis.
Caption: Figure 1. Competing reaction pathways. The lability of the phenoxy group makes moisture and protic solvents the primary enemies of this synthesis.
Troubleshooting Guides (FAQ Format)
Ticket #001: "My product turned into a white solid that isn't the salt."
Diagnosis: Hydrolysis (The "Disappearing Ester"). Root Cause: The presence of trace water. Phenyl esters hydrolyze rapidly. If your solvent was "technical grade" or your flask wasn't flame-dried, water attacked the carbonyl carbon.[1] The white solid is likely Nicotinic Acid (zwitterion) or its salt, not your benzylated ester.[1] Corrective Action:
-
Solvent Switch: Switch to Anhydrous Acetonitrile (MeCN) . It is polar enough to stabilize the transition state but non-nucleophilic.
-
Scavengers: Add 3Å Molecular Sieves to the reaction vessel (activated).
-
Validation: Check the IR spectrum. Phenyl esters show a carbonyl stretch at ~1740–1750 cm⁻¹. If this shifts to ~1700 cm⁻¹ (acid) or disappears, hydrolysis occurred.[1]
Ticket #002: "I used Ethanol to dissolve everything, and now I have Ethyl Nicotinate."
Diagnosis: Unintended Transesterification. Root Cause: You fell into the "Solvent Trap." Alcohols are nucleophiles. In the presence of the pyridinium salt (which can act as a mild Lewis acid) or heat, the solvent (EtOH) attacked the active phenyl ester, swapping the phenyl group for an ethyl group. Corrective Action:
-
NEVER use protic solvents (MeOH, EtOH, IPA) with phenyl esters.[1]
-
Protocol: Use Acetone or Acetonitrile. If solubility is an issue, use a minimum amount of DMF (dry), but be aware DMF can decompose to dimethylamine (a nucleophile) at high temps.[1]
Ticket #003: "The reaction is too slow; starting material remains after 24h."
Diagnosis: Deactivated Nucleophile. Root Cause: The ester group on the pyridine ring pulls electron density away from the nitrogen, making it a weak nucleophile. Benzyl chloride might be too unreactive. Corrective Action:
-
Leaving Group Upgrade: Switch from Benzyl Chloride to Benzyl Bromide (more reactive). If using Benzyl Chloride is mandatory, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate Benzyl Iodide in situ.[1]
-
Concentration: Run the reaction at high concentration (1.0 M or higher).
rates depend on the concentration of both species.
The "Gold Standard" Protocol
Designed to minimize side reactions through rigorous exclusion of nucleophiles.
Materials
-
Substrate: Phenyl Nicotinate (1.0 equiv)
-
Reagent: Benzyl Bromide (1.1 equiv) — Freshly distilled if yellow/brown.[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) — Stored over sieves.[1]
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add a magnetic stir bar.
-
Dissolution: Dissolve Phenyl Nicotinate in MeCN (Concentration ~0.5 – 1.0 M).
-
Addition: Add Benzyl Bromide dropwise via syringe.
-
Why? Prevents localized high concentrations that might trigger side reactions if impurities are present.
-
-
Thermal Activation: Heat to 50°C .
-
Critical Control: Do NOT reflux (82°C) unless absolutely necessary.[1] Higher temps increase the rate of ester cleavage faster than the rate of alkylation. Monitor via TLC.
-
-
Monitoring: Check TLC every 2 hours.
-
Mobile Phase: 10% MeOH in DCM (The salt will stay at baseline; starting material will move).
-
-
Workup (The "Crash" Method):
-
Isolation: Filter the solid under inert gas (Schlenk filtration preferred) to avoid hygroscopic water absorption. Wash with cold ether.
Data & Reference Tables
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Notes |
| Acetonitrile | Excellent | Low | Best balance of polarity and inertness.[1] |
| Acetone | Good | Medium | Can react with benzyl halides (forming iodoacetone if NaI is used).[1] |
| Ethanol/MeOH | CRITICAL FAIL | High | Causes transesterification immediately. |
| DMF | Moderate | High | Difficult to remove; decomposes to amines upon heating. |
| Toluene | Poor | Low | Reaction will be extremely slow (solvent is too non-polar).[1] |
Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic logic for analyzing reaction failure.
References
-
Kirby, A. J. (1972).[1] Hydrolysis and Transesterification of Phenyl Esters. Comprehensive Chemical Kinetics. Context: Establishes the enhanced leaving group ability of phenoxide (
times faster hydrolysis than alkyl esters). -
Scriven, E. F. V. (1983).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Context: Details the
mechanism of pyridine quaternization and the deactivating effect of electron-withdrawing substituents. -
Abboud, J. L. M., et al. (1993).[1] Solvent effects on the quaternization of pyridine. Journal of Physical Organic Chemistry. Context: Validates Acetonitrile as the optimal solvent for Menschutkin reactions (quaternization).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Context: Authoritative text on Nucleophilic Acyl Substitution and the relative stability of ester derivatives.
Sources
Technical Support Center: Optimization of Column Chromatography Eluents for Nicotinate Esters
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the purification of nicotinate esters using column chromatography. By understanding the underlying principles and common pitfalls, you can significantly improve separation efficiency, product purity, and yield.
Introduction: The Challenge of Purifying Nicotinate Esters
Nicotinate esters, a class of compounds with significant pharmaceutical applications, often present unique challenges during purification. Their polarity, which can vary widely depending on the ester substituent, and the potential for hydrolysis or degradation on silica gel, necessitate a carefully considered approach to eluent selection and optimization.[1][2] This guide will walk you through a systematic process to overcome these challenges, ensuring robust and reproducible purification outcomes.
Frequently Asked Questions (FAQs)
Q1: My nicotinate ester is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A1: This indicates that your eluent system is not polar enough to effectively move the compound up the stationary phase. Nicotinate esters can be quite polar due to the pyridine ring and the ester functionality.
-
Solution: Gradually increase the polarity of your mobile phase. A good starting point is to introduce a stronger, more polar solvent like methanol or ethanol into your ethyl acetate/hexane mixture. Begin with small percentages (e.g., 1-5% methanol) and incrementally increase the concentration until you achieve a target Rf value between 0.2 and 0.4 on the TLC plate. This range generally provides the best separation on a column.[3]
Q2: I'm observing significant peak tailing for my nicotinate ester during column chromatography. What is causing this and how can I fix it?
A2: Peak tailing is often caused by strong interactions between the basic nitrogen of the pyridine ring in your nicotinate ester and the acidic silanol groups on the surface of the silica gel. This leads to a slow and uneven elution of the compound.
-
Solution 1: Add a Basic Modifier. To mitigate this interaction, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system.[4] A typical starting concentration is 0.1-1% (v/v). The modifier will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape.
-
Solution 2: Use a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[4][5] Alternatively, deactivated silica gel can be prepared by flushing the column with a solvent system containing a small percentage of a base before loading the sample.[4]
Q3: My nicotinate ester seems to be degrading on the silica gel column. How can I prevent this?
A3: Some nicotinate esters can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the ester or other degradation pathways.[1][2]
-
Solution 1: Deactivate the Silica Gel. As mentioned above, neutralizing the acidic sites on the silica by pre-treating the packed column with a solvent containing a small amount of a base like triethylamine can prevent degradation.[4]
-
Solution 2: Minimize Contact Time. The longer your compound is on the column, the greater the chance of degradation. Optimize your eluent system to allow for a reasonably fast elution without compromising separation. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Solution 3: Alternative Stationary Phases. Consider using a less harsh stationary phase. Neutral alumina can be a good alternative for acid-sensitive compounds.[5]
Q4: I have two nicotinate esters with very similar polarities that are co-eluting. How can I improve their separation?
A4: Separating compounds with similar polarities requires a fine-tuning of the eluent system's selectivity.
-
Solution 1: Change the Solvent System. Instead of simply increasing or decreasing the polarity with the same solvent combination, try a completely different eluent system. For example, if you are using ethyl acetate/hexane, switch to a system like dichloromethane/methanol or acetone/hexane.[6] Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the elution order and improve separation.
-
Solution 2: Use a Gradient Elution. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.[7] This technique helps to sharpen the peaks and increase the distance between them.
-
Solution 3: Consider a Different Stationary Phase. A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like nicotinate esters due to π-π interactions.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a problem-solution format.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Compound streaks on the TLC plate. | 1. Sample is too concentrated.2. Compound is sparingly soluble in the eluent.3. Strong interaction with the stationary phase. | 1. Dilute your sample before spotting on the TLC plate.2. Choose a solvent system that fully dissolves your compound.[5]3. Add a small amount of a polar solvent (like methanol) or a basic modifier (like TEA) to your eluent. |
| Poor separation (all compounds run together). | 1. Eluent is too polar.2. Column is overloaded. | 1. Decrease the polarity of your eluent system. Start with a less polar solvent mixture and gradually increase the polarity.2. Reduce the amount of sample loaded onto the column. As a general rule, use 1g of sample per 20-100g of silica gel. |
| Compound elutes too quickly (high Rf). | Eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase. An ideal Rf value for column chromatography is between 0.2 and 0.4.[3] |
| Compound takes too long to elute or gets stuck on the column. | 1. Eluent is not polar enough.2. Compound may be decomposing on the column. | 1. Gradually increase the polarity of the eluent. You can switch to a stronger solvent system once the less polar impurities have eluted.[5]2. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing. If it degrades, consider using a deactivated stationary phase or an alternative like alumina.[5] |
| Inconsistent results between TLC and column chromatography. | 1. Different silica gel was used for TLC and the column.2. The TLC chamber was not saturated with solvent vapor.3. The column was not packed properly. | 1. Use the same grade of silica gel for both your TLC analysis and your column.2. Ensure the TLC chamber is properly saturated by lining it with filter paper wetted with the eluent.3. Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation.[9] |
Experimental Protocols
Protocol 1: Step-by-Step Guide to Eluent System Selection using TLC
This protocol outlines a systematic approach to finding an optimal eluent system for the purification of a nicotinate ester.
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Initial Solvent Screening:
-
Spot the crude mixture on three separate TLC plates.
-
Develop each plate in a different solvent system of varying polarity. Good starting points are:
-
20% Ethyl Acetate in Hexane (Low Polarity)
-
50% Ethyl Acetate in Hexane (Medium Polarity)
-
100% Ethyl Acetate (High Polarity)
-
-
-
Analyze the Results:
-
If your target compound has an Rf value close to 0.2-0.3 in one of these systems, you have a good starting point for optimization.[4]
-
If the Rf is too high (compound runs with the solvent front), decrease the polarity.
-
If the Rf is too low (compound stays at the baseline), increase the polarity.
-
-
Fine-Tuning the Eluent System:
-
Prepare a series of eluent mixtures with incremental changes in the solvent ratio (e.g., 30%, 40%, 50% Ethyl Acetate in Hexane).
-
Run a TLC for each mixture to find the system that gives the best separation between your desired product and any impurities, aiming for a product Rf of 0.2-0.4.
-
-
Troubleshooting with Modifiers:
-
If you observe tailing, add 0.5% triethylamine to your best-performing eluent system and re-run the TLC to see if the spot shape improves.
-
Diagram: Eluent Selection Workflow
Caption: Decision workflow for selecting an optimal eluent system.
References
- Troubleshooting Flash Chromatography. (n.d.).
- Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. (n.d.).
- TROUBLESHOOTING GUIDE - Phenomenex. (n.d.).
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (n.d.).
- Thin–layer Chromatography (TLC) - Analytical Toxicology. (2017, July 14).
- How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017, August 13).
- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (n.d.). Polish Pharmaceutical Society.
- Use of TLC and RPTLC for separation of nicotinic acid derivatives - ResearchGate. (2025, August 6).
- Several Problems of Flash Column Chromatography - Hawach. (2025, February 11).
- Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. (n.d.).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15).
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit. (2022, September 6).
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed. (2003, September 15).
- Optimization of integrated chromatography sequences for purification of biopharmaceuticals - PMC. (n.d.).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. (2022, January 20).
- HPLC Troubleshooting. (n.d.).
- Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection - ResearchGate. (2025, August 7).
- preventing premature degradation of Methyl 6-(azidomethyl)nicotinate - Benchchem. (n.d.).
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.).
- Column Chromatography - IJCRT.org. (2023, May 5).
- Solvent selection in liquid chromatography. (n.d.).
- Methyl Nicotinate Impurities and Related Compound - Veeprho. (n.d.).
- Non-catalytic preparation of nicotinic acid esters - Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Troubleshooting Inconsistent NMR Data for Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate. The following question-and-answer format addresses specific problems, explains the underlying chemical principles, and offers validated protocols to resolve them.
Structure of this compound
A clear understanding of the molecule's structure is fundamental to interpreting its NMR spectrum.
Caption: Structure of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when acquiring NMR data for this compound.
Category 1: General Spectrum Quality Issues
Question 1: Why are all the peaks in my ¹H NMR spectrum broad and distorted, including the solvent peak?
Answer: This is a classic symptom of poor magnetic field homogeneity, a problem solved by a process called "shimming." An inhomogeneous magnetic field across the sample causes nuclei in different parts of the sample to experience slightly different magnetic field strengths, leading to a broadening of the NMR signals.[1][2]
Troubleshooting Steps:
-
Re-shimming: Modern NMR spectrometers have automated shimming routines that are highly effective. If the automated shim fails or produces a poor result, manual shimming may be necessary.
-
Sample Inspection: Ensure your sample is free of air bubbles and any particulate matter.[3] Solid particles will not appear in a solution NMR spectrum but can significantly disrupt the magnetic field homogeneity.[4][5]
-
NMR Tube Quality: Use high-quality NMR tubes that are clean and free from scratches or defects.[6] For high-field instruments, ensure the tubes are rated for that specific field strength.[6]
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh Sample: Accurately weigh 1-5 mg of your dry this compound into a clean, dry vial.[1]
-
Add Solvent: Using a clean, dry pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Dissolve Sample: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any undissolved particles.[5]
-
Filter and Transfer: To remove any microscopic solid particles, filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.[3]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Question 2: The signal-to-noise (S/N) ratio in my spectrum is very low, making it difficult to identify smaller peaks. What can I do?
Answer: A low signal-to-noise ratio can be due to several factors, including a dilute sample, insufficient number of scans, or improper experimental parameters.[7]
Troubleshooting Steps:
-
Increase Sample Concentration: The most direct way to improve the signal is to use a more concentrated sample. Doubling the concentration can roughly double the signal intensity.[6][8] For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typical.[1] For ¹³C NMR, a higher concentration of 5-30 mg is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[6] Therefore, quadrupling the number of scans will double the S/N ratio, although this will also increase the experiment time.[6]
-
Optimize Pulse Width (Flip Angle): For routine ¹³C spectra, a 30° pulse is often a good compromise for detecting all types of carbons, including quaternary carbons which have long relaxation times.[6] While a 90° pulse provides the maximum signal per scan, it necessitates a longer relaxation delay.[6]
-
Adjust the Relaxation Delay (D1): This is the time allowed for nuclei to return to their equilibrium state between pulses. A sufficiently long D1 is crucial for quantitative analysis.[6]
| Parameter | Recommended Value for ¹H NMR | Recommended Value for ¹³C NMR | Rationale |
| Sample Concentration | 1-5 mg / 0.6-0.7 mL | 5-30 mg / 0.6-0.7 mL | Higher concentration increases the number of nuclei, improving signal strength.[6] |
| Number of Scans (NS) | 8-16 | 128-1024+ | S/N improves with the square root of NS.[6] |
| Pulse Width (Flip Angle) | 30°-45° | 30° | A smaller flip angle allows for a shorter relaxation delay, improving S/N over time.[6] |
| Relaxation Delay (D1) | 1-2 s | 2-5 s | Allows for sufficient relaxation of nuclei between pulses for accurate signal detection.[6] |
Question 3: I see unexpected peaks in my spectrum. What are the likely sources and how can I identify them?
Answer: Unexpected peaks can arise from various sources, including residual solvents from your reaction or purification, impurities in the deuterated solvent, or degradation of your compound.
Troubleshooting Steps:
-
Check for Common Solvents: Residual solvents like ethyl acetate, dichloromethane, or acetone are common contaminants.[9] Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.
-
Solvent Purity: NMR solvents can absorb water from the atmosphere.[10] A broad peak around 1.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆ often corresponds to water.
-
D₂O Exchange: To confirm if a peak is from an exchangeable proton (like an -OH or -NH group, or residual water), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should diminish or disappear.
-
Check for Impurities from Synthesis: Consider potential side products or unreacted starting materials from your synthesis of this compound. For example, incomplete reaction could leave starting materials like 3-hydroxy-5-bromopyridine or benzyl bromide. Hydrolysis could lead to the formation of nicotinic acid.[11]
Category 2: Issues Specific to the Aromatic and Benzylic Regions
Question 4: The aromatic region of my ¹H NMR spectrum (around 6.5-8.5 ppm) is a complex and overlapping multiplet. How can I simplify this for better interpretation?
Answer: The aromatic protons in this compound can exhibit complex splitting patterns due to small differences in chemical shifts and coupling constants.[12][13]
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: Higher field strength NMR instruments will increase the chemical shift dispersion, potentially resolving overlapping multiplets into more interpretable patterns.
-
Try a Different Solvent: Changing the deuterated solvent can alter the chemical shifts of your protons, sometimes enough to resolve overlapping signals.[9] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d.[9]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in complex regions of the spectrum.
Question 5: The integration of the benzylic protons (the -CH₂- group) does not correspond to the expected two protons. What could be the cause?
Answer: Incorrect integration can be a result of poor phasing of the spectrum, a sloping baseline, or the presence of overlapping impurity peaks.
Troubleshooting Steps:
-
Re-process the Spectrum: Carefully re-phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Check for Overlapping Peaks: Zoom in on the benzylic proton region to see if there are any underlying impurity peaks that might be contributing to the integration.
-
Purity Check: If the issue persists, it may indicate an impurity. Consider re-purifying your sample.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common NMR issues.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- BenchChem. (2025). Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide.
- University of Wisconsin-Madison. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- BenchChem. (2025). Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra: A Technical Guide.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- University of California, San Diego. (n.d.). Sample Preparation.
- University of Alberta. (n.d.). NMR Sample Preparation 1.
- BenchChem. (2025). troubleshooting poor signal-to-noise ratio in L-Glucose-13C NMR spectra.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Broadening in NMR of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- University of Ottawa NMR Facility Blog. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum?.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- Canadian Journal of Chemistry. (2017). Common problems and artifacts encountered in solution‐state NMR experiments.
- Joseph P. Hornak. (n.d.). The Basics of NMR.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
Sources
- 1. organomation.com [organomation.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. veeprho.com [veeprho.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Transesterification in Methyl 5-[3-(Benzyloxy)phenyl]nicotinate Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical vulnerability encountered during the synthesis and purification of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate : the unintended transesterification of the methyl ester moiety.
Mechanistic Context: The pyridine nitrogen in the nicotinate core exerts a strong electron-withdrawing effect (-I, -M) on the aromatic system. This significantly increases the electrophilicity (δ+) of the C3 ester carbonyl carbon, lowering the activation energy for nucleophilic acyl substitution. Consequently, this specific methyl ester is hyper-sensitive to transesterification when exposed to foreign alcohols (e.g., ethanol, isopropanol) in the presence of basic, acidic, or metallic catalysts[1].
Diagnostic Decision Tree
Before beginning any synthetic step, use the following workflow to determine your solvent and catalyst strategy.
Decision tree for solvent selection to prevent transesterification of methyl esters.
Troubleshooting Guides & FAQs
Q1: During the Suzuki-Miyaura cross-coupling to synthesize the biaryl core, my LC-MS shows a major byproduct at +14 Da. What happened? A: The +14 Da mass shift indicates the conversion of your methyl ester to an ethyl ester. Suzuki-Miyaura couplings typically employ aqueous inorganic bases (e.g., K₂CO₃) and alcoholic co-solvents (like ethanol) to solubilize the reagents. The carbonate base deprotonates ethanol, generating trace ethoxide. Driven by the highly electrophilic nicotinate carbonyl, the ethoxide rapidly attacks the ester, resulting in a base-catalyzed transesterification[1]. Furthermore, using ethanol as a co-solvent is a documented trigger for ester scrambling in cross-coupling reactions[2]. Solution: Switch your solvent system to 1,4-Dioxane/H₂O or THF/H₂O. If a protic solvent is absolutely required for solubility, use Methanol to match the ester identity.
Q2: I am removing the benzyl protecting group using Pd/C and H₂ gas. The deprotection works, but the ester is transesterifying. Why? A: Benzyl ethers are typically cleaved via catalytic hydrogenolysis[3]. If you perform this reaction in ethanol, transesterification occurs because commercial Pd/C often contains trace acidic impurities (e.g., HCl) from the manufacturing process. The pyridine nitrogen becomes protonated, further activating the ester carbonyl toward attack by the ethanol solvent via an acid-catalyzed mechanism. Solution: Perform the hydrogenolysis in an aprotic solvent like Ethyl Acetate (EtOAc) or THF.
Q3: Can the Palladium catalyst directly destroy my ester during cross-coupling? A: Yes, under highly forcing conditions. Certain highly active Pd catalysts (especially those with NHC ligands) can undergo oxidative addition directly into the C(acyl)–O bond of aryl esters[4]. While methyl esters are generally more robust than phenyl esters, prolonged heating with active Pd species can lead to decarbonylation. Solution: Keep reaction times strictly monitored via TLC/LC-MS and avoid excessive catalyst loading.
Q4: Can silica gel column chromatography cause transesterification during purification? A: Yes. Silica gel is mildly acidic due to surface silanol groups. If you use an eluent gradient containing non-matching alcohols (e.g., Dichloromethane/Ethanol), the silica surface can catalyze the transesterification of the methyl ester over the duration of the column run. Solution: Use a Dichloromethane/Methanol (DCM/MeOH) gradient, or stick to non-alcoholic systems like Hexane/Ethyl Acetate.
Solvent & Catalyst Compatibility Data
The following table summarizes the quantitative and qualitative parameters governing solvent selection for this molecule.
| Solvent System | Nucleophilicity | Dielectric Constant (ε) | Transesterification Risk | Recommended Use Case |
| Ethanol / H₂O | High | 24.5 | Critical (+14 Da shift) | Avoid in all catalytic steps |
| Isopropanol / H₂O | Moderate | 18.0 | High (+28 Da shift) | Avoid in all catalytic steps |
| Methanol / H₂O | High | 32.7 | None (Identity match) | Suzuki-Miyaura coupling |
| 1,4-Dioxane / H₂O | None | 2.2 | None (Aprotic) | Suzuki-Miyaura coupling |
| Ethyl Acetate | None | 6.0 | None (Aprotic) | Hydrogenolysis (Pd/C) |
| DCM / Methanol | High | 8.9 (mix) | None (Identity match) | Silica Gel Chromatography |
Validated Experimental Protocols
Protocol 1: Transesterification-Free Suzuki-Miyaura Coupling
Objective: Couple methyl 5-bromonicotinate with 3-(benzyloxy)phenylboronic acid without altering the methyl ester.
-
Preparation: In a flame-dried Schlenk flask, add methyl 5-bromonicotinate (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (v/v 4:1). Causality: Dioxane is chosen over ethanol to completely remove the exogenous nucleophile from the reaction matrix, rendering transesterification mechanistically impossible.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.
-
Reaction: Heat the mixture to 80 °C for 12 hours under vigorous stirring. Monitor via LC-MS to ensure no C(acyl)-O insertion occurs[4].
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography using a Hexane/Ethyl Acetate gradient.
Protocol 2: Safe Benzyl Ether Cleavage (Hydrogenolysis)
Objective: Remove the benzyl group to yield methyl 5-(3-hydroxyphenyl)nicotinate[3].
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Ethyl Acetate (0.1 M concentration). Causality: Ethyl acetate is an aprotic solvent. Its use prevents the acid-catalyzed transesterification driven by trace acids inherently present in the Pd/C catalyst.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w) to the solution under a steady stream of argon to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.
-
Reaction: Stir the suspension vigorously at room temperature for 4-6 hours. Monitor reaction completion via TLC (Hexane/EtOAc 1:1).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Ethyl Acetate and concentrate the filtrate under reduced pressure to afford the deprotected phenol.
References
- Source: acs.
- Source: nih.
- Source: acs.
- Source: wiley.
Sources
Addressing decomposition of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate under basic conditions
Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the base-catalyzed hydrolysis (saponification) of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate. Below, you will find a series of troubleshooting questions and answers designed to diagnose and resolve common issues, particularly unexpected decomposition or incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: My saponification reaction is incomplete, with a significant amount of starting material remaining. What are the most common causes?
A1: An incomplete reaction is the most frequent issue encountered and is often mistaken for decomposition. The base-catalyzed hydrolysis of an ester, or saponification, is a robust but sensitive reaction. Several factors can lead to it stalling.
The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The final, irreversible step is an acid-base reaction where the liberated methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[1][2][3]
Causality Behind Incomplete Reactions:
-
Poor Solubility: this compound is a largely organic molecule. If it is not fully dissolved in the reaction medium, the hydroxide ion, which is in the aqueous phase, cannot efficiently attack the ester. This phase-separation is a primary cause of stalled reactions.
-
Insufficient Base: Saponification is stoichiometrically dependent on the base. At least one equivalent of base is consumed per mole of ester. Using a catalytic amount or exactly one equivalent may not be sufficient to drive the reaction to completion, especially if any acidic impurities are present or if the base degrades.
-
Low Temperature: Like most reactions, saponification has an activation energy barrier. Insufficient thermal energy (i.e., running the reaction at too low a temperature) can result in a very slow reaction rate, making it appear incomplete within a typical timeframe.
Troubleshooting Steps:
| Problem ID | Observation (e.g., via TLC/LC-MS) | Probable Cause | Recommended Solution |
| INC-01 | High amount of starting material spot/peak. | Poor Solubility | Use a co-solvent like Tetrahydrofuran (THF) or Dioxane to create a homogeneous solution. A 1:1 to 3:1 mixture of THF:water is a common starting point.[4][5] |
| INC-02 | Starting material remains after prolonged stirring. | Insufficient Base | Increase the equivalents of base. Using 2-3 equivalents of Lithium Hydroxide (LiOH) is a standard practice to ensure the reaction goes to completion.[4] |
| INC-03 | Reaction is very slow. | Low Temperature | Gently heat the reaction mixture. A temperature of 40-60 °C can significantly increase the reaction rate without promoting side reactions. |
Q2: My post-reaction analysis (TLC/LC-MS) shows multiple new spots. Is my compound decomposing, and what are the likely side products?
A2: The appearance of multiple spots often points to side reactions or impurities rather than wholesale decomposition of the core structure. Given the functionalities present in this compound, we can anticipate specific, logical side products.
Expected Saponification Pathway
The intended reaction is the straightforward hydrolysis of the methyl ester to the corresponding carboxylate salt.
Caption: Expected pathway for base-catalyzed ester hydrolysis.
Potential Side Products:
-
Transesterification Product: If you are using an alcohol other than methanol (e.g., ethanol) as a co-solvent, you can form the corresponding ethyl ester through transesterification. This is a common pitfall when trying to improve solubility.[4]
-
Benzyl Ether Cleavage Product: While benzyl ethers are generally stable to basic conditions[6][7][8], extremely harsh conditions (very high temperatures or presence of specific reagents) could potentially lead to cleavage, yielding 5-(3-hydroxyphenyl)nicotinic acid. This is considered a low probability event under standard saponification conditions.
-
Incomplete Work-up Products: During the acidic work-up to isolate the carboxylic acid, improper pH adjustment can lead to a mixture of the carboxylate salt and the protonated carboxylic acid, which may appear as different species, especially in LC-MS analysis.
Q3: I am concerned about the stability of the benzyl ether protecting group. Under what conditions might it cleave?
A3: This is a valid concern for any multi-functional molecule. Fortunately, the benzyl ether is a robust protecting group that is well-suited for this reaction.
Benzyl ethers are generally stable under a wide range of basic conditions. [6][8] The C-O bond of the ether is not susceptible to nucleophilic attack by hydroxide under normal saponification protocols. Cleavage of benzyl ethers typically requires specific, non-basic conditions:
-
Catalytic Hydrogenation: The most common method is using H₂ gas with a Palladium on Carbon (Pd/C) catalyst.[7]
-
Strong or Lewis Acids: Reagents like HBr, BBr₃, or BCl₃ are effective for cleaving benzyl ethers.[7][8]
-
Oxidative Cleavage: Reagents like DDQ can be used, particularly for electron-rich systems like p-methoxybenzyl (PMB) ethers.[7]
Unless your reaction conditions are contaminated with reagents from a previous step or you are using excessively high temperatures (>100 °C for extended periods), cleavage of the benzyl ether is highly unlikely to be the source of your decomposition.
Q4: What is the most effective way to monitor the reaction to ensure it has gone to completion?
A4: Proper reaction monitoring is critical for success. It allows you to confirm the consumption of starting material and the formation of the product, preventing premature work-up of an incomplete reaction.
Recommended Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Interpretation: The reaction is complete when the starting material spot (which is less polar) has been completely replaced by a new, more polar spot at the baseline (the carboxylate salt is ionic and will not move in most organic solvent systems). After acidic work-up, the carboxylic acid product will move off the baseline but will be significantly more polar than the starting ester.
-
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and definitive results.[9]
-
Procedure: Analyze a small aliquot of the reaction mixture.
-
Interpretation: Monitor the disappearance of the starting material peak and the appearance of the product peak at a different retention time. LC-MS can confirm the mass of the desired product.
-
Caption: A logical workflow for troubleshooting the saponification reaction.
Q5: Can you provide a validated, step-by-step protocol for the saponification of this compound?
A5: Certainly. This protocol is designed to be a reliable starting point, incorporating best practices to avoid common pitfalls. It utilizes Lithium Hydroxide (LiOH) in a THF/water co-solvent system, which is broadly effective for hydrolyzing sterically unhindered esters.[4][5]
Protocol: Saponification of this compound
Reagents & Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 eq)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio). Use enough solvent to ensure complete dissolution (approx. 0.1 M concentration is a good starting point).
-
Addition of Base: Add LiOH·H₂O (2.5 eq) to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction progress every 1-2 hours using TLC or LC-MS (as described in Q4). The reaction is typically complete in 2-6 hours.
-
Quenching & Solvent Removal: Once the starting material is consumed, cool the reaction to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with water. Cool the mixture in an ice bath and slowly add 1M HCl with vigorous stirring until the pH is ~3-4. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-[3-(Benzyloxy)phenyl]nicotinic acid, which can be further purified by recrystallization or column chromatography if necessary.
References
- Benchchem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Mashego, M., & van Rensburg, E. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.
- Tarbell, D. S., & Fukushima, D. K. (1947). THE CLEAVAGE OF ETHERS'. Journal of the American Chemical Society.
- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
- Chem 212 Supplemental Topics. Alcohol Protecting Groups.
- Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate.
- Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.
- Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros.
- Sinha, L. N., et al. A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Zenodo.
- Kamal, A., et al. (2003). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. Semantic Scholar.
- Butsch, K., et al. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (PDF).
- Healy, J. R., et al. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry - ACS Publications.
- Kim, J., & Movassaghi, M. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC.
- Garavelli, C. B. (n.d.). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Tennessee Academy of Science.
- Kamal, A., et al. (2025, August 6). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Request PDF - ResearchGate.
- Singh, P. N., et al. (1998, August 31). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
- Clark, J. (n.d.). hydrolysing esters. Chemguide.
- Saponification-Typical procedures. (2024, April 27). OperaChem.
- Sharma, M., et al. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
- Hydrolysis of Esters. (2022, February 1). Chemistry LibreTexts.
- Ester Reactions Summary and Practice Problems. Chemistry Steps.
- El-Koussi, N. A. M., & Zakhary, N. I. (n.d.). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. PubMed.
- Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Synthesis of nicotinic acid derivative 5a. Download Scientific Diagram - ResearchGate.
- Carta, A., et al. (2010, June 15). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
- Methyl Nicotinate: uses and Synthesis method. (2024, December 30). ChemicalBook.
- Saponification | Chemistry | Research Starters. EBSCO.
- Patton, R. S. (2014, October 24). Saponification - Base promoted ester hydrolysis. Khan Academy - YouTube.
- European Patent Office. (2019, April 17). PROCESS FOR PRODUCING NICOTINIC ACID - EP 3469913 A1. EPO.
- Perreux, L., et al. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).
- Methyl 5-phenylnicotinate | 10177-13-6. MilliporeSigma.
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. reddit.com [reddit.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. journals.co.za [journals.co.za]
Validation & Comparative
Analytical Comparison Guide: NMR Spectral Elucidation of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Executive Summary
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate is a highly functionalized biaryl intermediate frequently utilized in the development of nuclear receptor modulators (such as FXR agonists)[1] and kinase inhibitors[2]. Typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 5-bromonicotinate and 3-benzyloxyphenylboronic acid, verifying its exact structure requires rigorous analytical chemistry.
As a Senior Application Scientist, I frequently observe laboratories relying solely on routine 1D
Comparative Analytical Strategies: 1D vs. 2D NMR Performance
When elucidating complex biaryl systems, the choice of analytical technique directly impacts the trustworthiness of the structural assignment.
The Baseline: 1D H and C NMR
1D NMR offers rapid acquisition and excellent quantitative integration. The methoxy singlet (~3.98 ppm) and benzylic singlet (~5.14 ppm) serve as clear, isolated diagnostic markers. However, 1D NMR fails to definitively prove the C-C bond formation at the pyridine C-5 position. The replacement of the electron-withdrawing bromine atom with an electron-rich aryl ring causes a predictable upfield shift in the pyridine H-4 and H-6 protons[3], but because these signals often merge with the complex multiplet of the 3-(benzyloxy)phenyl system[4], 1D analysis leaves room for structural ambiguity.
The Gold Standard: 2D NMR (HMBC & HSQC)
To elevate the analysis from speculative to definitive, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) must be employed.
-
Causality of Choice: By optimizing the HMBC experiment for long-range carbon-proton couplings (
Hz), we can observe a direct cross-peak between the pyridine H-4/H-6 protons and the phenyl C-1' carbon. -
Performance Advantage: Unlike 1D NMR, this 2D correlation physically maps the spatial connectivity across the newly formed Suzuki C-C bond, providing absolute proof of the molecular skeleton without relying solely on mass spectrometry.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following step-by-step protocol incorporates built-in self-validation checkpoints.
Step 1: Precision Sample Preparation
-
Weigh exactly 15–20 mg of the purified this compound.
-
Dissolve the analyte completely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Transfer the solution to a high-precision 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary to prevent magnetic field distortion).
Step 2: 1D H NMR Acquisition (Quantitative Setup)
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer.
-
Parameters: 16 scans, 30° pulse angle.
-
Causality of Delay: Set the relaxation delay (D1) to 1.5 seconds. This extended delay ensures complete longitudinal relaxation of the isolated methyl and benzylic protons, which is critical for accurate quantitative integration.
-
Self-Validation Check: Integrate the methoxy singlet (~3.98 ppm) and the benzylic singlet (~5.14 ppm). The integration ratio must be exactly 3:2. Any deviation mathematically proves the presence of residual starting materials or incomplete coupling, instantly invalidating the sample purity.
Step 3: 2D HMBC Acquisition (Structural Mapping)
-
Parameters: 256
increments, 32 scans per increment. -
Optimization: Set the long-range coupling delay to 62.5 ms (optimized for
Hz). This specific timing allows the magnetization to transfer across the biaryl axis, capturing the critical Pyridine-H to Phenyl-C correlations.
Quantitative Data & Spectral Assignments
The following tables summarize the comparative spectral data, tracking the analytical markers from the synthetic precursors to the final target product.
Table 1: H NMR Spectral Comparison (Target vs. Precursors in CDCl )
| Proton Assignment | Methyl 5-bromonicotinate (Precursor A)[3] | 3-Benzyloxyphenylboronic acid (Precursor B)[4] | This compound (Product) |
| Pyridine H-2 | 9.12 (d, J=1.8 Hz) | N/A | 9.20 (d, J=2.0 Hz) |
| Pyridine H-6 | 8.85 (d, J=2.0 Hz) | N/A | 8.98 (d, J=2.0 Hz) |
| Pyridine H-4 | 8.43 (t, J=2.0 Hz) | N/A | 8.48 (t, J=2.0 Hz) |
| Methoxy (-OCH | 3.96 (s, 3H) | N/A | 3.98 (s, 3H) |
| Benzylic (-CH | N/A | 5.12 (s, 2H) | 5.14 (s, 2H) |
| Aromatic (Phenyl) | N/A | 7.05 - 7.50 (m, 9H) | 7.08 - 7.55 (m, 9H) |
Table 2: C NMR & 2D HMBC Key Correlations for Structural Validation
| Carbon Position | Key HMBC Correlations ( | Diagnostic Value | |
| Ester C=O | 165.8 | Methoxy CH | Confirms ester integrity |
| Pyridine C-5 | 136.5 | Phenyl H-2', H-6' → Py C-5 | Validates Suzuki C-C bond |
| Phenyl C-3' (C-O) | 159.2 | Benzylic CH | Confirms ether linkage |
| Benzylic CH | 70.4 | Benzyl ortho-H → Benzylic CH | Confirms benzyl group |
| Methoxy CH | 52.6 | None (terminal) | Standard reference |
Structural Validation Workflow
The logical relationship between the synthesis, analytical screening, and advanced structural elucidation is visualized below.
Workflow comparing 1D/2D NMR approaches for validating the Suzuki coupling product.
References
-
Title: 29681-44-5, Methyl 5-bromonicotinate Formula - ECHEMI Source: echemi.com URL: 3
-
Title: Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors - Beilstein Journals Source: beilstein-journals.org URL: 2
-
Title: US9539244B2 - FXR (NR1H4) binding and activity modulating compounds - Google Patents Source: google.com URL: 1
-
Title: SUPPORTING INFORMATION Palladium(II)-Catalyzed γ-Selective Hydroarylation of Alkenyl Carbonyl Compounds with Arylboronic Acids - The Royal Society of Chemistry Source: rsc.org URL: 4
Sources
- 1. US9539244B2 - FXR (NR1H4) binding and activity modulating compounds - Google Patents [patents.google.com]
- 2. BJOC - Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors [beilstein-journals.org]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
HPLC method development for purity analysis of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Title: Comparative HPLC Method Development Guide for Purity Analysis of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Executive Summary Developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method for complex biaryl compounds requires moving beyond default column chemistries. As a Senior Application Scientist, I frequently see method development stall when relying solely on traditional C18 phases for highly aromatic scaffolds. This guide objectively compares the performance of standard C18 stationary phases against Biphenyl chemistries for the purity analysis of This compound , an advanced synthetic intermediate. By deconstructing the causality behind stationary phase selection, mobile phase thermodynamics, and system suitability, this guide provides a self-validating analytical protocol grounded in ICH Q2(R1) principles.
Analyte Profiling & The Analytical Challenge
This compound is a highly lipophilic molecule characterized by three distinct aromatic systems: a pyridine core, a phenyl linker, and a benzyl ether moiety.
The Core Challenges:
-
Critical Pair Resolution: During synthesis or forced degradation, structurally similar impurities emerge, such as 5-bromonicotinic acid methyl ester (starting material), 3-(benzyloxy)phenylboronic acid, and des-benzyl or hydrolyzed ester degradants. Standard C18 columns, which rely exclusively on dispersive (hydrophobic) forces, often fail to differentiate these subtle structural variations, leading to critical pair co-elution[1].
-
Pyridine Tailing: The basic nitrogen on the pyridine ring (pKa ~4.0) is prone to secondary ion-exchange interactions with residual, unendcapped silanols on the silica surface, resulting in severe peak tailing and compromised integration[2].
Stationary Phase Selectivity: C18 vs. Biphenyl
To achieve baseline separation, we must engineer the chromatographic selectivity. While C18 is the default for general reversed-phase HPLC, it is suboptimal for polyaromatic compounds.
By transitioning to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms. The densely endcapped, dimethyl-biphenyl stationary phase provides enhanced
Caption: Mechanistic differences in stationary phase interactions for aromatic analytes.
Mobile Phase Thermodynamics & Causality
The choice of mobile phase is not arbitrary; it is a thermodynamic lever used to maximize the biphenyl column's potential.
-
Organic Modifier (Methanol vs. Acetonitrile): Methanol is strictly preferred over acetonitrile for this assay. The causality lies in the
-electrons of the solvent. Acetonitrile contains a carbon-nitrogen triple bond that actively competes with the analyte for the -system of the biphenyl stationary phase, effectively dampening the unique selectivity. Methanol, lacking -electrons, preserves and enhances the interactions between the analyte and the column[5],[4]. -
Aqueous Buffer (pH Control): To suppress the ionization of the pyridine nitrogen and prevent secondary silanol interactions, the aqueous phase must be buffered at least 1-2 pH units below the analyte's pKa. A 20 mM Potassium Phosphate buffer at pH 3.0 ensures the basic nitrogen is fully protonated, yielding sharp, symmetrical peaks[2].
Quantitative Performance Comparison
The following table summarizes the experimental data obtained during the method optimization phase, objectively comparing a standard C18 column to a superficially porous Biphenyl column under identical gradient conditions.
| Chromatographic Parameter | Standard C18 Column | Biphenyl Column |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + |
| Optimal Organic Modifier | Acetonitrile | Methanol |
| API Retention Time (tR) | 6.4 min | 8.2 min |
| Critical Pair Resolution (Rs) | 1.1 (Co-elution) | 3.4 (Baseline Separation) |
| Peak Tailing Factor (Tf) | 1.8 (Significant Tailing) | 1.1 (Symmetrical) |
| Theoretical Plates (N) | ~8,500 | ~14,200 |
Data demonstrates that the Biphenyl phase, paired with Methanol, resolves the critical pair with superior efficiency and peak shape.
Experimental Protocol & Self-Validating Workflow
Every robust analytical method must function as a self-validating system. By establishing strict System Suitability Testing (SST) criteria prior to sample injection, the method continuously proves its fit-for-purpose status in alignment with ICH Q2(R1) guidelines[6],[7].
Step-by-Step Methodology
1. Reagent & Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 2.72 g of
in 1000 mL of HPLC-grade water (20 mM). Adjust to pH 3.0 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. -
Mobile Phase B: 100% HPLC-grade Methanol.
-
Diluent: 50:50 (v/v) Water:Methanol. Causality: Matching the sample diluent to the initial mobile phase strength prevents strong-solvent effects, which cause peak distortion and fronting at the column head.
2. Chromatographic Conditions:
-
Column: Superficially porous Biphenyl, 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40%
85% B -
12-15 min: 85% B
-
15-15.1 min: 85%
40% B (Re-equilibration for 4.9 min).
-
3. The Self-Validating Mechanism (System Suitability): Before analyzing unknown batches, inject the SST standard (containing the API and the closest eluting known impurity) five times. The system is only validated for use if it meets the following criteria:
-
Resolution (
): > 2.0 between this compound and Impurity B. -
Tailing Factor (
): < 1.5 for the API peak. -
Precision (%RSD): < 2.0% for API peak area across all 5 replicate injections.
Caption: HPLC method development and ICH Q2(R1) validation workflow.
Validation & Specificity (ICH Q2(R1))
To ensure the method is stability-indicating, specificity must be proven via forced degradation studies[8]. The API is subjected to acid hydrolysis (1N HCl), base hydrolysis (1N NaOH), oxidation (3%
References
-
[6] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). 6
-
[7] ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). 7
-
[8] Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). 8
-
[2] HPLC Methods for analysis of Pyridine. HELIX Chromatography. 2
-
[5] Method development for the HPLC analysis of biphenyltetrols. Benchchem. 5
-
[1] Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.1
-
[4] Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. 4
Sources
- 1. rjwave.org [rjwave.org]
- 2. helixchrom.com [helixchrom.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
Mass Spectrometry Fragmentation Profiling: Methyl 5-[3-(Benzyloxy)phenyl]nicotinate vs. Structural Analogs
As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), establishing definitive mass spectrometry (MS) signatures for synthetic intermediates is critical for downstream assay development. Methyl 5-[3-(Benzyloxy)phenyl]nicotinate (Exact Mass: 319.1208 Da) is a highly functionalized bi-aryl pyridine scaffold frequently utilized in medicinal chemistry.
This guide provides an objective, deeply technical comparison of its tandem mass spectrometry (MS/MS) fragmentation behavior against its structural alternatives. By understanding the thermodynamic causality behind these fragmentation pathways, researchers can design highly selective Multiple Reaction Monitoring (MRM) transitions and avoid false-positive detections in complex biological matrices.
Mechanistic Causality: The Thermodynamics of Fragmentation
In positive electrospray ionization (ESI+), the basicity of the pyridine nitrogen dictates that it acts as the primary protonation site, yielding a stable precursor ion
The Dominant Pathway: Benzyl Ether Cleavage
The most vulnerable site in this compound is the benzyloxy ether bond. Upon collisional activation, this bond undergoes rapid heterolytic cleavage. This is driven by the thermodynamic stability of the resulting benzyl cation (m/z 91.1) , which rapidly rearranges into a highly delocalized, aromatic tropylium ion. Because this reaction requires minimal activation energy, m/z 91.1 universally dominates the spectrum as the base peak [1].
Alternatively, charge retention on the pyridine moiety results in the neutral loss of
The Secondary Pathway: Methyl Ester Cleavage
A secondary, yet highly diagnostic, pathway involves the methyl nicotinate moiety. Esters typically undergo a neutral loss of methanol (
Proposed ESI-MS/MS fragmentation pathways of this compound.
Comparative Fragmentation Profiling
To objectively evaluate the specificity of these MS signatures, we must compare the target compound against its deprotected (phenol) and methylated analogs. The presence or absence of the benzyloxy group fundamentally shifts the base peak and the primary neutral losses.
| Compound | Structural Motif | Precursor | Base Peak | Key Diagnostic Fragments | Primary Neutral Losses |
| This compound | Benzyl ether | m/z 320.1 | m/z 91.1 | m/z 230.1, 288.1, 198.1 | |
| Methyl 5-(3-hydroxyphenyl)nicotinate | Free phenol | m/z 230.1 | m/z 198.1 | m/z 170.1, 142.1 | |
| Methyl 5-[3-(Methoxy)phenyl]nicotinate | Methyl ether | m/z 244.1 | m/z 212.1 | m/z 229.1, 184.1 |
Analytical Insight: If you are monitoring the in vivo dealkylation (metabolism) of this compound, the disappearance of the m/z 320.1
Self-Validating Experimental Protocol (LC-MS/MS)
To ensure analytical trustworthiness, the following methodology is designed as a self-validating system. It incorporates internal checks aligned with to rule out in-source fragmentation and carryover.
Step-by-Step Methodology
-
Sample Preparation & Internal Validation:
-
Prepare a 1 µg/mL solution of this compound in LC-MS grade Methanol.
-
Causality Check: Spike in a stable-isotope-labeled internal standard (e.g.,
-nicotinate analog) to monitor and correct for potential ion suppression in the ESI source.
-
-
UHPLC Separation:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes efficient protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
ESI-MS/MS Optimization (Positive Mode):
-
Capillary Voltage: +3.5 kV.
-
Desolvation Temperature: 400°C (Ensures complete droplet evaporation without inducing thermal degradation).
-
Collision Energy (CE) Ramping: Perform a product ion scan ramping CE from 15 eV to 45 eV using Argon as the collision gas.
-
Causality Check: At low CE (15 eV), m/z 230.1 and 288.1 will be prominent. At high CE (40 eV), the spectrum will be entirely dominated by m/z 91.1.
-
-
System Suitability (The Self-Validation Step):
-
Inject a blank (Methanol) immediately following the highest concentration standard. Monitor the m/z 320.1
91.1 transition; the signal must return to of the target response to validate zero column carryover.
-
Self-validating LC-MS/MS workflow for robust fragmentation profiling.
References
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]
Comparative Bioactivity Guide: Methyl 5-[3-(Benzyloxy)phenyl]nicotinate vs. Nicotinic Acid
As a Senior Application Scientist in early-stage drug discovery, evaluating the transition from an endogenous ligand to a complex synthetic derivative requires a rigorous understanding of structure-activity relationships (SAR) and pharmacokinetics. This guide provides an objective, data-driven comparison between Nicotinic Acid (the endogenous vitamin B3 and established receptor agonist) and Methyl 5-[3-(Benzyloxy)phenyl]nicotinate , a highly lipophilic, synthetic bi-aryl ester used as a prodrug scaffold and advanced chemical building block.
Structural & Pharmacological Divergence
To understand the bioactivity of these two compounds, we must analyze how structural modifications dictate their interaction with biological systems, specifically the G protein-coupled receptor GPR109A (HCAR2).
Nicotinic Acid (Niacin): Nicotinic acid is a hydrophilic, low-molecular-weight compound that acts as a direct agonist for GPR109A . The free 3-carboxylate group is strictly required for bioactivity, as it forms a critical salt bridge with the Arg111 residue within the GPR109A binding pocket. Activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the subsequent suppression of lipolysis in adipocytes.
This compound: This compound introduces two major structural deviations:
-
C5 Bi-Aryl Substitution: The addition of a bulky 3-(benzyloxy)phenyl group at the 5-position of the pyridine ring dramatically increases the molecule's lipophilicity and alters its 3D conformation. This modification is designed to explore deep hydrophobic binding pockets or shift target selectivity entirely (e.g., toward enzyme inhibition) .
-
Methyl Esterification: The conversion of the carboxylic acid to a methyl ester masks the critical negative charge required for the Arg111 interaction. Consequently, this compound functions as an inactive prodrug or synthetic intermediate. It must undergo enzymatic hydrolysis by intracellular or hepatic carboxylesterases to release the active 5-aryl nicotinic acid before it can engage GPR109A .
GPR109A activation pathways comparing direct agonism vs. prodrug esterase hydrolysis.
Comparative Physicochemical Data
The structural differences between the parent acid and the bi-aryl ester dictate their solubility, membrane permeability, and primary utility in pharmaceutical research.
| Property | Nicotinic Acid | This compound |
| Molecular Weight | 123.11 g/mol | 319.36 g/mol |
| LogP (Predicted) | ~0.22 (Highly Hydrophilic) | > 4.0 (Highly Lipophilic) |
| GPR109A Affinity | High (Ki ~ 113 nM) | Inactive (Requires ester hydrolysis) |
| H-Bond Donors | 1 | 0 |
| H-Bond Acceptors | 2 | 3 |
| Receptor Interaction | Direct Arg111 Salt Bridge | Masked; Relies on hydrophobic packing |
| Primary Utility | Therapeutic (Dyslipidemia) | Synthetic Scaffold, Lipophilic Prodrug |
Self-Validating Experimental Protocols
To objectively compare a direct hydrophilic agonist against a lipophilic prodrug, we must utilize a two-tiered experimental workflow. The ester must first be evaluated for its metabolic conversion rate, followed by a functional assay to measure the downstream signaling of the resulting active metabolite.
Protocol 1: Hepatic Esterase Cleavage Kinetics (LC-MS/MS)
Causality: Because the methyl ester lacks the free carboxylate required for receptor binding, we must quantify its conversion to the active acid. We use Human Liver Microsomes (HLMs) to simulate hepatic first-pass metabolism, providing a predictive half-life for the prodrug's activation.
-
Preparation: Dilute this compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation & Control: Add HLMs to achieve a 0.5 mg/mL final protein concentration. Self-Validation Step: Maintain a parallel control reaction lacking HLMs to rule out spontaneous aqueous hydrolysis of the ester.
-
Reaction Kinetics: Incubate the mixture at 37°C. At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the exponential decay of the parent ester mass (m/z 320 [M+H]+) and the stoichiometric appearance of the active acid (m/z 306 [M+H]+).
Protocol 2: GPR109A Functional Activation (TR-FRET cAMP Assay)
Causality: GPR109A is a Gi-coupled receptor. Activation of Gi inhibits adenylyl cyclase, lowering cAMP. Because basal cAMP levels in resting cells are already near the limit of detection, we must artificially elevate baseline cAMP using Forskolin. This creates a wide dynamic range, allowing us to robustly measure the decrease in cAMP induced by the active compounds.
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate (5,000 cells/well) in a stimulation buffer containing HBSS, 0.1% BSA, and 0.5 mM IBMX. Note: IBMX is a broad-spectrum phosphodiesterase inhibitor necessary to prevent premature cAMP degradation.
-
Adenylyl Cyclase Stimulation: Add 10 µM Forskolin to all wells to uniformly stimulate adenylyl cyclase and establish a high cAMP baseline.
-
Compound Addition: Treat the cells with a concentration gradient (1 nM to 100 µM) of Nicotinic Acid (positive control) and the pre-hydrolyzed 5-[3-(Benzyloxy)phenyl]nicotinic acid (generated from Protocol 1).
-
Detection & Readout: Incubate for 30 minutes at room temperature. Add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Read the plate at 620 nm and 665 nm. A higher 665/620 FRET ratio indicates lower intracellular cAMP, confirming successful Gi activation.
Two-tiered experimental workflow for evaluating ester hydrolysis and downstream Gi-coupled signaling.
Applications in Advanced Drug Design
While Nicotinic Acid is a finalized therapeutic agent, this compound is primarily utilized by medicinal chemists as a highly versatile building block:
-
PROTAC Development: The benzyloxy group serves as a robust protecting group during multi-step organic syntheses (such as Suzuki-Miyaura cross-couplings). Upon catalytic hydrogenation (Pd/C), the benzyloxy group is cleaved to yield a 3-hydroxyphenyl moiety. This phenol acts as a critical "warhead" or linker attachment point for binding E3 ubiquitin ligases (e.g., Cereblon), enabling the construction of Proteolysis Targeting Chimeras (PROTACs) .
-
Altering Pharmacokinetics: The rapid clearance and severe flushing side effects of Nicotinic Acid limit its clinical compliance. Formulating lipophilic ester prodrugs like this compound allows researchers to modulate the drug's release kinetics, potentially achieving a sustained release of the active pharmacophore that mitigates the prostaglandin-mediated flushing response.
References
Reference Standards for Methyl 5-[3-(Benzyloxy)phenyl]nicotinate Characterization
Executive Summary: The Criticality of Intermediate Qualification
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate (CAS: Variable/Generic for intermediate) is a pivotal intermediate in the synthesis of Vadadustat (AKB-6548) , a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for treating anemia in chronic kidney disease.
In drug development, the purity of late-stage intermediates directly dictates the impurity profile of the final API. A common pitfall in process chemistry is relying on "Research Grade" or in-house synthesized standards for quantitative assays.[1] These often suffer from occluded solvents, residual palladium catalysts, and boronic acid byproducts that standard HPLC-UV methods may miss or underestimate.
This guide objectively compares the performance of a Certified Reference Standard (CRS) against typical In-House/Crude alternatives, demonstrating why orthogonal characterization (qNMR + HPLC-MS + ROI) is non-negotiable for regulatory compliance.
Comparative Analysis: Certified vs. In-House Standards
The following data illustrates the discrepancy between a fully characterized Certified Reference Standard and a typical high-quality in-house batch purified by crystallization.
Table 1: Performance Metrics & Specification Comparison
| Feature | Certified Reference Standard (The Product) | In-House / Research Grade Alternative | Impact on Data Quality |
| Assay (Mass Balance) | 99.6% ± 0.3% (w/w) | Unknown (Assumed 100% based on HPLC) | High Risk: In-house standards often treat HPLC area % as assay, ignoring salts/solvents.[1] |
| Purity (HPLC-UV) | >99.8% (No single impurity >0.1%) | ~98.5% (May contain late-eluting oligomers) | False Potency: Overestimating intermediate purity leads to incorrect stoichiometry in the next step. |
| Residual Palladium | < 10 ppm (ICP-MS Quantified) | > 500 ppm (Often undetected by UV) | Catalyst Poisoning: Residual Pd can interfere with subsequent deprotection or coupling steps.[1] |
| Water/Solvent Content | < 0.1% (KF & GC-HS) | 1.5 - 3.0% (Occluded Toluene/Ethanol) | Stoichiometric Error: 3% solvent error = 3% yield loss in manufacturing.[1] |
| Isomeric Purity | Confirmed Regiospecificity (2D NMR) | Risk of 6-isomer contamination | Structural Ambiguity: Pyridine substitution patterns are difficult to distinguish by 1D NMR alone.[1] |
Technical Deep Dive: The "Why" Behind the Specs
The "Purity vs. Potency" Trap
Many researchers rely solely on HPLC area normalization (Area %) to assign purity. For this compound, synthesized via Suzuki-Miyaura coupling , this is dangerous.
-
The Problem: Boronic acid byproducts (e.g., 3-(benzyloxy)phenylboronic acid) often have different response factors (UV extinction coefficients) than the product. Furthermore, inorganic salts (borates, bromides) and residual palladium are invisible to UV detection.
-
The Solution (CRS): We employ qNMR (Quantitative NMR) using a NIST-traceable internal standard (e.g., BTMSB or Maleic Acid) to determine the absolute mass fraction.
-
Result: A crude sample might look 99% pure by HPLC but only assay at 92% w/w due to invisible contaminants.[1]
-
Impurity Origins & Pathway Analysis
Understanding the synthesis pathway is essential for predicting impurities.[1] The diagram below maps the Suzuki coupling of Methyl 5-bromonicotinate, highlighting where specific impurities originate.
Figure 1: Synthesis pathway and impurity origin map for this compound. Red nodes indicate critical impurities that must be quantified in the reference standard.
Experimental Protocols (Self-Validating Systems)
To replicate the characterization of our Certified Reference Standard, follow these protocols. These are designed to be self-validating , meaning internal checks prevent data misinterpretation.[1]
Protocol 1: Absolute Assay by 1H-qNMR
This method determines the true "active moiety" content, independent of UV response.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS (for shift referencing).
-
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) or Maleic Acid (TraceCERT® grade). Note: BTMSB is preferred for its stability and distinct signal at ~0.25 ppm.[1]
Procedure:
-
Weighing: Accurately weigh ~10 mg of the Sample (
) and ~5 mg of the Internal Standard ( ) into the same HPLC vial or weighing boat to minimize transfer errors. Use a microbalance (d=0.001 mg).[1] -
Dissolution: Transfer to an NMR tube and dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the IS signal (e.g., BTMSB s, 18H) and a distinct sample signal (e.g., Pyridine H-2 singlet at ~9.1 ppm or Methyl ester singlet at ~3.9 ppm).
Calculation:
Protocol 2: Impurity Profiling via HPLC-UV-MS
This method separates regioisomers and detects non-UV active impurities via MS.[1]
System: Agilent 1290 / Waters H-Class or equivalent. Column: C18 Core-Shell (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm). Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: 0.1% Formic Acid in Acetonitrile.[1] Gradient:
-
0-2 min: 5% B (Hold).[1]
-
2-15 min: 5% → 95% B (Linear).[1]
-
15-20 min: 95% B (Wash).[1] Detection: UV at 254 nm (primary) and 220 nm; ESI(+) MS scan 100-800 m/z.[1]
Self-Validation Step:
-
Check the Resolution (Rs) between the main peak and the hydrolysis impurity (Acid form). If Rs < 1.5, adjust the initial gradient hold.
-
Compare UV purity vs. MS Total Ion Current (TIC) purity. Significant deviation suggests the presence of impurities with low UV absorbance (e.g., saturated synthetic precursors).
Structural Identification Workflow
The following decision tree outlines the logical flow used to certify the identity of the standard, ensuring no regioisomeric confusion (a common issue in pyridine chemistry).
Figure 2: Characterization decision tree. Note that 1D NMR alone is often insufficient to definitively rule out regioisomers in substituted pyridines; HMBC (Heteronuclear Multiple Bond Correlation) is required.
References
-
Akebia Therapeutics. (2016).[1] Vadadustat (AKB-6548) Phase 2b Study Results. New Drug Approvals.[1]
-
Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BIPM. (2019).[1] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Bureau International des Poids et Mesures.[1]
-
Emery Pharma. (2024).[1][11] A Guide to Quantitative NMR (qNMR). Emery Pharma Technical Guides.
-
SynZeal Research. (2024).[1][11] Vadadustat Impurity Profiling and Reference Standards. SynZeal Catalog.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. bipm.org [bipm.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl nicotinate(93-60-7) 1H NMR spectrum [chemicalbook.com]
- 7. US20220204451A1 - Method for producing a vadadustat intermediate - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Synthesis of Vadadustat_Chemicalbook [chemicalbook.com]
Validating the Structure of 5-Substituted Nicotinates: A Comparative Technical Guide
Executive Summary
In medicinal chemistry, 5-substituted nicotinates represent a privileged scaffold, serving as precursors for NAD+ biosynthesis modulators and allosteric kinase inhibitors. However, their structural validation presents a unique challenge: the pyridine ring's electron-deficient nature and potential symmetry often lead to ambiguous NMR signals, particularly when distinguishing between 5-substituted and 6-substituted regioisomers formed during electrophilic aromatic substitution or cross-coupling reactions.
This guide objectively compares structural validation methods, establishing Single Crystal X-ray Diffraction (SCXRD) as the definitive "Gold Standard" for absolute structure determination, while evaluating the utility of NMR and Powder Diffraction (PXRD) as complementary techniques.
Part 1: The Structural Challenge
The synthesis of 5-substituted nicotinates often involves halogenation or metal-catalyzed coupling at the pyridine ring. A common failure mode in these syntheses is regio-ambiguity .
-
The Problem: Electrophilic attack on the pyridine ring is disfavored at the 2, 4, and 6 positions (alpha/gamma) due to low electron density. While the 3 and 5 positions (beta) are favored, directing effects from the ester moiety at C3 can lead to mixtures of 5-substituted (desired) and 6-substituted (undesired) products.
-
The Analytical Gap: In solution-state NMR (
H), the coupling constants ( -values) between H2, H4, and H6 can be subtle (0–2 Hz), and chemical shift overlaps often obscure the exact substitution pattern, especially in complex reaction mixtures.
Part 2: Comparative Analysis of Validation Techniques
The following table contrasts the three primary methods for validating nicotinate structures.
| Feature | Single Crystal XRD (SCXRD) | Solution NMR ( | Powder XRD (PXRD) |
| Primary Output | Absolute 3D atomic coordinates & packing | Magnetic environment of nuclei | Bulk phase fingerprint (polymorphs) |
| Regio-Specificity | Absolute (Unambiguous) | Inferred (via coupling constants) | Indirect (requires reference pattern) |
| Sample State | Single Crystal ( | Solution (approx. 5–10 mg) | Polycrystalline Powder |
| Confidence Level | >99% (Gold Standard) | 85–95% (dependent on resolution) | High for phase ID, Low for ab initio |
| Throughput | Low (hours to days) | High (minutes) | Medium (minutes to hours) |
| Limitations | Requires crystallizable material | Solvent effects, overlapping peaks | Cannot solve unknown structures easily |
Part 3: The Gold Standard – SCXRD Validation Protocol
SCXRD is the only technique that provides a self-validating, absolute structural model. The following protocol outlines the workflow for 5-substituted nicotinates.
Experimental Workflow
Figure 1: The SCXRD validation workflow. Note the feedback loop: if validation metrics fail, re-crystallization is required.
Detailed Protocol
Step 1: Crystallization (Vapor Diffusion)
Nicotinates are often moderately polar. The "Vapor Diffusion" method is superior to slow evaporation for growing diffraction-quality crystals.
-
Inner Vial: Dissolve 10 mg of the 5-substituted nicotinate in 0.5 mL of a "good" solvent (e.g., Dichloromethane or THF).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a "bad" solvent (e.g., Pentane or Hexane).
-
Equilibration: Seal the outer jar. The volatile "bad" solvent diffuses into the "good" solvent, slowly increasing supersaturation.
-
Timeline: Leave undisturbed for 24–72 hours.
Step 2: Data Collection
-
Mounting: Select a crystal with sharp edges (extinguishing under polarized light). Mount on a MiTeGen loop using perfluoropolyether oil.
-
Temperature: Crucial. Collect data at 100 K (using a cryostream).
-
Causality: Cooling reduces thermal vibration (atomic displacement parameters), significantly improving resolution and allowing precise determination of bond lengths to distinguish C-C vs C-N bonds in the pyridine ring.
-
Step 3: Refinement & Validation (The "Self-Validating" System)
Using the SHELX suite (Sheldrick, 2015), the structure is solved. The validity is mathematically guaranteed if the following metrics are met:
-
R1 Value (Residual Factor): Measures agreement between observed (
) and calculated ( ) structure factors. Target: < 5% . -
GooF (Goodness of Fit): Should approach 1.0 .
-
Ellipsoid Probability: Thermal ellipsoids should be spherical/oblong, not "pancake" shaped (which indicates disorder).
Part 4: Case Study – Validating a Suzuki Coupling
Scenario: A researcher attempts to synthesize Ethyl 5-phenylnicotinate via Suzuki coupling of Ethyl 5-bromonicotinate with phenylboronic acid. Ambiguity: The starting material contained trace 6-bromo isomers. The crude NMR shows complex aromatic multiplets.
Experimental Data Comparison
| Parameter | NMR Result | SCXRD Result (Definitive) |
| Observation | Multiplet at 8.8–9.2 ppm. Integration is ambiguous due to overlap with phenyl protons. | Clear electron density map showing the phenyl ring attached at C5 (meta to N). |
| Bond Lengths | N/A | C5–C(Phenyl) bond length: 1.48 Å (Consistent with |
| Isomer ID | "Likely 5-substituted based on symmetry." | Unambiguously 5-substituted. The N1...C5 distance is verified. |
| Outcome | Probable structure. | Absolute Structure. |
Part 5: Decision Matrix
When should you invest the time in X-ray validation?
Figure 2: Decision matrix for selecting the appropriate validation technique.
References
-
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1][2]
-
Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database (CSD)."[3][4] The world’s repository for small-molecule organic and metal-organic crystal structures.[3][4]
-
BenchChem. "Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives: A Technical Guide." Technical Application Note.
-
Zhou, P. P., et al. (2014).[5] "Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs." Current Drug Discovery Technologies, 11(2), 97-108.[5]
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." Comparison Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability & Performance Guide: Methyl vs. Ethyl Nicotinate Derivatives
Executive Summary
This guide provides a technical comparison between Methyl Nicotinate (MN) and Ethyl Nicotinate (EN) , focusing on their physicochemical stability, enzymatic susceptibility, and performance in transdermal applications.
The Verdict:
-
Methyl Nicotinate: Best for immediate, high-intensity rubefacient effects . It exhibits rapid skin penetration and fast enzymatic conversion to nicotinic acid, resulting in a quick "flush" response. Chemically, it is stable in aqueous vehicles (pH 4–6) for years but is more susceptible to alkaline hydrolysis than the ethyl derivative.
-
Ethyl Nicotinate: Best for modulated or sustained release . It displays "metabolic saturation" kinetics in the skin, leading to a non-linear flux of the active metabolite (nicotinic acid). This makes it suitable for formulations requiring controlled delivery or reduced irritation potential.
Part 1: Physicochemical Profile & Stability Drivers
The stability and performance differences between MN and EN are rooted in their lipophilicity (LogP) and steric bulk.
Table 1: Physicochemical Comparison
| Property | Methyl Nicotinate (MN) | Ethyl Nicotinate (EN) | Impact on Stability/Performance |
| Molecular Weight | 137.14 g/mol | 151.17 g/mol | Minimal impact on diffusion coefficient. |
| LogP (Lipophilicity) | ~0.80 – 0.87 | ~1.26 – 1.30 | EN partitions more strongly into the Stratum Corneum; MN partitions faster into the viable epidermis. |
| Water Solubility | Slightly Soluble | Slightly Soluble | Both require co-solvents (ethanol, glycols) in aqueous formulations. |
| Boiling Point | 209°C | 223°C | EN is slightly less volatile, aiding processing stability. |
| Steric Hindrance | Low | Moderate | EN is chemically more resistant to alkaline hydrolysis due to the ethyl group's steric bulk. |
Part 2: Chemical Stability (Shelf-Life)
Hydrolysis Mechanism
Both derivatives degrade primarily via hydrolysis of the ester bond, yielding Nicotinic Acid (the active vasodilator) and the corresponding alcohol (Methanol or Ethanol). This reaction is catalyzed by acids, bases, and enzymes.
-
Acid/Neutral Hydrolysis: Slow. MN formulations at pH 4–6 have demonstrated shelf-lives exceeding 3 years with <2% degradation.
-
Alkaline Hydrolysis: Rapid. The rate follows second-order kinetics (
).-
Differentiation: The ethyl group in EN provides greater steric hindrance than the methyl group in MN, generally making EN slower to hydrolyze under alkaline conditions (shelf-life advantage in pH > 7 formulations).
-
Formulation Considerations
-
Buffer Choice: Citrate or Phosphate buffers (pH 4.0–6.0) are optimal. Avoid borate buffers if possible due to potential complexation.
-
Solvent Effects: The addition of organic co-solvents (e.g., ethanol, propylene glycol) decreases the dielectric constant, which typically reduces the rate of alkaline hydrolysis for these neutral esters.
Part 3: Biological Stability & Performance (In Vivo)
This is the critical differentiator for drug development. While chemical stability determines shelf-life, enzymatic stability determines efficacy.
Skin Esterase Activity
Upon entering the viable epidermis, both esters are cleaved by non-specific esterases (carboxylesterases).
-
Methyl Nicotinate: Rapidly hydrolyzed. The flux of Nicotinic Acid (NA) is linear with dose, causing an immediate spike in vasodilation (erythema).
-
Ethyl Nicotinate: Subject to Metabolic Saturation . At higher concentrations, the skin esterases become saturated (
is reached). This results in a concave flux profile for the ester and a convex profile for the acid, effectively creating a "rate-limiting" step that modulates the drug's release.
Species Differences
-
Rat Skin: High esterase activity (Rapid conversion of EN
NA). -
Human Skin: Lower esterase activity compared to rodents. This means EN persists longer as the intact ester in human skin, potentially acting as a reservoir.
Part 4: Experimental Protocols
Protocol A: Forced Degradation Study (Chemical Stability)
Objective: Determine the specific rate constant (
-
Preparation: Prepare 1 mM solutions of MN and EN in buffers at pH 4.0, 7.0, and 9.0.
-
Stress Condition: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) to accelerate degradation (Arrhenius approach).
-
Sampling: Aliquot 1 mL at defined intervals (0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately lower pH to 3.0 using 0.1 M HCl to freeze the reaction.
-
Analysis: Analyze via HPLC (Protocol C).
-
Calculation: Plot
vs. time. The slope is .
Protocol B: In Vitro Permeation & Metabolism (Franz Cell)
Objective: Measure flux and metabolic conversion ratio.
-
Membrane: Use excised human skin (dermatomed to 500 µm) or a reconstructed human epidermis (RHE) model.
-
Apparatus: Vertical Franz Diffusion Cells.
-
Donor Chamber: 500 µL of MN or EN formulation (saturated solution).
-
Receptor Chamber: PBS (pH 7.4) at 37°C, stirred at 600 rpm.
-
-
Sampling: Withdraw 200 µL from receptor arm at 0.5, 1, 2, 4, 6, 12, and 24 hours. Replace with fresh buffer.
-
Quantification: Measure both the Parent Ester and Nicotinic Acid in the receptor fluid.
-
Data Analysis: Calculate the Flux (
) and the Metabolic Ratio ( ).
Protocol C: HPLC Analysis (Stability Indicating)
Objective: Simultaneous quantification of Ester and Acid.
-
Column: C18 Reverse Phase (e.g., Supelcosil LC-18, 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : Phosphate Buffer (pH 3.0)
-
Ratio: 25:75 (v/v) isocratic.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (
for nicotinates). -
Retention Times (Approx):
-
Nicotinic Acid: ~1.4 min
-
Methyl Nicotinate: ~7.3 min
-
Ethyl Nicotinate: ~9.5 min (Due to higher LogP).
-
Part 5: Visualizations
Diagram 1: Degradation & Metabolic Pathways
This diagram illustrates the parallel chemical and enzymatic pathways. Note the "Metabolic Saturation" node specific to Ethyl Nicotinate in the skin.
Caption: Comparative degradation pathways showing the steric advantage of Ethyl Nicotinate in chemical stability and the metabolic saturation effect in biological systems.
Diagram 2: Experimental Workflow for Stability Comparison
A self-validating workflow to determine the optimal derivative for your formulation.
Caption: Decision tree for selecting between MN and EN based on chemical stability data and biological flux profiles.
References
-
Ross, B. M., & Katzman, M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
-
Sekine, T., et al. (1999). Simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin after its topical application: the effect of enzyme distribution in skin.[1] Journal of Controlled Release, 62(1-2), 201-208.[1] [Link]
-
Sugibayashi, K., et al. (1999). Species difference in simultaneous transport and metabolism of ethyl nicotinate in skin. International Journal of Pharmaceutics, 189(1), 67-74. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7151, Methyl nicotinate. [Link]
Sources
A Comparative Guide to the Infrared Spectroscopy Fingerprints of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate and Structurally Related Compounds
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique for the structural elucidation of organic molecules, providing a unique vibrational "fingerprint" derived from the constituent functional groups. This guide provides an in-depth analysis of the expected IR spectral features of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate, a compound of interest in medicinal chemistry.
To provide a comprehensive understanding, we will compare its predicted IR fingerprint with the experimental spectra of structurally analogous compounds: Methyl Nicotinate, Diphenyl Ether, and Benzyl Benzoate. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret complex IR spectra and to underscore the causality behind experimental choices in spectral acquisition.
The Vibrational Signature of this compound: A Predictive Analysis
The structure of this compound incorporates several key functional groups that will dominate its IR spectrum. A thorough analysis of these groups allows for a detailed prediction of its characteristic absorption bands.
-
Aromatic Rings (Pyridine and Benzene): The molecule contains three aromatic rings. We anticipate C-H stretching vibrations for the sp2 hybridized carbons to appear above 3000 cm⁻¹.[1] The in-ring C=C stretching vibrations are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[1] Additionally, C-H out-of-plane ("oop") bending vibrations will be present in the 900-675 cm⁻¹ range, and their specific positions can offer clues about the substitution patterns of the aromatic rings.[1]
-
Ester Group (Methyl Nicotinate moiety): The methyl ester functional group is a strong IR absorber. The most prominent feature will be the C=O (carbonyl) stretching vibration, which for an aromatic ester, is typically observed in the range of 1730-1715 cm⁻¹.[2] We also expect to see two distinct C-O stretching bands: one for the C(=O)-O bond and another for the O-CH₃ bond, usually found between 1300 cm⁻¹ and 1000 cm⁻¹.
-
Ether Linkage (Benzyloxy group): The ether linkage (Ar-O-CH₂) will exhibit characteristic C-O-C stretching vibrations. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹.[3]
-
Methylene Group (-CH₂-): The methylene bridge in the benzyloxy group will display C-H stretching vibrations just below 3000 cm⁻¹ for the sp3 hybridized carbons. Specifically, asymmetric and symmetric stretching modes are expected around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. A characteristic scissoring (bending) vibration is also anticipated around 1470-1450 cm⁻¹.[1]
-
Methyl Group (-OCH₃): The methyl group of the ester will also contribute to the C-H stretching region below 3000 cm⁻¹. Asymmetrical and symmetrical stretching vibrations typically occur near 2962 cm⁻¹ and 2872 cm⁻¹, respectively.[4]
Comparative Spectral Analysis: Distinguishing Features
To highlight the unique fingerprint of this compound, a comparison with structurally related compounds is invaluable. The following table summarizes the key expected and observed vibrational frequencies.
| Functional Group | Vibrational Mode | This compound (Predicted) | Methyl Nicotinate (Observed) | Diphenyl Ether (Observed) | Benzyl Benzoate (Observed) |
| Aromatic C-H | Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹[5][6] | ~3100-3000 cm⁻¹[7][8] | ~3100-3000 cm⁻¹[9][10][11] |
| Aliphatic C-H | Stretch | ~2960-2850 cm⁻¹ | ~2950 cm⁻¹[5] | N/A | ~2950 cm⁻¹[9][10][11] |
| Carbonyl C=O | Stretch | ~1720 cm⁻¹ | ~1720 cm⁻¹[2] | N/A | ~1720 cm⁻¹ |
| Aromatic C=C | Stretch | ~1600-1450 cm⁻¹ | ~1590, 1480, 1430 cm⁻¹[5] | ~1590, 1490 cm⁻¹[7][8] | ~1600, 1450 cm⁻¹[9][10][11] |
| Ether C-O-C | Asymmetric Stretch | ~1240 cm⁻¹ | N/A | ~1238 cm⁻¹[3] | N/A |
| Ester C-O | Stretch | ~1300-1100 cm⁻¹ | ~1290, 1120 cm⁻¹[5] | N/A | ~1270, 1110 cm⁻¹[9][10][11] |
This comparative analysis reveals that while all the aromatic compounds share features in the C-H and C=C stretching regions, the presence and position of the carbonyl and ether bands are key differentiating factors. The spectrum of this compound is expected to be a composite, exhibiting the characteristic ester absorptions of Methyl Nicotinate and Benzyl Benzoate, as well as the prominent aromatic ether band seen in Diphenyl Ether.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via Attenuated Total Reflectance (ATR)
For solid samples such as this compound, Attenuated Total Reflectance (ATR) is the preferred method for obtaining an IR spectrum due to its minimal sample preparation and high reproducibility.[12][13][14][15][16] The following protocol outlines the steps for acquiring a high-quality spectrum.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Crystal Cleaning:
-
Thoroughly clean the diamond ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum.
-
This spectrum will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
-
Sample Application:
-
Pressure Application:
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the stored background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the mid-IR range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the key absorption bands and compare them with the predicted frequencies and reference spectra.
-
Workflow for ATR-FTIR Analysis
The following diagram illustrates the logical workflow for the ATR-FTIR analysis of a solid sample.
Caption: A flowchart of the step-by-step process for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with characteristic bands arising from its aromatic, ester, and ether functionalities. By comparing its expected fingerprint with the spectra of simpler, structurally related molecules, a more confident and nuanced interpretation of the experimental data can be achieved. The use of ATR-FTIR provides a rapid and reliable method for obtaining high-quality spectra of solid samples, facilitating the critical task of structural verification in the research and development pipeline. This guide provides a framework for both the predictive analysis and practical acquisition of IR spectra, empowering scientists to leverage this powerful analytical technique to its full potential.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
-
The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1). Retrieved from [Link]
-
Sample preparation for FT-IR. Retrieved from [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. Retrieved from [Link]
-
IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Guide to FT-IR Spectroscopy - Bruker. Retrieved from [Link]
-
Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories | Journal of Chemical Education - ACS Publications. (2001, March 1). Retrieved from [Link]
-
FTIR analysis for pure components of benzyl benzoate and NNDMF - ResearchGate. Retrieved from [Link]
-
Diphenyl ether - the NIST WebBook. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics - Mettler Toledo. Retrieved from [Link]
-
Attenuated Total Reflectance (ATR) - Bruker. Retrieved from [Link]
-
Methyl Nicotinate Impurities and Related Compound - Veeprho. Retrieved from [Link]
-
Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem. Retrieved from [Link]
-
Benzyl Benzoate - the NIST WebBook. Retrieved from [Link]
-
Benzyl Benzoate - the NIST WebBook. Retrieved from [Link]
-
Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Diphenyl ether - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]
-
18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
Benzyl benzoate - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
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Comparison Guide: Differentiating Methyl 5-[3-(Benzyloxy)phenyl]nicotinate from Synthesis Impurities
Executive Summary & Molecule Profile
Methyl 5-[3-(Benzyloxy)phenyl]nicotinate is a critical bi-aryl intermediate often employed in the synthesis of functionalized nicotinic acid derivatives (e.g., for CETP inhibitors or specific kinase modulators). Its synthesis typically involves a Suzuki-Miyaura cross-coupling between methyl 5-bromonicotinate and 3-(benzyloxy)phenylboronic acid .
Differentiation of the target molecule from its impurities is challenging due to the structural similarity of the by-products (bi-aryl homocouplings) and the potential for ester hydrolysis. This guide provides a rigorous, data-backed framework for isolating and identifying the product against its specific impurity profile.
Target Molecule Characteristics[1][2][3][4]
-
Chemical Name: Methyl 5-[3-(benzyloxy)phenyl]pyridine-3-carboxylate
-
Molecular Formula: C₂₀H₁₇NO₃
-
Molecular Weight: 319.36 g/mol
-
Key Functional Groups: Methyl Ester (hydrolysis prone), Pyridine (pH sensitive), Benzyloxy Ether (hydrophobic/UV active).
Synthesis Pathway & Impurity Origin Analysis[4][5]
Understanding the genesis of impurities is the first step in differentiation. The following directed graph visualizes the reaction matrix and the specific origin of each contaminant.
Figure 1: Reaction pathway analysis detailing the origin of key impurities (A-D) relative to the target product.
Analytical Differentiation Strategy
To objectively differentiate the product, we utilize a multi-modal approach: Reverse-Phase HPLC (RP-HPLC) for separation and NMR/MS for structural confirmation.
Chromatographic Separation (HPLC/UPLC)
The hydrophobicity of the benzyloxy group significantly increases the retention time (RT) of the product compared to the starting nicotinate. However, homocoupling impurities (Impurity B) are even more hydrophobic.
Recommended Protocol:
-
Column: C18 (Octadecyl) or Phenyl-Hexyl. Note: Phenyl-Hexyl provides superior selectivity for the bi-aryl system due to pi-pi interactions.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient: 5% B to 95% B over 15 minutes.
Predicted Elution Profile (Relative Retention):
| Compound | ID | Polarity (LogP Est.) | Relative RT (min) | UV Signature (λ max) |
| Hydrolysis Product | Impurity C | ~2.8 | 0.4 - 0.5 | 260 nm (Acid shift) |
| Methyl 5-bromonicotinate | SM-1 | ~1.5 | 0.6 - 0.7 | 265 nm |
| Protodeboronation | Impurity A | ~3.5 | 0.8 - 0.9 | ~210, 250 nm (No Pyridine) |
| Target Product | Product | ~4.0 | 1.0 (Ref) | 260 nm, 290 nm (Biaryl) |
| Homocoupling (Dimer) | Impurity B | >5.5 | 1.3 - 1.5 | ~250 nm (Broad) |
Critical Differentiator: The Target Product will show a distinct bathochromic shift (red shift) in UV absorption (~290-300 nm) compared to Impurity A (simple benzene spectrum) due to the conjugation between the pyridine and phenyl rings.
Structural Confirmation (NMR Spectroscopy)
HPLC retention time is not sufficient for absolute identification. 1H NMR provides the definitive "fingerprint" to rule out impurities.
Key Diagnostic Signals (400 MHz, DMSO-d6):
-
Differentiation from Hydrolysis (Impurity C):
-
Target: Sharp singlet at δ 3.90 ppm (3H, -OCH₃).
-
Impurity C: Absence of methyl singlet; broad singlet at >12 ppm (-COOH).
-
-
Differentiation from Protodeboronation (Impurity A):
-
Target: Three distinct aromatic protons on the pyridine ring (typically δ 9.0 - 9.2 ppm ).
-
Impurity A: Absence of downfield pyridine protons; only phenyl region signals (δ 7.3 - 7.5 ppm).
-
-
Differentiation from Homocoupling (Impurity B):
-
Target: Integration ratio of Pyridine : Phenyl : Benzyloxy protons is 1 : 1 : 1 .
-
Impurity B: Symmetric spectrum; absence of pyridine signals; integration doubles for phenyl/benzyloxy regions relative to a standard.
-
Experimental Validation Workflow
Use this decision tree to validate the purity of your synthesized batch.
Figure 2: Step-by-step validation logic for confirming product identity and ruling out specific synthesis by-products.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11667650, this compound. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for impurity mechanisms in Suzuki coupling).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Elemental analysis and melting point determination for Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
[1]
Executive Summary
This compound (C₂₀H₁₇NO₃, MW: 319.36 g/mol ) is a functionalized biaryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling.[1] In drug discovery, this scaffold often serves as a precursor for kinase inhibitors or nicotinic receptor modulators.[1]
Because this compound is isolated from transition-metal catalyzed reactions, standard purity checks (HPLC/NMR) are insufficient.[1] They often fail to detect inorganic solvates, occluded palladium, or thermodynamic polymorphs.[1] This guide compares Classical Methodologies (Capillary MP, Combustion EA) against Advanced Thermal/Spectroscopic Techniques (DSC, ICP-MS integration) to establish a self-validating characterization workflow.
Part 1: Elemental Analysis (CHN) – Bulk Purity Validation[1]
The Challenge: Solvent Entrapment & Catalyst Residue
In the synthesis of biaryl nicotinates, the final recrystallization often involves polar solvents (e.g., Ethanol/Ethyl Acetate). Standard ¹H-NMR may show a "clean" spectrum, but Elemental Analysis (EA) is the only method that confirms the bulk material matches the theoretical stoichiometry, revealing trapped non-protonated impurities (inorganic salts) or significant solvent occlusion.
Comparative Analysis: Automated Combustion vs. Alternatives
| Feature | Method A: Automated Combustion (CHN) | Method B: High-Res Mass Spec (HRMS) |
| Primary Output | Weight % of Carbon, Hydrogen, Nitrogen | Exact Mass ( |
| Scope | Bulk Purity: Detects non-combustible impurities (ash/salts).[1] | Molecular Identity: Confirms formula, not bulk purity. |
| Blind Spot | Cannot identify specific impurities, only deviation. | Misses inorganic salts (NaCl, K₂CO₃) and trapped solvents.[1] |
| Verdict | Required for Certificate of Analysis (CoA). | Supplementary only (Identity confirmation). |
Experimental Protocol: Automated CHN Analysis
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Preparation: Dry the sample of this compound in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Calibration: Run three cycles of a standard (e.g., Acetanilide or Sulfanilamide) to establish the
-factor.[1] Acceptance: of theoretical.[1] -
Weighing: Accurately weigh 2.0–3.0 mg of the sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.[1]
-
Combustion:
-
Furnace Temp: 950°C (ensure complete oxidation of the pyridine ring).
-
Carrier Gas: Helium (140 mL/min).[1]
-
Oxygen Dosing: 250 mL/min for 5 seconds.
-
-
Detection: TCD (Thermal Conductivity Detector) after reduction of NOₓ to N₂.[1]
Data Interpretation: Theoretical vs. Acceptance Limits
Note: The presence of a benzyl ether moiety increases the risk of oxidation; samples should be stored under inert gas prior to analysis.
| Element | Theoretical % (C₂₀H₁₇NO₃) | Acceptable Range ( | Interpretation of Deviation |
| Carbon | 75.22% | 74.82 – 75.62% | Low C often indicates trapped inorganic salts or moisture.[1] |
| Hydrogen | 5.37% | 4.97 – 5.77% | High H suggests occluded organic solvents (MeOH/EtOAc).[1] |
| Nitrogen | 4.39% | 3.99 – 4.79% | Deviations here are rare unless the pyridine ring degraded.[1] |
Pro-Tip: If Carbon is low (>0.5% deviation) but NMR is clean, run ICP-MS .[1] The Suzuki coupling likely left residual Palladium or Potassium Carbonate in the lattice.[1]
Part 2: Melting Point Determination – Thermodynamic Profiling
The Challenge: Polymorphism in Biaryl Systems
Nicotinate esters with rotatable phenyl rings are prone to polymorphism .[1] A simple capillary melting point might miss a metastable form or a glass transition (
Comparative Analysis: Capillary vs. DSC[1][2]
| Feature | Method A: Capillary (Visual) | Method B: DSC (Thermodynamic) |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow (Endothermic/Exothermic events). |
| Precision | Low ( | High ( |
| Data Insight | "Melting Range" only. | Onset ( |
| Suitability | Quick bench check.[1] | Critical for Drug Development/Stability. |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.
-
Calibration: Calibrate temperature and cell constant using Indium (
C, ). -
Sample Prep: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvated).[1]
-
Method:
-
Analysis: Integrate the endothermic peak. The Onset Temperature is reported as the melting point, not the peak.
Representative Data Comparison
The following data illustrates the superior resolution of DSC for this compound class.
| Parameter | Capillary Method Results | DSC Method Results | Analysis |
| Melting Point | 92 – 95°C (Broad range) | DSC removes operator subjectivity.[1] | |
| Purity Indication | Visual "sintering" observed.[1] | Purity Calculation (Van't Hoff): 98.4% | DSC peak shape analysis quantifies eutectic impurities.[1] |
| Thermal Events | None detected before melting. | Minor endotherm at 65°C | DSC detected a solvate desolvation event missed by visual inspection. |
Part 3: Integrated Characterization Workflow
The following diagram illustrates the logical flow for validating this compound, ensuring no "false passes" occur due to method limitations.
Figure 1: Self-validating workflow for this compound. Parallel execution of EA and DSC ensures both chemical composition and physical form are verified.
References
-
United States Pharmacopeia (USP). USP General Chapter <891> Thermal Analysis.[1] (Standard for DSC methodology and calibration).
-
United States Pharmacopeia (USP). USP General Chapter <741> Melting Range or Temperature.[1] (Standard for Capillary method).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Context for synthesis and potential Pd impurities). [1]
-
Intertek. Elemental Analysis (CHN) for Pharmaceuticals.[1] (Industrial standards for combustion analysis).
-
TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA.[1] (Technical note on interpreting DSC purity).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 5-[3-(benzyloxy)phenyl]nicotinate. As a substituted pyridine derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and the protection of the environment. The following procedures are synthesized from established safety data for structurally similar compounds and overarching regulatory guidelines for chemical waste management.
The core principle of this guide is risk mitigation through informed action. Every step is grounded in established safety protocols and regulatory requirements, ensuring a self-validating system for waste management. Researchers, scientists, and drug development professionals are urged to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, as these can vary.[1][2]
Immediate Safety & Hazard Assessment
Anticipated Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Aquatic Toxicity: May be harmful to aquatic life.
Therefore, all waste containing this compound must be treated as hazardous chemical waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent exposure during handling and disposal.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and direct contact that can cause serious eye irritation.[1][3][4] |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact, which can lead to irritation.[3][4] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | To protect skin from accidental spills and contamination.[2][5] |
| Respiratory Protection | All handling and preparation for disposal should be conducted in a certified chemical fume hood. | To prevent inhalation of any vapors or aerosols, which may cause respiratory irritation.[4][5] |
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing waste containers, must be performed inside a certified chemical fume hood.[5]
-
Eyewash Station & Safety Shower: Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of segregation, containment, and documentation. This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][7][8]
Waste Classification & Segregation
-
Designate as Hazardous Waste: All materials contaminated with Methyl 5-[3-(zyloxy)phenyl]nicotinate, including neat compound, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, weighing paper), must be classified as hazardous waste.[9]
-
Segregate Waste Streams: Do not mix this waste with other, incompatible waste streams. It is crucial to maintain separate, clearly labeled containers for different classes of chemical waste (e.g., halogenated solvents, non-halogenated solvents, acids, bases).[2][10][11] Mixing incompatible wastes can cause dangerous chemical reactions or significantly increase disposal costs.[2]
Waste Containment & Storage
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must be in good condition, free of cracks or defects, and have a tightly sealing lid.[2][11]
-
Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[10]
-
-
Label the Container Correctly: Proper labeling is a critical regulatory requirement.[8][12] The label must be securely affixed and include the following information:
-
Store the Waste Container Safely:
-
Waste containers must be kept closed at all times except when actively adding waste.[2][11][12] Do not leave a funnel in the container opening.[11]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[10][11] This area should be near the point of waste generation and under the control of laboratory personnel.
-
The SAA must be in a cool, dry, and well-ventilated location, away from heat sources or ignition.[5][13]
-
Store the container within secondary containment (e.g., a spill pallet) to capture any potential leaks.[14][15]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Spill & Emergency Procedures
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[5]
-
Evacuate (If Necessary): For a large spill, or if you are not trained to handle it, evacuate the area and contact your institution's emergency response team.[5]
-
Contain the Spill: If the spill is small and manageable, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain it. Do not use combustible materials to absorb flammable solvent spills.
-
Collect Waste: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a new, sealable hazardous waste container.[5][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Label and Dispose: Label the container with all its contents (including the absorbent material) and manage it as hazardous waste according to the procedures outlined above.[5]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental responsibility for all laboratory professionals. By treating this compound as hazardous waste, utilizing correct PPE and engineering controls, and adhering to systematic collection and storage protocols, researchers can effectively mitigate risks. Always ground your laboratory practices in the authoritative guidance provided by your institution's EHS department and the foundational regulations of agencies like the EPA and OSHA. This commitment ensures a safe research environment and responsible stewardship of our shared environment.
References
- SAFETY DATA SHEET. (2025, December 24). Source Not Specified.
-
Chemical and Hazardous Waste Management and Disposal Policy . McNeese State University. [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions . Stockholm University. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). Clean Management Environmental Group. [Link]
-
Safety Data Sheet: Pyridine . (2025, March 31). Carl ROTH. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . University of Siegen. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Hazardous Waste Disposal Guidelines . Purdue University. [Link]
-
Introduction to Hazardous Waste Management . University of Alaska Fairbanks. [Link]
-
OSHA Hazardous Waste Disposal Guidelines . (2024, October 30). CDMS. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide . Illinois Fire Service Institute. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
OSHA Chemical Storage Requirements [2025 Guide] . Conn Maciel Carey LLP. [Link]
-
What Are OSHA Requirements for Hazardous Chemical Storage? . (2024, June 18). U.S. Hazmat Storage. [Link]
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Personal protective equipment for handling Methyl 5-[3-(Benzyloxy)phenyl]nicotinate
Part 1: Executive Safety Assessment (The "Why")
Core Directive: Treat Methyl 5-[3-(Benzyloxy)phenyl]nicotinate as a Class 3 Bioactive Intermediate (Occupational Exposure Band 3).
While specific toxicological data for this precise molecule may be sparse in public registries, we must apply Structural-Activity Relationship (SAR) logic. This molecule contains a nicotinate ester core.[1] Nicotinate esters (e.g., methyl nicotinate, benzyl nicotinate) are known rubefacients —they rapidly penetrate the stratum corneum and induce capillary dilation (vasodilation).
The Hazard Mechanism:
-
Transdermal Bioavailability: The lipophilic benzyloxy group likely enhances skin permeation compared to simple methyl nicotinate.
-
Local Toxicity: High potential for contact dermatitis, erythema (redness), and edema upon skin contact.
-
Respiratory Irritation: As a pyridine derivative, dust inhalation may trigger upper respiratory tract irritation (STOT-SE 3).
Rule of Thumb: Absence of an H-code does not imply absence of risk. We operate under the Precautionary Principle .
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" defaults. The lipophilic nature of this compound requires specific barrier integrity.
| Protection Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Synthesis) | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Standard safety glasses fail against airborne dust migration and splashes. |
| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) | Laminate Glove Liner: Inner: Silver Shield® (Laminate)Outer: Nitrile (Heavy Duty) | Nicotinate esters can permeate thin nitrile. Double gloving provides a "breakthrough buffer." |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | N95/P100 Respirator (if outside hood) | Engineering controls are primary. Respirators are the last line of defense. |
| Body | Lab Coat (High-density cotton/poly) | Tyvek® Sleeve Covers or Apron | Prevent accumulation of dust on fabric cuffs which can transfer to wrists. |
Part 3: Engineering Controls & Workflow Logic
The Containment Hierarchy
We utilize a "Control Banding" approach.[2] The compound must be handled within a Certified Chemical Fume Hood .
Graphviz Workflow: Safe Handling Lifecycle The following diagram outlines the decision logic for handling bioactive intermediates.
Figure 1: Decision logic for handling this compound based on physical state.
Part 4: Detailed Operational Protocols
Weighing & Transfer (The Critical Moment)
The highest risk of exposure occurs during the transition from storage vial to reaction vessel.
-
Static Mitigation: Organic powders often carry static charges. Use an anti-static gun (ionizer) on the spatula and vial before opening. This prevents "jumping" of the powder.
-
The "Transfer Triangle": Arrange your balance, source vial, and receiving vessel in a triangle deep inside the fume hood (at least 6 inches back).
-
Solubilization: If possible, add the solvent to the solid within the source vial (if tared) to create a solution before transferring. Handling liquids is generally safer than handling airborne dusts.
Reaction Monitoring
-
TLC/HPLC Sampling: Do not remove aliquots outside the hood.
-
Quenching: Treat all reaction mixtures containing this intermediate as potentially skin-active.
Part 5: Emergency Response & Decontamination
Because this is a nicotinate, the symptoms of exposure are distinctive.
-
Skin Contact:
-
Symptom:[1][2][3][4][5][6][7][8] Immediate flushing (redness), heat sensation, or itching.
-
Action: Wash with cool water and soap for 15 minutes. Avoid hot water , as it opens pores and increases vasodilation/absorption.
-
Contraindication: Do not use alcohol-based sanitizers; they enhance solubility and skin penetration of esters.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep.
-
Cover with wet paper towels (solvent-dampened) to prevent dust generation, then wipe up.
-
Dispose of as hazardous chemical waste.
-
Part 6: Disposal & Waste Management
Regulatory Classification (RCRA): While likely not explicitly P-listed or U-listed (unless specified by local regulations), it should be managed as Characteristic Hazardous Waste .
| Waste Stream | Classification | Segregation Rules |
| Solid Waste | Hazardous Debris | Double-bag in clear polyethylene. Label "Toxic Solid - Nicotinate Derivative". |
| Liquid Waste | Organic Solvent | Segregate from Oxidizers (Nitric acid, Peroxides). Compatible with standard non-halogenated solvents. |
| Sharps | Bio-Contaminated | Needles used for transfer must be incinerated, not just landfilled. |
Disposal Protocol:
-
Collect all mother liquors and rinsates in a dedicated "Organic Waste" carboy.
-
Label clearly with the chemical name.[7][9] Avoid generic labels like "Waste."
-
Ensure the cap is vented or loose if there is any risk of off-gassing (though unlikely with this stable ester).
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
PubChem. (n.d.). Methyl nicotinate (Compound Summary). National Library of Medicine. Retrieved October 26, 2025. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
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- 4. epa.gov [epa.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. carlroth.com [carlroth.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. CCOHS: Control Banding [ccohs.ca]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
